molecular formula C8H6ClN3O2 B1370618 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1015846-76-0

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1370618
CAS No.: 1015846-76-0
M. Wt: 211.6 g/mol
InChI Key: PTHOBOPZSDCKOG-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHOBOPZSDCKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649351
Record name 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-76-0
Record name 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Topic: 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant importance in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and discuss its strategic applications as a versatile intermediate in the design and development of novel therapeutic agents. This document is structured to deliver actionable insights and foundational knowledge for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurring presence in molecules exhibiting a wide spectrum of biological activities.[1] This bicyclic heteroaromatic system, formed by the fusion of pyrazole and pyrimidine rings, offers a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors. This structural arrangement facilitates high-affinity interactions with various biological targets. Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors for protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3] The therapeutic potential of this class of compounds extends to anticancer, antiviral, and anti-inflammatory applications.[1][4]

Within this valuable class, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid emerges as a particularly strategic building block. The molecule is engineered with two distinct and chemically orthogonal functional handles:

  • A carboxylic acid at the 2-position, ideal for amide bond formation and library diversification.

  • A reactive chlorine atom at the 3-position, susceptible to nucleophilic aromatic substitution.

This dual functionality provides chemists with precise control over subsequent derivatization steps, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is a prerequisite for successful experimental design, influencing everything from reaction conditions to formulation and bioavailability. The core properties of the title compound are summarized below.

PropertyValueData Source(s)
Molecular Formula C₈H₆ClN₃O₂Chemical Supplier Data
Molecular Weight 211.61 g/mol Chemical Supplier Data
IUPAC Name 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidN/A
CAS Number 1353916-20-4
Appearance White to Off-White SolidGeneral Observation
Purity Typically ≥95%General Supplier Specification

Note: Properties such as melting point and solubility should be determined empirically for each specific batch, as they can be influenced by crystalline form and residual solvents.

Synthesis and Mechanistic Rationale

The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established process in organic synthesis. The most common and efficient strategy involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound. The synthesis of the title compound follows this logic, culminating in chlorination and hydrolysis steps.

Synthetic Workflow Overview

The causality behind this specific workflow is efficiency and control. Starting with the condensation reaction establishes the core bicyclic structure. The subsequent chlorination step introduces a key reactive group for later-stage diversification. Finally, hydrolysis of the ester provides the carboxylic acid, another crucial handle for modification, often employed in the final stages of synthesizing a target molecule.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product A 5-Amino-3-methylpyrazole C Ethyl 6-methyl-3-oxo-2,3-dihydro- pyrazolo[1,5-a]pyrimidine-2-carboxylate A->C Cyclocondensation (Acidic Catalyst, Reflux) B Diethyl Oxaloacetate (or similar β-ketoester) B->C D Ethyl 3-chloro-6-methyl- pyrazolo[1,5-a]pyrimidine-2-carboxylate C->D Chlorination (e.g., POCl₃) E 3-Chloro-6-methylpyrazolo[1,5-a]- pyrimidine-2-carboxylic acid D->E Ester Hydrolysis (e.g., LiOH, THF/H₂O)

Caption: High-level workflow for the synthesis of the target compound.

Illustrative Step-by-Step Experimental Protocol

This protocol is a representative guide. All procedures must be performed under the supervision of a qualified chemist with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Step 1: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidinone Core.

    • Rationale: This step establishes the foundational bicyclic ring system. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the ketoester's carbonyl groups, followed by intramolecular cyclization and dehydration.

    • Procedure:

      • Charge a round-bottom flask with 5-amino-3-methylpyrazole and a suitable solvent such as glacial acetic acid or ethanol.

      • Add diethyl oxaloacetate (or a similar β-ketoester) to the mixture.

      • Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, cool the mixture to room temperature, which typically induces precipitation of the product.

      • Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry to yield Ethyl 6-methyl-3-oxo-2,3-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Step 2: Aromatic Chlorination.

    • Rationale: The hydroxyl group of the pyrimidinone tautomer is converted into a good leaving group by the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), which is then displaced to install the chlorine atom, creating an aromatic system.

    • Procedure:

      • Carefully suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

      • Heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.

      • Once the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.

      • Caution: Very carefully and slowly quench the reaction residue by pouring it onto crushed ice with vigorous stirring.

      • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Step 3: Saponification to the Carboxylic Acid.

    • Rationale: The ethyl ester is hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

    • Procedure:

      • Dissolve the chlorinated ester from Step 2 in a solvent mixture, typically tetrahydrofuran (THF) and water.

      • Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.

      • Monitor the hydrolysis until the starting material is consumed.

      • Acidify the mixture to a pH of ~2-3 using a dilute acid (e.g., 1M HCl). This will precipitate the final product.

      • Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to yield 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .

Strategic Applications in Drug Discovery

The title compound is not an end product but a versatile platform for building more complex and biologically active molecules. Its two key functional groups can be addressed with high selectivity.

Amide Library Synthesis via the Carboxylic Acid

The carboxylic acid at C2 is a cornerstone for generating chemical diversity. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI), it can be efficiently coupled with a vast array of primary and secondary amines to produce large amide libraries. This is a fundamental tactic in SAR studies to probe the binding pocket of a target protein and optimize for potency and selectivity.

Amide_Coupling cluster_reactants Core Reactants cluster_reagents Key Reagents cluster_product Diversified Products A Title Compound (Carboxylic Acid) E Amide Library (Target Molecules) A->E B Amine Library (R-NH₂) B->E C Coupling Agent (e.g., HATU, EDCI) C->E D Non-nucleophilic Base (e.g., DIPEA) D->E

Caption: Amide coupling strategy for library generation.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom at C3 is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine ring system. This allows for its displacement by a variety of nucleophiles, such as amines, thiols, or alkoxides. This reaction is critical for installing key pharmacophoric elements that can engage in specific interactions with a biological target, such as forming a crucial hydrogen bond or occupying a hydrophobic pocket. This reaction is often performed after the amide coupling, showcasing the compound's utility in multi-step, divergent syntheses.

Conclusion

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a quintessential example of a modern synthetic building block. Its design, incorporating two chemically distinct and versatile functional groups on a biologically relevant scaffold, provides an efficient and powerful platform for drug discovery. The robust synthetic route and the predictable reactivity of its functional groups allow for the rapid and systematic generation of diverse compound libraries. For research teams aiming to develop novel therapeutics, particularly in the kinase inhibitor space, this compound represents a high-value starting point for innovative medicinal chemistry campaigns.

References

  • Kubiak, K., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Kubiak, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • SGT Life Sciences. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences. Available at: [Link]

  • PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Available at: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Hutar, A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Rashid, M., et al. (2008). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Singh, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1] Its rigid, planar structure and versatile substitution points have made it a focal point in medicinal chemistry, particularly in the development of targeted therapies for cancer and inflammatory diseases.[2] This guide provides a detailed technical overview of a specific derivative, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a molecule designed to leverage the therapeutic potential of this scaffold. We will explore its molecular architecture, outline a rational synthetic pathway with mechanistic insights, and discuss its potential applications in drug discovery, grounded in the established activities of related analogues.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Drug Discovery

The pyrazolo[1,5-a]pyrimidine system is a fused N-heterocycle that has garnered significant attention for its role as a versatile pharmacophore.[2] Compounds incorporating this core have been successfully developed as selective protein kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3] The scaffold's value lies in its synthetic tractability, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2]

Several pyrazolo[1,5-a]pyrimidine derivatives have progressed into clinical trials or commercial use, including Zaleplon (a hypnotic agent) and Indiplon (a sedative), highlighting the biocompatibility and therapeutic relevance of this chemical class.[2] More recently, research has focused on their utility as potent inhibitors of key signaling proteins like Phosphoinositide 3-kinases (PI3Ks), Cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (TRKs), which are often dysregulated in cancer.[3][4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid combines several key functional groups strategically placed on the core scaffold. The chlorine atom at position C3 acts as a key substituent and a potential synthetic handle, while the carboxylic acid at C2 provides a crucial interaction point for biological targets. The methyl group at C6 modifies the electronic and steric profile of the molecule.

Synthesis_Workflow A 5-Amino-3-methylpyrazole B 6-methylpyrazolo[1,5-a] pyrimidine-5,7-diol A->B  Diethyl Malonate, NaOEt   C 5,7-dichloro-6-methyl pyrazolo[1,5-a]pyrimidine B->C  POCl₃, Reflux   D Target Precursor C->D  Further Functionalization   (e.g., Nucleophilic Substitution) E Final Product D->E  Hydrolysis / Oxidation   Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated\nSubstrate Phosphorylated Substrate Kinase->Phosphorylated\nSubstrate  Phosphorylation   ATP_i ATP Kinase_i Kinase Enzyme ATP_i->Kinase_i  Blocked   Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase_i  Binds to ATP Pocket   No Reaction No Reaction Kinase_i->No Reaction

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented synthesis is a robust, multi-step process commencing with the construction of a functionalized pyrazole precursor, followed by a regioselective cyclocondensation to form the core pyrazolo[1,5-a]pyrimidine scaffold. Subsequent chlorination and hydrolysis steps yield the final target molecule. This guide delves into the causality behind the experimental choices, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2][3] Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents, including kinase inhibitors and anticancer drugs.[1] The target molecule, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, incorporates several key functionalities: a chloro-substituent at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position. These features provide multiple points for further chemical modification, making it a valuable intermediate for the generation of compound libraries in drug discovery programs.

This guide outlines a logical and efficient synthetic strategy, emphasizing the rationale behind the selection of starting materials, reagents, and reaction conditions. The pathway is designed to be both reproducible and scalable for laboratory and potential industrial applications.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule suggests a convergent approach. The final carboxylic acid can be derived from the hydrolysis of a nitrile precursor. The chloro-substituent can be introduced via electrophilic chlorination of the pyrazolo[1,5-a]pyrimidine ring. The core heterocyclic scaffold can be constructed through the cyclocondensation of a 5-aminopyrazole-4-carbonitrile derivative with a suitable β-dicarbonyl compound.

G target 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrolysis Hydrolysis target->hydrolysis Nitrile Hydrolysis chlorination Chlorination hydrolysis->chlorination Chlorination cyclocondensation Cyclocondensation chlorination->cyclocondensation Cyclocondensation precursors Starting Materials cyclocondensation->precursors Precursor Synthesis

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway

The overall synthetic pathway is a four-step process:

  • Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile.

  • Step 2: Synthesis of Ethyl 2-cyano-3-oxobutanoate.

  • Step 3: Synthesis of 6-Methyl-3-nitro-pyrazolo[1,5-a]pyrimidine-2-carbonitrile.

  • Step 4: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

G cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 a Malononitrile c 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile a->c Condensation b Hydrazine b->c Condensation g 6-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile c->g Cyclocondensation d Ethyl cyanoacetate f Ethyl 2-cyano-3-oxobutanoate d->f Acylation e Acetic anhydride e->f Acylation f->g Cyclocondensation h 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonitrile g->h Chlorination (NCS) i 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid h->i Hydrolysis (H+)

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

The synthesis of the key pyrazole intermediate is achieved through the condensation of malononitrile with hydrazine, a well-established method for the formation of 5-aminopyrazoles.[4][5][6]

  • Reaction Scheme:

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve malononitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.

    • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to afford 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile.

Reagent/SolventMolar RatioKey Parameters
Malononitrile1.0Starting material
Hydrazine Hydrate1.1Nucleophile
Ethanol-Solvent
TemperatureRefluxReaction condition
Time4-6 hoursReaction duration
Step 2: Synthesis of Ethyl 2-cyano-3-oxobutanoate

This β-ketoester serves as the 1,3-bielectrophilic component for the cyclocondensation reaction. It can be synthesized by the acylation of ethyl cyanoacetate.[7]

  • Reaction Scheme:

  • Protocol:

    • To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as toluene, add a base like sodium ethoxide (1.1 eq) at 0 °C.

    • Slowly add acetic anhydride (1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 2-cyano-3-oxobutanoate.

Reagent/SolventMolar RatioKey Parameters
Ethyl cyanoacetate1.0Starting material
Sodium ethoxide1.1Base
Acetic anhydride1.2Acylating agent
Toluene-Solvent
Temperature0 °C to RTReaction condition
Time12-16 hoursReaction duration
Step 3: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

The core pyrazolo[1,5-a]pyrimidine scaffold is constructed via a cyclocondensation reaction between the synthesized 5-aminopyrazole and β-ketoester.[8][9][10]

  • Reaction Scheme:

  • Protocol:

    • In a round-bottom flask, dissolve 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.0 eq) in glacial acetic acid.

    • Heat the reaction mixture to reflux for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with stirring to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield 6-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Reagent/SolventMolar RatioKey Parameters
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile1.0Nucleophile
Ethyl 2-cyano-3-oxobutanoate1.0Electrophile
Glacial Acetic Acid-Solvent and catalyst
TemperatureRefluxReaction condition
Time8-10 hoursReaction duration
Step 4: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

This final step involves a two-stage process: chlorination of the pyrazolo[1,5-a]pyrimidine ring followed by hydrolysis of the nitrile to the carboxylic acid.

  • 4a. Chlorination: N-Chlorosuccinimide (NCS) is an effective reagent for the regioselective chlorination of electron-rich heterocyclic systems.[11][12][13][14][15][16]

    • Reaction Scheme:

    • Protocol:

      • Suspend 6-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in a suitable solvent like acetonitrile.

      • Add N-Chlorosuccinimide (1.1 eq) in one portion.

      • Stir the reaction mixture at room temperature for 12-24 hours.

      • Monitor the reaction by TLC.

      • Once the starting material is consumed, remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonitrile.

  • 4b. Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid under acidic conditions.[2][17][18][19][20][21][22][23]

    • Reaction Scheme:

    • Protocol:

      • To a solution of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonitrile (1.0 eq) in a mixture of acetic acid and water, add concentrated sulfuric acid (catalytic amount).

      • Heat the reaction mixture to reflux for 12-18 hours.

      • Monitor the disappearance of the starting material by TLC.

      • Cool the reaction mixture to room temperature and pour it onto crushed ice.

      • The precipitated solid is filtered, washed with cold water until the washings are neutral to pH paper.

      • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Reagent/SolventMolar RatioKey Parameters
6-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile1.0Substrate
N-Chlorosuccinimide (NCS)1.1Chlorinating agent
Acetonitrile-Solvent for chlorination
Acetic Acid/Water/H2SO4-Reaction medium for hydrolysis
TemperatureRT (chlorination), Reflux (hydrolysis)Reaction condition
Time12-24 h (chlorination), 12-18 h (hydrolysis)Reaction duration

Characterization

The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -C≡N, -COOH, C=O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.

  • Concentrated acids are corrosive. Handle with appropriate care.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The provided step-by-step instructions, along with the rationale for each synthetic transformation, are intended to empower scientists in their pursuit of novel therapeutic agents.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • Nitrile to Carboxylic Acid. BYJU'S. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2023). PubMed Central. [Link]

  • The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. (2018). MDPI. [Link]

  • N-Chlorosuccinimide. Wikipedia. [Link]

  • The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2018). Scirp.org. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2020). MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). PubMed Central. [Link]

  • N-Chlorosuccinimide in Heterocycle Functionalization for Pharmaceutical Intermediates. (2025). Suru Chemicals. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PubMed Central. [Link]

  • 2-Cyanoethyl 3-oxobutanoate/65193-87-5. Hangzhou Longshine Bio-Tech. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters. a. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PubMed Central. [Link]

  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2011). PubMed Central. [Link]

  • (PDF) Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. ResearchGate. [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active agents.[1][2][3] This guide delves into the hypothesized mechanism of action of a specific derivative, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. While direct experimental data for this compound is not publicly available, its structural features, when analyzed in the context of extensive research on analogous compounds, strongly suggest its role as a protein kinase inhibitor. This document will, therefore, present a scientifically grounded hypothesis on its molecular mechanism, propose a comprehensive research framework for its validation, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine heterocyclic system is a versatile and highly sought-after scaffold in drug discovery.[2] Its rigid, planar structure and the synthetic accessibility for diverse functionalization have made it a frequent constituent of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][3][4] A significant body of research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] The structural resemblance of the pyrazolo[1,5-a]pyrimidine core to the purine ring of ATP allows these compounds to function as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling.[1]

Marketed drugs such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib feature this core structure, underscoring its clinical significance.[5][6] Given this precedent, it is logical to hypothesize that 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its biological effects through the inhibition of one or more protein kinases.

Hypothesized Mechanism of Action: A Protein Kinase Inhibitor

Based on the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives, we postulate that 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid functions as an ATP-competitive inhibitor of protein kinases. The specific kinase targets are likely to be members of families frequently inhibited by this scaffold, such as Pim kinases, PI3K, or receptor tyrosine kinases like EGFR.

2.1. The Pim Kinase Family as a Potential Target

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and oncogenesis.[7] Several studies have demonstrated that pyrazolo[1,5-a]pyrimidine compounds are potent and selective inhibitors of Pim-1.[7][8] These inhibitors have been shown to suppress the phosphorylation of downstream targets like the BAD protein, leading to anti-proliferative effects in cancer cell lines.[7] The substituents on the pyrazolo[1,5-a]pyrimidine core are critical for potency and selectivity, and the chloro, methyl, and carboxylic acid groups of the title compound would be expected to form specific interactions within the ATP-binding pocket of a Pim kinase.

Signaling Pathway Diagram: Hypothesized Pim-1 Inhibition

Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor STAT STATs Receptor->STAT JAK activation Pim1 Pim-1 Kinase STAT->Pim1 Transcriptional Activation BAD BAD Pim1->BAD Phosphorylation (Inhibition of BAD) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid Compound->Pim1 Inhibition

Caption: Hypothesized inhibition of the Pim-1 signaling pathway.

2.2. The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade involved in cell growth, proliferation, and survival.[9] Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective inhibitors of PI3K isoforms, particularly PI3Kδ.[9][10] These inhibitors act by blocking the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like Akt and mTOR.[9] The carboxylic acid moiety of the title compound could potentially form key hydrogen bond interactions within the ATP binding site of PI3K, a common feature for kinase inhibitors.

A Framework for Mechanistic Validation

To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary. This framework is designed to first identify the molecular target(s) and then to characterize the compound's effects on cellular pathways and function.

Experimental Workflow Diagram

experimental_workflow cluster_phases Experimental Phases A Phase 1: Target Identification & In Vitro Characterization B Kinase Panel Screening A->B C Biochemical Assays (IC50 Determination) B->C D Phase 2: Cellular Activity & Pathway Analysis C->D Identified Target(s) E Cell Viability & Proliferation Assays D->E F Western Blot Analysis D->F G Phase 3: In Vivo Validation F->G Confirmed Cellular Mechanism H Xenograft Tumor Models G->H

Caption: A phased experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

4.1. Phase 1: Target Identification and In Vitro Characterization

Protocol 4.1.1: Broad Spectrum Kinase Panel Screening

  • Objective: To identify potential kinase targets of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

  • Methodology:

    • Dissolve the compound in DMSO to create a stock solution.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred kinases (e.g., the 468-kinase panel).

    • The screening is typically performed at a single high concentration (e.g., 10 µM) using a radiometric (33P-ATP) or fluorescence-based assay to measure the percent inhibition of kinase activity.

    • Analyze the results to identify "hits" – kinases that are inhibited by a significant percentage (e.g., >50% or >75%).

Protocol 4.1.2: IC50 Determination for Lead Targets

  • Objective: To quantify the potency of the compound against the primary hits identified in the kinase panel screen.

  • Methodology:

    • For each hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions) in assay buffer.

    • In a microplate, combine the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Initiate the kinase reaction and incubate for a defined period at the optimal temperature.

    • Terminate the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay, fluorescence for Z'-LYTE™ assay).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

4.2. Phase 2: Cellular Activity and Pathway Analysis

Protocol 4.2.1: Cell Proliferation/Viability Assays

  • Objective: To determine the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the identified target kinase(s).

  • Methodology:

    • Select appropriate cancer cell lines (e.g., for Pim-1, a leukemia or prostate cancer line like K562 or PC-3).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Assess cell viability using a standard method, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

    • Measure the absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4.2.2: Western Blot Analysis for Target Engagement

  • Objective: To confirm that the compound inhibits the target kinase signaling pathway within the cell.

  • Methodology:

    • Treat the selected cell line with the compound at concentrations around its GI50 value for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-BAD for Pim-1, or anti-phospho-Akt for PI3K).

    • Also, probe for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH).

    • Apply a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • A reduction in the phosphorylated substrate signal relative to the total substrate and loading control indicates on-target activity.

Data Summary and Interpretation

The quantitative data generated from these experiments should be compiled for clear interpretation and comparison.

Assay Type Target/Cell Line Metric Hypothetical Value
Kinase Panel ScreenPim-1 Kinase% Inhibition @ 10 µM95%
Biochemical AssayPim-1 KinaseIC5045 nM
Biochemical AssayPI3KδIC50250 nM
Cell ProliferationK562 (Leukemia)GI50150 nM
Western BlotK562 (Leukemia)p-BAD ReductionDose-dependent decrease

Note: The values presented in this table are hypothetical and serve as an example of expected results if the compound is a potent and selective Pim-1 inhibitor.

Conclusion

While the precise mechanism of action for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid requires empirical validation, its chemical structure strongly supports the hypothesis that it functions as a protein kinase inhibitor. The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore for this target class.[1][2][5] The proposed research framework, moving from broad screening to specific biochemical and cellular assays, provides a robust and logical pathway to elucidate its specific molecular targets, confirm its on-target cellular activity, and ultimately determine its therapeutic potential. The insights gained from such studies will be invaluable for the continued development of this promising class of compounds in oncology and other disease areas.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health.[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.[Link]

  • Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. PubMed.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed.[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.[Link]

  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. PubMed.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.[Link]

  • Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core. ResearchGate.[Link]

Sources

An In-depth Technical Guide to Investigating the Biological Targets of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Motif in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This scaffold is considered a "privileged" structure, as it can interact with a wide range of biological targets by presenting substituents in a well-defined three-dimensional space.[2] Derivatives of this core have been successfully developed as therapeutic agents, demonstrating its potential in drug discovery.[2] The specific compound, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, possesses key structural features—a halogen for potential targeted interactions, a methyl group that can influence selectivity and metabolic stability, and a carboxylic acid group that may act as a key binding moiety or a point for further chemical modification. This guide will provide a comprehensive overview of the potential biological targets of this compound and detail experimental strategies for their validation.

Predicted Biological Targets: A Focus on the Kinome

The vast body of literature on pyrazolo[1,5-a]pyrimidine derivatives points overwhelmingly towards protein kinases as their primary biological targets.[3][4] Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine scaffold is an excellent ATP-competitive inhibitor, mimicking the adenine portion of ATP to bind to the hinge region of the kinase active site.[3]

Key Kinase Families to Investigate:

Based on structure-activity relationship (SAR) studies of analogous compounds, the following kinase families are high-priority targets for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid:

  • Cyclin-Dependent Kinases (CDKs): Various pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDKs, including CDK1, CDK2, and CDK9.[5][6][7] These kinases are central to cell cycle regulation and transcription, and their inhibition is a validated anti-cancer strategy.[6] The carboxylic acid at the 2-position of our lead compound could form critical interactions within the CDK active site.

  • Tyrosine Kinases: This class includes both receptor and non-receptor tyrosine kinases.

    • Tropomyosin Receptor Kinases (TRKs): Dual inhibitors of CDKs and TRKA have been developed from the pyrazolo[1,5-a]pyrimidine scaffold.[5]

    • Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in non-small cell lung cancer.[3]

    • Bruton's Tyrosine Kinase (Btk): This kinase is a key mediator in B-cell signaling, and pyrazolo[1,5-a]pyrimidine-based Btk modulators have been patented.[8]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[9][10]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key player in innate immunity, IRAK4 is a target for inflammatory diseases. Potent and selective IRAK4 inhibitors have been derived from this scaffold.[11]

  • MAPK Pathway Kinases (B-Raf, MEK): The MAPK pathway is another crucial signaling cascade in cancer, and pyrazolo[1,5-a]pyrimidines have shown inhibitory effects on B-Raf and MEK.[3]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyrimidine core.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region ATP_Pocket ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation Inhibited Compound Pyrazolo[1,5-a]pyrimidine Inhibitor Compound->Hinge Binds to Hinge ATP ATP ATP->ATP_Pocket Binding Blocked Substrate Protein Substrate Substrate->Phosphorylated_Substrate No Phosphorylation

Caption: ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyrimidine derivative.

Other Potential Biological Targets:

While kinases are the most probable targets, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests other possibilities:

  • B-cell lymphoma 6 (BCL6): This transcriptional repressor is a target in lymphoma. Binders of the BCL6 BTB domain have been identified from pyrazolo[1,5-a]pyrimidine fragment screens.[12]

  • Phosphodiesterases (PDEs): Some derivatives have shown activity against PDEs, such as PDE4, which are involved in inflammatory processes.[3]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological targets of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The following experimental workflow provides a systematic strategy.

G Start Start: Compound Synthesis & Purification Biochemical_Screening Tier 1: Broad Biochemical Screening (e.g., Kinase Panel) Start->Biochemical_Screening Hit_Identification Identify Initial Hits (e.g., IC50 < 1 µM) Biochemical_Screening->Hit_Identification Dose_Response Tier 2: Dose-Response & Selectivity (IC50/Ki Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Dose_Response->Mechanism_of_Action Cellular_Assays Tier 3: Cellular Target Engagement & Phenotypic Assays Mechanism_of_Action->Cellular_Assays Target_Validation Validated Target(s) Cellular_Assays->Target_Validation

Caption: A tiered approach for target identification and validation.

Tier 1: Broad Biochemical Screening

The initial step is to perform a broad biochemical screen to identify potential targets.

Protocol: Kinase Panel Screening

  • Objective: To assess the inhibitory activity of the compound against a large, representative panel of purified human kinases.

  • Rationale: This provides an unbiased view of the compound's selectivity profile and identifies the most promising kinase families for further investigation.

  • Methodology:

    • Prepare a stock solution of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in 100% DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of >300 kinases at a fixed concentration (typically 1-10 µM).

    • The assay typically measures the phosphorylation of a substrate by a given kinase in the presence and absence of the test compound.

    • Results are usually reported as percent inhibition relative to a DMSO control.

Tier 2: Dose-Response and Mechanistic Studies

Once initial hits are identified, the next step is to confirm their activity and elucidate the mechanism of inhibition.

Protocol: IC50 Determination and ATP Competition Assay

  • Objective: To determine the potency (IC50) of the compound against the hit kinases and to ascertain if the inhibition is ATP-competitive.

  • Rationale: The IC50 value provides a quantitative measure of potency, while the ATP competition assay validates the predicted mechanism of action for this scaffold.

  • Methodology:

    • IC50 Determination:

      • Perform a kinase assay with a fixed concentration of the kinase and its substrate.

      • Titrate the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

      • Measure kinase activity at each compound concentration.

      • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50.

    • ATP Competition Assay:

      • Perform the kinase assay with a fixed concentration of the compound (e.g., at its IC50).

      • Vary the concentration of ATP over a wide range (e.g., from below to well above the Km for ATP).

      • A competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax.

Tier 3: Cellular Target Engagement and Phenotypic Assays

Demonstrating that the compound interacts with its target in a cellular context and elicits a biological response is crucial.

Protocol: Western Blotting for Phospho-protein Levels

  • Objective: To assess the inhibition of a specific signaling pathway in cells by measuring the phosphorylation of a downstream substrate of the target kinase.

  • Rationale: This provides direct evidence of target engagement in a physiological setting.

  • Methodology:

    • Select a cell line where the target kinase is known to be active.

    • Treat the cells with increasing concentrations of the compound for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the substrate and the total protein as a loading control.

    • A decrease in the phospho-protein signal with increasing compound concentration indicates target inhibition.

Protocol: Cell Viability/Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.[13]

  • Rationale: If the target kinase is involved in cancer cell survival, its inhibition should lead to a decrease in cell viability.

  • Methodology:

    • Seed cancer cell lines in 96-well plates.

    • Treat the cells with a range of compound concentrations for 48-72 hours.

    • Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Solubilize the formazan and measure the absorbance at ~570 nm.[14]

    • Calculate the concentration that inhibits cell growth by 50% (GI50).

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Kinase Inhibition Profile of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)
CDK2/CycA95%50
TRKA88%120
PI3Kδ85%150
EGFR20%>10,000
.........

Table 2: Cellular Activity in Cancer Cell Lines

Cell LinePrimary TargetGI50 (µM)
MCF-7CDK20.5
A549EGFR>20
JurkatPI3Kδ1.2

Conclusion and Future Directions

The 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold holds significant promise as a modulator of protein kinases, with potential applications in oncology and immunology. The systematic approach outlined in this guide, from broad screening to cellular validation, provides a robust framework for elucidating its precise mechanism of action and identifying its primary biological targets. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess therapeutic efficacy and pharmacokinetic properties.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Synthesis of Pyrazole Deriv
  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed.
  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. (2024). PubMed.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
  • US12060356B2 - 7 (methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives.
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • (12)
  • Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. PubMed.
  • US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators.
  • 6-Chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid | CAS 1204926-24-8. SCBT.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2024). MDPI.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
  • US20090143302A1 - Pyrimidine compounds.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI.
  • US11186576B2 - Pyrazolo[1,5-A][5][6][9]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents.

  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activ
  • Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors | Request PDF.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. (2017). PubMed.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics. We will delve into the synthetic rationale, key biological targets, structure-activity relationships (SAR), and field-proven experimental protocols associated with this versatile heterocyclic core.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in drug discovery. Its structure, resembling a purine analog, allows it to function as a "hinge-binder" by mimicking the adenine moiety of ATP. This enables it to effectively target the ATP-binding sites of numerous protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2]

The pyrazolo[1,5-a]pyrimidine framework has been successfully incorporated into multiple approved drugs and clinical candidates, demonstrating its clinical viability.[3][4][5] Its rigid structure provides a well-defined vector for substituent placement, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific scaffold of interest, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , offers three key points for chemical modification, making it an exceptionally valuable starting point for library synthesis and lead optimization.

  • C2-Carboxylic Acid: This functional group is an ideal handle for creating a diverse library of amides, esters, and other derivatives. Amide coupling, in particular, is a robust and widely used reaction in medicinal chemistry to explore interactions with solvent-exposed regions of target proteins.[6]

  • C3-Chloro Group: The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups to probe specific pockets within the target's active site.

  • C6-Methyl Group: While less commonly modified, the methyl group influences the scaffold's electronics and sterics. Its presence can be crucial for optimizing binding affinity and metabolic stability.

Synthetic Strategies: From Core Assembly to Advanced Derivatization

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally relies on the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or a functional equivalent.[7][8] Subsequent functionalization establishes the desired substitution pattern.

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common and efficient method involves a multi-step sequence starting from a readily available aminopyrazole.

  • Condensation: 5-Amino-3-methylpyrazole is reacted with a malonate derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This condensation and subsequent cyclization forms the dihydroxy pyrazolo[1,5-a]pyrimidine intermediate.[8]

  • Chlorination: The resulting diol is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the dichloro-substituted scaffold.[8]

  • Selective Substitution: The chlorine atom at the C7 position is significantly more reactive than the one at C5, allowing for selective nucleophilic substitution.[8] This step is often used to introduce moieties that improve solubility or target engagement, such as a morpholine ring.[8]

The following workflow diagram illustrates a representative pathway for creating a functionalized pyrazolo[1,5-a]pyrimidine core, which serves as a precursor to the target carboxylic acid.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Scaffolds A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C Condensation B Diethyl Malonate + Base B->C D 5,7-Dichloro-2-methyl pyrazolo[1,5-a]pyrimidine C->D POCl₃ F 4-{5-Chloro-2-methylpyrazolo[1,5-a] pyrimidin-7-yl}morpholine D->F Selective Nucleophilic Substitution at C7 E Nucleophile (e.g., Morpholine) E->F G Advanced Analogs via C5 Cross-Coupling F->G Suzuki / Buchwald-Hartwig H Introduction of C2-Carboxylic Acid (Further Steps) F->H

Caption: General synthetic workflow for functionalized pyrazolo[1,5-a]pyrimidines.

Protocol: Amide Coupling at the C2-Carboxylic Acid Position

Once the 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid core is obtained, the carboxylic acid is readily converted into a diverse library of amides. This is a cornerstone reaction for exploring SAR.[6]

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl generated and facilitate the reaction.

Step-by-Step Methodology: [6]

  • Activation: To a solution of the carboxylic acid starting material (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and TEA (2.0 eq).

  • Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 15-20 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

Protocol: Buchwald-Hartwig Cross-Coupling

To diversify the scaffold at the C5 (or a similar chloro-position), the Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.

Rationale: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an aryl halide (the chloro-pyrazolo[1,5-a]pyrimidine) and an amine. The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is critical for catalytic efficiency.[6]

Step-by-Step Methodology: [6]

  • Vessel Preparation: To a microwave-safe or pressure-rated vessel, add the chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine or heterocycle (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or o-xylene).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon).

  • Heating: Heat the reaction mixture to 110-150 °C for the specified time (e.g., 6-24 hours), often with the aid of microwave irradiation to accelerate the reaction.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired coupled product.

Biological Activity and Key Therapeutic Targets

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity against a wide range of biological targets, solidifying its status as a versatile platform for drug design.

Protein Kinase Inhibition

This is the most prominent application of the pyrazolo[1,5-a]pyrimidine core. Its ability to act as an ATP-competitive inhibitor has led to the development of compounds targeting several critical kinase families.[2]

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[1][9][10] For instance, certain 7-aryl-3-azo-pyrazolo[1,5-a]pyrimidin-2-ylamines showed CDK2 inhibitory activity in the nanomolar range, comparable to the reference drug dinaciclib, and exhibited potent anti-leukemia effects.[9]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3Kδ isoform is a key target for inflammatory and autoimmune diseases. Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as highly potent and selective PI3Kδ inhibitors, with the lead compound CPL302415 showing an IC₅₀ of 18 nM.[6]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a core component of two of the three marketed drugs for NTRK fusion cancers, including Larotrectinib and Entrectinib.[3][4][5] This highlights the scaffold's profound success in targeting this kinase family.

  • Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of KDR kinase, a key mediator of angiogenesis. Optimized compounds in this series achieved an IC₅₀ of 19 nM.[11]

G cluster_targets Key Kinase Targets cluster_outcomes Therapeutic Applications Core Pyrazolo[1,5-a]pyrimidine Core CDK2 CDK2 Core->CDK2 Inhibition PI3Kd PI3Kδ Core->PI3Kd Inhibition TRK Trk Family Core->TRK Inhibition KDR KDR (VEGFR-2) Core->KDR Inhibition Cancer Anticancer / Anti-leukemia CDK2->Cancer Inflammation Anti-inflammatory / Autoimmune PI3Kd->Inflammation TRK->Cancer KDR->Cancer Angiogenesis Anti-angiogenesis KDR->Angiogenesis

Caption: Key kinase targets and therapeutic applications of pyrazolo[1,5-a]pyrimidines.

Other CNS Targets

Beyond kinases, the scaffold has shown utility against other target classes. For example, 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines have been developed as highly potent antagonists of the serotonin 5-HT₆ receptor, a target for cognitive disorders.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective inhibition of various targets.

  • C2 Position (Carboxylic Acid Derivatives): SAR studies on PI3Kδ inhibitors revealed that converting the C2-carboxylic acid to specific amides can significantly enhance potency. The nature of the amine used for coupling is critical for exploring interactions in the solvent-exposed region of the kinase.[6]

  • C5/C7 Positions (Aryl/Heteroaryl Substitutions): The groups at these positions are pivotal for achieving target selectivity and potency. In PI3Kδ inhibitors, an indole moiety at C5 was found to form a key hydrogen bond with an aspartate residue, enhancing selectivity.[8] For CDK2 inhibitors, a 4-bromophenyl group at the C7 position was optimal for activity.[9]

  • Hinge-Binding Interaction: The N1 atom of the pyrazole ring and the N4 atom of the pyrimidine ring are critical hydrogen bond acceptors that interact with the "hinge" region of the kinase ATP-binding site, anchoring the inhibitor.[3] The morpholine ring often attached at C7 can also act as a hydrogen bond acceptor.[8]

PositionModificationTarget ImpactRationale & Reference
C2 Carboxylic Acid -> AmidesPotency ModulationExplores solvent-exposed regions; specific amines enhance binding.[6]
C3 Chloro -> Aryl/ThienylPotency OptimizationProbes affinity pockets; a 4-methoxyphenyl group was optimal for KDR.[11]
C5 Chloro -> Indole/BenzimidazoleSelectivity and PotencyIndole forms H-bond with Asp-787 in PI3Kδ; Benzimidazole enhances PI3Kδ activity.[6][8]
C7 Bromo-phenyl / MorpholinePotency and SolubilityBromo-phenyl group optimal for CDK2 inhibition; Morpholine improves selectivity.[3][9]
Core Pyrazolo[1,5-a]pyrimidineHinge BindingN1 and N4 atoms form critical hydrogen bonds with the kinase hinge region.[1][3]

Conclusion and Future Directions

The 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold and its analogs represent a highly validated and promising platform in modern drug discovery. The synthetic tractability of the core, combined with its proven ability to target fundamentally important protein classes like kinases, ensures its continued relevance. Future research will likely focus on developing next-generation inhibitors that overcome acquired resistance mutations, a significant challenge with first-generation kinase inhibitors.[4] Further exploration of novel substitutions using advanced synthetic methodologies will undoubtedly uncover new derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Harras, M. F., & Thabet, H. K. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]

  • Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., McFall, R. C., Huckle, W. R., Kendall, R. L., Coll, K. E., & Thomas, K. A. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(18), 2537-2540. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Ivachtchenko, A. V., Golovina, E. S., Kadieva, M. G., Kysil, V. M., Mitkin, O. D., Tkachenko, S. E., & Okun, I. (2011). Synthesis and SAR of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(4), 1482-1491. [Link]

  • Jończyk, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]

  • Shaikh, R. M., & Dhonde, M. G. (2021). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 7(9), 114-121. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Szeliga, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4939. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5275. [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved January 21, 2026, from [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(7), 1888-1910. [Link]

  • El-Gamal, M. I., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 125, 118535. [Link]

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a "hinge-binding" motif in numerous protein kinase inhibitors.[1][2] Its unique electronic and structural properties allow for diverse functionalization, making it a cornerstone in the development of targeted therapies for oncology and inflammatory diseases.[1][3] This guide focuses on a specific, functionalized derivative, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , providing an in-depth analysis of its chemical reactivity and stability. Understanding these characteristics is paramount for its effective use as a building block in drug discovery and for ensuring the integrity of resulting active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The reactivity of this molecule is dictated by the interplay of its three key functional groups on the core scaffold: an electron-withdrawing chloro group at the 3-position, a versatile carboxylic acid at the 2-position, and an electron-donating methyl group at the 6-position.

PropertyValueSource
CAS Number 1015846-76-0[4][5]
Molecular Formula C₈H₆ClN₃O₂[4]
Molecular Weight 211.61 g/mol [4]
Predicted Density 1.65 ± 0.1 g/cm³[4]
Recommended Storage 2-8°C, sealed, dry[4]

The pyrimidine ring is inherently electron-deficient, which is further amplified by the presence of the C3-chloro and C2-carboxylic acid groups. This electronic profile makes the C3 position a prime target for nucleophilic attack.

Chemical Reactivity Profile

The molecule's structure presents three primary sites for chemical modification, offering significant synthetic utility.

Nucleophilic Aromatic Substitution (SNAr) at the 3-Chloro Position

The most significant and synthetically valuable reaction for this class of compounds is the displacement of the chloro group. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system facilitates the addition-elimination mechanism characteristic of SNAr. While literature on the parent scaffold often highlights the high reactivity of chlorine atoms at the 7-position[6], the C3 position is also activated for substitution.

Causality: The reaction proceeds via a two-step mechanism. First, a nucleophile attacks the electrophilic carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group. This pathway is common for chloropyrimidines and related N-heterocycles.[7][8]

Common Nucleophiles:

  • Amines (Primary and Secondary): Used to install diverse side chains, crucial for tuning pharmacological activity and physicochemical properties. Palladium-catalyzed Buchwald-Hartwig coupling is also a powerful alternative for this transformation on related scaffolds.[9]

  • Alcohols/Phenols (as alkoxides/phenoxides): To form ether linkages.

  • Thiols (as thiolates): To form thioether linkages.

Caption: Generalized mechanism for SNAr at the 3-chloro position.

Reactions of the 2-Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming amide and ester bonds, enabling the introduction of further diversity and modulation of properties like solubility and cell permeability.

Amide Bond Formation: This is arguably the most common transformation for carboxylic acids in drug development. Standard coupling reagents can be employed effectively.

  • Expert Insight: Reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred for heterocyclic carboxylic acids as they are highly efficient and minimize side reactions like racemization (if chiral amines are used).[9] The use of HATU for amide coupling on a similar pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been successfully demonstrated.[9]

Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can be used to produce esters. Oxidative esterification of aldehydes catalyzed by N-heterocyclic carbenes (NHCs) represents another modern approach, though less direct for this substrate.[10]

Potential for Decarboxylation: Azole carboxylic acids can be susceptible to decarboxylation, particularly under harsh thermal or chemical conditions.[11][12] This is a critical stability consideration during reaction setup and purification. Mild, functional group-tolerant reaction conditions are therefore highly recommended.[11]

Caption: A typical, self-validating workflow for amide coupling reactions.

Other Potential Reactions
  • Palladium-Catalyzed Cross-Coupling: The C3-Cl bond can potentially participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, which are extensively used for functionalizing halo-heterocycles.[2][6]

  • Electrophilic Halogenation: While the ring is generally electron-deficient, reagents like N-Bromosuccinimide (NBS) have been used to brominate the pyrazolo[1,5-a]pyrimidine core, suggesting that further halogenation is possible under the right conditions.[13]

Chemical and Physical Stability

Assessing the stability of a drug discovery building block is critical to ensure reliable experimental outcomes and to predict the shelf-life of intermediates and final compounds.

Stability FactorPotential Degradation PathwayComments and Mitigation
Thermal Stress Decarboxylation: Loss of CO₂ from the carboxylic acid group.This is a known instability for some heterocyclic carboxylic acids.[11][12] Avoid excessive heating in solution or during solvent removal. Use high-vacuum evaporation at low temperatures.
pH Extremes (Hydrolysis) Hydrolysis of Chloro Group: Replacement of -Cl with -OH under strong aqueous acid or base.The C-Cl bond on an aromatic ring is generally stable but can be labile under harsh conditions. Buffer reaction mixtures and avoid prolonged exposure to strong acids/bases.
Oxidative Stress Ring Oxidation/Degradation: Reaction with strong oxidizing agents.The pyrazolo[1,5-a]pyrimidine ring can be susceptible to oxidation. Avoid strong oxidants unless a specific transformation is intended. Store under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Light Exposure Photodegradation: UV light can potentially induce degradation.Store in amber vials or protected from direct light, which is a standard precaution for complex organic molecules.

The degradation of the pyrimidine portion of the scaffold, if it were to occur, would likely follow reductive pathways similar to endogenous pyrimidines, involving ring opening and eventual breakdown into smaller components like β-alanine, CO₂, and ammonia.[14][15][16][17]

Handling and Storage Recommendations

Based on the compound's structure and inferred stability, the following handling and storage procedures are recommended to ensure its integrity.

  • Storage: The compound should be stored at the recommended 2-8°C in a tightly sealed container to protect it from moisture.[4] For long-term storage, an inert atmosphere (argon or nitrogen) is advisable.

  • Handling: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[18] Handle in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and incompatible metals like aluminum, which can react with chlorinated compounds.[19][20]

  • Solubility: For experimental use, assess solubility in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane). The carboxylic acid moiety may impart some solubility in polar organic solvents and basic aqueous solutions.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and final characterization to ensure trustworthy results.

Protocol: Nucleophilic Substitution with a Primary Amine
  • Reaction Setup: To a solution of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP), add the primary amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-120°C. Causality: Heat is required to overcome the activation energy for the SNAr reaction. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC.

  • Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the substitution and confirm the molecular formula. Assess purity by HPLC.

Protocol: Forced Degradation Study for Stability Assessment

This protocol establishes the compound's stability profile under stressed conditions, which is a standard practice in pharmaceutical development.

Caption: Workflow for a comprehensive forced degradation stability study.

  • Stock Solution: Prepare a stock solution of the title compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Samples: Aliquot the stock solution into separate vials for each condition:

    • Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).

    • Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Thermal: Use the stock solution as is.

    • Control: Keep the stock solution at room temperature, protected from light.

  • Incubation: Place the Acidic, Basic, and Thermal samples in a heating block at a set temperature (e.g., 60-80°C). Keep the Oxidative and Control samples at room temperature.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial, quench the reaction if necessary (e.g., neutralize acid/base), and dilute for analysis.

  • HPLC Analysis: Analyze each sample using a validated HPLC method with a photodiode array (PDA) and/or mass spectrometry (MS) detector.

  • Validation & Reporting: Calculate the percentage of the parent compound remaining over time for each condition. A loss of >10-15% indicates instability under that condition. The appearance of new peaks signifies the formation of degradation products, which can be tentatively identified by MS. This provides a clear, quantitative measure of the compound's stability profile.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)...
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Guidance on Storage and Handling of Chlorin
  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Degradation of pyrimidines and pyrimidine analogs--p
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
  • Scheme of pyrimidine degradation pathways showing the four steps and...
  • The reductive pathway for the degradation of pyrimidine nucleotides in...
  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. MySkinRecipes.
  • 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 1015846-76-0. Chemicalbook.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. chemicalbook.
  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.
  • 3-Chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Santa Cruz Biotechnology.
  • Guidance on Storage and Handling of Chlorin
  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).
  • 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. ChemicalBook.
  • 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences.
  • Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.
  • Handling chlorine. Grundfos.
  • 960613-96-1|3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. BLDpharm.
  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid. TCI Chemicals.
  • 739364-95-5|2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. BLDpharm.

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring appearance in biologically active compounds across a wide range of therapeutic targets. As a bioisostere of purine, it can mimic the interactions of endogenous ligands with biological receptors, particularly the hinge region of kinases.[3] This has led to the development of numerous potent and selective inhibitors for various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[4][5]

While literature specifically detailing "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is not extensively available, its structure embodies the key features of this pharmacologically significant class of molecules. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the broader pyrazolo[1,5-a]pyrimidine class, offering valuable insights for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. The structural diversity and amenability to chemical modification make pyrazolo[1,5-a]pyrimidines a continuing source of promising drug candidates.[6]

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of synthetic organic chemistry, with several versatile methods available. A common and efficient approach involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.

A representative synthetic route, adapted from a patented method for a structurally related compound, is outlined below.[7] This multi-step synthesis highlights a general strategy for accessing the core structure, which can then be further functionalized.

General Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 3_3_dialkoxy_propionate 3,3-Dialkoxy Propionate intermediate_IV Intermediate (IV) 3_3_dialkoxy_propionate->intermediate_IV Base formate Formate formate->intermediate_IV intermediate_IV_2 Intermediate (IV) 3_methyl_5_aminopyrazole 3-Methyl-5-aminopyrazole pyrazolo_pyrimidine_ester Pyrazolo[1,5-a]pyrimidine Ester 3_methyl_5_aminopyrazole->pyrazolo_pyrimidine_ester Acid intermediate_IV_2->pyrazolo_pyrimidine_ester pyrazolo_pyrimidine_ester_2 Pyrazolo[1,5-a]pyrimidine Ester final_product Pyrazolo[1,5-a]pyrimidine Carboxylic Acid pyrazolo_pyrimidine_ester_2->final_product Base

Caption: General synthetic route for pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives.

Exemplary Step-by-Step Protocol: Synthesis of 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

This protocol is based on a patented method and serves as a template for the synthesis of related pyrazolo[1,5-a]pyrimidine carboxylic acids.[7]

Step 1: Formation of Ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • To a solution of 200 mL of dry toluene, add 30.0 g of potassium tert-butoxide.

  • At 10-15°C, slowly add a mixture of 38.8 g of 3,3-diethoxyethylpropionate and 30.2 g of ethyl formate.

  • Maintain the reaction at 10-15°C for 24 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and add 19.8 g of 3-methyl-5-aminopyrazole.

  • At 10°C, add a solution of 41.6 g of glacial acetic acid in 40 mL of toluene dropwise.

  • Continue the reaction for 24 hours at 10-15°C.

  • Add 150 mL of water and adjust the pH to 8 with concentrated ammonia.

  • Extract the aqueous phase with toluene.

  • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product.

  • Recrystallize the crude product from isopropanol to yield ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate as an off-white crystalline solid.

Step 2: Hydrolysis to 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

  • Dissolve 6 g of sodium hydroxide in 100 mL of water.

  • Add 20.5 g of ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate to the sodium hydroxide solution.

  • Stir the reaction at 25-35°C for 4 hours until the solution becomes clear and TLC indicates the disappearance of the starting material.

  • The resulting solution contains the sodium salt of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which can be acidified to precipitate the final product.

Biological Activities and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of inhibitors targeting a variety of enzymes and receptors. Its derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibition in Oncology

The structural similarity of the pyrazolo[1,5-a]pyrimidine core to the adenine ring of ATP makes it an excellent starting point for the design of kinase inhibitors.[3] These compounds can act as ATP-competitive or allosteric inhibitors, modulating kinase activity and downstream signaling pathways.[4][5]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Derivatives have shown potent inhibitory activity against CDK1, CDK2, CDK5, and CDK9, which are key regulators of the cell cycle.[8] Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is crucial for cell proliferation, survival, and migration.[9] Pyrazolo[1,5-a]pyrimidine-based inhibitors of PI3Kδ have been developed for the treatment of inflammatory and autoimmune diseases, as well as certain cancers.[9][10]

  • B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, and mutations in the B-Raf gene are found in a significant percentage of melanomas.[11] Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors.[11]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective inhibitor of Pim-1.[12]

  • Activin Receptor-Like Kinase 2 (ALK2): ALK2 is involved in bone morphogenetic protein (BMP) signaling. A series of potent and selective ALK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been discovered.[13]

Compound ClassTarget Kinase(s)Therapeutic AreaReference(s)
Pyrazolo[1,5-a]pyrimidine AminesCDK1, CDK2, CDK5, CDK9Leukemia[8]
Indolyl-Pyrazolo[1,5-a]pyrimidinesPI3KδInflammatory Diseases[10]
Benzimidazole-Pyrazolo[1,5-a]pyrimidinesPI3KδAutoimmune Diseases[9]
Pyrazolo[1,5-a]pyrimidine CarboxylatesB-RafMelanoma[11]
3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidinesALK2Fibrodysplasia Ossificans Progressiva[13]
Pyrazolo[1,5-a]pyrimidinesPim-1Cancer[12]
Anti-inflammatory and Other Activities

Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential in treating inflammatory conditions and infectious diseases.

  • Cyclooxygenase (COX) Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response.[14]

  • Antimicrobial and Immunomodulatory Effects: Some synthesized pyrazolo[1,5-a]pyrimidines have displayed promising antimicrobial and immunomodulatory activities.[15]

  • Antiviral Potential: The broader class of pyrazole-containing heterocycles has been investigated for antiviral properties, including against coronaviruses.[16]

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned through chemical modifications at various positions of the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective inhibitors.

Caption: Key positions for modification on the pyrazolo[1,5-a]pyrimidine scaffold.

  • Substituents at the 2- and 3-positions: Modifications at these positions often directly interact with the target protein and can significantly influence potency and selectivity.

  • Groups at the 5- and 7-positions: These positions are frequently modified to improve physicochemical properties such as solubility and cell permeability, which are critical for drug-like characteristics.

The development of potent and selective inhibitors often involves an iterative process of chemical synthesis, biological evaluation, and computational modeling to optimize the interactions between the small molecule and its biological target.

Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Exploration of New Biological Targets: While kinase inhibition is a major area of focus, the diverse biological activities of pyrazolo[1,5-a]pyrimidines suggest that they may have potential against other target classes.

  • Development of Allosteric Modulators: Targeting allosteric sites on proteins can offer advantages in terms of selectivity and overcoming drug resistance.[2] The pyrazolo[1,5-a]pyrimidine scaffold is a promising starting point for the design of allosteric modulators.[2]

  • Application of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and green chemistry approaches, will facilitate the generation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening.[4]

References

  • Al-Ghorbani, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Molecules, 27(22), 7729. [Link]

  • CN106279601A. (2017). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Cunin, F., et al. (2018). Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(21), 3466-3470. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 24. [Link]

  • Gornicka, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]

  • Gornicka, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4833. [Link]

  • Hernández-Vázquez, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7195. [Link]

  • Ibezim, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1857-1875. [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]

  • Evans, R., et al. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 67(6), 4676-4690. [Link]

  • Liu, C., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 661-666. [Link]

  • Al-Zoubi, R. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 711. [Link]

  • Pu, F., et al. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals, 54(6), 825-834. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]

  • Al-Issa, S. A., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(16), 4991. [Link]

  • Ibezim, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1857-1875. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of a wide array of protein kinases.[1][2][3] Its bioisosteric resemblance to the adenine core of ATP allows for potent and often selective inhibition of kinases critical to oncogenic and inflammatory signaling pathways.[3] This guide focuses on a highly versatile derivative, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a key building block that provides chemists with multiple handles for structural elaboration. We will detail the rationale behind its design, its synthesis, and provide robust protocols for its application in the synthesis of targeted kinase inhibitors, with a focus on Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The success of the pyrazolo[1,5-a]pyrimidine core stems from its rigid, bicyclic structure and the specific arrangement of nitrogen atoms that can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[4] This interaction mimics the binding of ATP itself, providing a strong anchor for the inhibitor. From this anchor, medicinal chemists can project substituents into different regions of the active site to achieve potency and selectivity.

Derivatives of this scaffold have shown potent activity against a diverse range of kinase targets, including:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them prime targets in oncology.[5][6][7][8]

  • Tropomyosin Receptor Kinases (Trks): Implicated in various cancers due to NTRK gene fusions.[9]

  • Janus Kinases (JAKs): Key mediators in cytokine signaling and inflammatory diseases.[3][10]

  • Phosphoinositide 3-Kinase δ (PI3Kδ): A critical node in immune cell signaling, targeted for inflammatory and autoimmune disorders.[11][12]

The subject of this guide, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , is a particularly strategic intermediate. The carboxylic acid at the C2 position is an ideal functional group for creating a diverse library of compounds via amide bond formation, while the chloro group at the C3 position offers a potential site for further diversification through cross-coupling reactions.

Representative Synthesis of the Core Intermediate

While the title compound is commercially available[13], understanding its synthesis is crucial for analogue design. A common strategy involves the condensation of an aminopyrazole with a β-keto ester or equivalent, followed by functional group manipulation. The following protocol outlines a representative synthesis of a closely related precursor, which can then be chlorinated and hydrolyzed.

cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core A 3-Amino-5-methylpyrazole C Ethyl 3-chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylate A:e->C:w Base (e.g., K2CO3) Solvent (e.g., EtOH) Reflux B Ethyl 2-chloro-3-oxobutanoate B:e->C:w D 3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid C:e->D:w 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic pathway for the title compound.

Protocol 1: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Cyclocondensation: To a solution of 3-Amino-5-methylpyrazole (1.0 eq) in ethanol, add potassium carbonate (2.0 eq) and Ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel chromatography to yield Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate .

  • Hydrolysis: Dissolve the resulting ester in a mixture of THF and water. Add sodium hydroxide (2.0-3.0 eq) and stir at 40-50 °C for 2-4 hours.

  • Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1N HCl.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .

Core Application: Amide Coupling Protocols

The primary utility of the title compound is its role as a partner in amide coupling reactions. This reaction is one of the most widely used in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[14] The general approach involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

cluster_1 General Amide Coupling Workflow cluster_reactants Acid 3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid Activation Carboxylic Acid Activation Acid->Activation Coupling Reagent (e.g., HATU, EDCI) Amine Primary or Secondary Amine (R1R2NH) Coupling Nucleophilic Attack & Amide Formation Amine->Coupling Base (e.g., DIPEA) Activation->Coupling Product Target Kinase Inhibitor (Amide Product) Coupling->Product

Caption: Workflow for amide bond formation.

Causality Behind Experimental Choices
  • Coupling Reagents: The choice of coupling reagent is critical and depends on the complexity and sensitivity of the amine coupling partner.

    • Carbodiimides (EDCI, DCC): These are workhorse reagents that form an O-acylisourea intermediate. They are often used with additives like HOBt or HOAt to suppress side reactions and minimize racemization of chiral centers.[15]

    • Uronium/Aminium Salts (HATU, HBTU): These reagents, like HATU, form a highly reactive activated ester.[15] They are exceptionally efficient and are often the method of choice for sterically hindered amines or electron-deficient substrates where other methods fail.[15][16]

    • Acyl Halides (via SOCl₂ or (COCl)₂): Converting the carboxylic acid to a highly reactive acyl chloride is a powerful method but can be too harsh for molecules with sensitive functional groups.[15][17]

  • Base: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Its role is to neutralize the acidic byproducts of the reaction and to deprotonate the ammonium salt of the amine partner, freeing the nucleophilic lone pair for the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants without interfering with the reaction.

General Protocol for HATU-Mediated Amide Coupling

This protocol is robust and generally applicable for a wide range of amine substrates.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS. For challenging or sterically hindered amines, gentle heating (40-50 °C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Case Studies in Kinase Inhibitor Synthesis

Case Study 1: Synthesis of a CDK2/CDK9 Inhibitor

Rationale: CDK2 and CDK9 are validated cancer targets.[8][18] Inhibitors often feature a planar heterocyclic core (our pyrazolopyrimidine) and a side chain that interacts with the solvent-exposed region. Coupling with a substituted piperazine is a common strategy to enhance solubility and cell permeability.

Target Molecule: N-(1-acetylpiperidin-4-yl)-3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Protocol 3.1: Synthesis using EDCI/HOBt

  • To a solution of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (211 mg, 1.0 mmol) in DCM (10 mL), add HOBt (153 mg, 1.0 mmol) and EDCI.HCl (211 mg, 1.1 mmol). Stir for 20 minutes at room temperature.

  • Add a solution of 1-(4-aminopiperidin-1-yl)ethan-1-one (156 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DCM (5 mL).

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup as described in Protocol 2.2.

  • Purify by silica gel chromatography (DCM/MeOH gradient) to yield the target compound.

ParameterExpected ValueRationale / Reference
Yield 60-75%Standard amide coupling yields.
Purity (LC-MS) >95%Required for biological assays.
CDK2 IC₅₀ 20-100 nMIn line with similar pyrazolo[1,5-a]pyrimidine CDK inhibitors.[6][8]
CDK9 IC₅₀ 30-150 nMOften exhibits dual activity with CDK2.[8][18]
Case Study 2: Synthesis of a PI3Kδ Inhibitor

Rationale: Selective PI3Kδ inhibitors are sought for treating inflammatory diseases.[11] SAR studies have shown that specific heterocyclic groups, such as benzimidazoles, can confer selectivity for the δ isoform.[12]

Target Molecule: (3-Chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methanone

Protocol 3.2: Synthesis using HATU

  • Follow the General Protocol 2.2, using 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (211 mg, 1.0 mmol) as the acid.

  • Use 2-(piperidin-4-yl)-1H-benzo[d]imidazole (234 mg, 1.1 mmol) as the amine coupling partner.

  • Given the potential for lower nucleophilicity of the piperidine nitrogen due to the bulky benzimidazole, allow the reaction to proceed for 16 hours.

  • Perform workup and purification as described previously.

ParameterExpected ValueRationale / Reference
Yield 50-65%HATU is effective for more complex amines.
Purity (LC-MS) >95%Required for biological assays.
PI3Kδ IC₅₀ 10-50 nMBenzimidazole motifs are known to enhance PI3Kδ potency.[12]
Selectivity (α/δ) >50-foldThe benzimidazole group is designed to exploit differences in the active site.[12]

Biological Context: Relevant Kinase Signaling Pathways

Understanding the biological role of the target kinase is paramount. The inhibitors synthesized from our core intermediate disrupt critical cellular processes.

CDK and the Cell Cycle

CDK2, in partnership with Cyclin E and Cyclin A, drives the G1/S transition and S phase progression. Inhibiting CDK2 leads to cell cycle arrest, preventing cancer cell proliferation.

cluster_pathway Simplified Cell Cycle Regulation by CDK2 G1 G1 Phase CDK2_E Cyclin E / CDK2 G1->CDK2_E Mitogenic Signals S S Phase (DNA Replication) CDK2_A Cyclin A / CDK2 S->CDK2_A CDK2_E->S Promotes Entry CDK2_A->S Promotes Progression Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Inhibition of CDK2 blocks cell cycle progression.

The PI3K/AKT Signaling Pathway

PI3Kδ is activated by cell surface receptors in immune cells, leading to the phosphorylation of PIP2 to PIP3. This second messenger recruits and activates downstream kinases like AKT, promoting cell survival, proliferation, and differentiation.

cluster_pathway PI3Kδ Signaling in Immune Cells Receptor Cell Surface Receptor (e.g., BCR, TCR) PI3Kd PI3Kδ Receptor->PI3Kd PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT PI3Kd->PIP3 Response Cell Survival, Proliferation, Differentiation AKT->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3Kd

Caption: PI3Kδ inhibitors block downstream immune cell activation.

Conclusion

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed pyrazolopyrimidine core provides a reliable hinge-binding motif, while the carboxylic acid function serves as a perfect handle for rapid library generation via robust amide coupling chemistry. The protocols and insights provided herein demonstrate the strategic value of this intermediate, enabling researchers to efficiently synthesize and optimize potent and selective inhibitors for a range of therapeutically relevant kinases.

References

  • Młynarska, A., Gwardiak, K., Mlynarski, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7120. [Link]

  • Gaber, M., Al-Sanea, M. M., Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 231. [Link]

  • Al-Sanea, M. M., & Abdel-Ghani, T. M. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Al-Sanea, M. M., & Abdel-Ghani, T. M. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Al-Sanea, M. M., & Khan, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3481. [Link]

  • Hassan, G. S., Kadry, H. H., El-Nassan, H. B., et al. (2021). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 45(36), 16401-16416. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1141. [Link]

  • Ledeboer, M. W., Pierce, A. C., Duffy, J. P., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. [Link]

  • Fancelli, D., Moll, J., Varasi, M., et al. (2006). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • El-Adl, K., Al-Sanea, M. M., El-Messery, S. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2404983. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1141. [Link]

  • Bradford, S., Jaskiewicz, L., Lountos, G. T., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4147-4152. [Link]

  • Lee, H., Lee, J., Choi, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(31), 20386-20399. [Link]

  • Laufer, S., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Młynarska, A., Gwardiak, K., Mlynarski, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]

  • Fochi, F., Lazzarotto, F., & Fringuelli, R. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(82), 66996-67005. [Link]

  • Pattnaik, M., Behera, S. K., & Mohapatra, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(2), 134-143. [Link]

  • Harras, M. F., Ibrahim, H. S., El-Adl, K., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

Sources

Application Notes & Protocols: 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a Versatile Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged" scaffold in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific and high-affinity interactions with biological targets. Notably, this scaffold is a cornerstone in the development of kinase inhibitors, where it can mimic the hinge-binding motif of ATP.[4][5] Several marketed drugs, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[5]

This document outlines the utility of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a high-value fragment for fragment-based drug discovery (FBDD). Its unique combination of a proven bioactive core with two distinct, reactive handles—a chloro group and a carboxylic acid—offers a powerful starting point for the rapid exploration of chemical space and the development of potent and selective modulators of various protein targets.

Physicochemical Properties of the Fragment

A successful fragment library is built on molecules with low molecular weight and complexity, providing a solid foundation for elaboration into drug-like candidates.[6][7] 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular Formula C₈H₆ClN₃O₂Low number of heavy atoms, typical for a fragment.
Molecular Weight 211.61 g/mol Falls within the desired range for fragments (typically <300 Da).[6]
Topological Polar Surface Area (TPSA) 79.2 ŲContributes to aqueous solubility and potential for hydrogen bonding.
Hydrogen Bond Donors 1 (from carboxylic acid)Provides a key interaction point with protein targets.
Hydrogen Bond Acceptors 4 (3 from heterocycle, 1 from carbonyl)Offers multiple points for directional interactions.
LogP (predicted) 1.2-1.8Indicates a balance between solubility and permeability.

Table 1: Calculated physicochemical properties of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Strategic Application in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a potent alternative to high-throughput screening (HTS) for identifying novel lead compounds.[6] It involves screening low-molecular-weight fragments that, despite having weak affinity, bind efficiently to the target protein.[7] The small size and simplicity of fragments allow for a more thorough exploration of chemical space and often lead to final compounds with superior physicochemical properties.[7]

Our subject molecule is an ideal candidate for FBDD campaigns due to its dual reactive sites, which allow for controlled, stepwise elaboration.

FBDD_Strategy cluster_derivatization Derivatization Strategies Fragment 3-Chloro-6-methyl- pyrazolo[1,5-a]pyrimidine -2-carboxylic acid Screening Fragment Screening (NMR, SPR, X-ray) Fragment->Screening Hit_Validation Hit Validation & Structural Biology Screening->Hit_Validation Elaboration Structure-Guided Elaboration Hit_Validation->Elaboration Amide Amide Library (Vector 1: Carboxylic Acid) Elaboration->Amide Growth Vector 1 Substitution Substitution Library (Vector 2: Chloro Group) Elaboration->Substitution Growth Vector 2 Lead_Opt Lead Optimization Amide->Lead_Opt Substitution->Lead_Opt

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Workflow:

Synthesis_Workflow Start 5-Amino-3-methylpyrazole Step1 Condensation with Diethyl 2-chloro-3-oxobutanedioate Start->Step1 Intermediate1 Dihydroxy-Intermediate Step1->Intermediate1 Step2 Chlorination with POCl₃ Intermediate1->Step2 Product 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine- 2-carboxylic acid ethyl ester Step2->Product Step3 Saponification (e.g., LiOH) Product->Step3 FinalProduct Final Product Step3->FinalProduct

Step-by-Step Procedure:

  • Step 1: Cyclocondensation.

    • To a solution of 5-amino-3-methylpyrazole (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq).

    • Add diethyl 2-chloro-3-oxobutanedioate (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture, neutralize with a weak acid (e.g., acetic acid), and collect the precipitated dihydroxy intermediate by filtration.

  • Step 2: Chlorination.

    • Suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Step 3: Saponification.

    • Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to a pH of ~2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[9]

Protocol 2: Fragment Library Synthesis via Amide Coupling

The carboxylic acid at the 2-position serves as an excellent handle for creating a diverse library of derivatives. Amide bond formation is a robust and well-established reaction in medicinal chemistry.[10][11]

Objective: To generate a library of amides by coupling the fragment's carboxylic acid with a diverse set of primary and secondary amines.

Reagents and Equipment:

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • A diverse library of primary and secondary amines

  • Coupling agents: HATU, HOBt/EDCI, or DCC[11][12]

  • Organic base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Step-by-Step Procedure:

  • Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Protocol 3: Fragment Elaboration via Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 3-position is activated for nucleophilic aromatic substitution, providing a second vector for fragment growth. This allows for the introduction of a wide range of functionalities.

Objective: To displace the 3-chloro group with various nucleophiles (e.g., amines, thiols, alcohols) to generate a second-generation library.

Workflow:

SNAr_Workflow Start Amide Derivative from Protocol 2 Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Product Dual-Vector Elaborated Compound Step1->Product Nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Step1

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the amide-functionalized pyrazolopyrimidine (from Protocol 2, 1.0 eq), the desired nucleophile (e.g., a primary amine, 1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a solvent such as DMA or NMP.

  • Reaction: Seal the vial and heat the reaction mixture using microwave irradiation (e.g., 120-160 °C) for 30-90 minutes. Alternatively, conventional heating can be used, though reaction times will be longer.[12]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water to precipitate the crude product.

    • Collect the solid by filtration or extract with an organic solvent like ethyl acetate.

    • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product using flash chromatography or preparative HPLC.

Application in Target-Based Screening

The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of numerous protein kinases, including CDKs, PI3Kδ, and Trk kinases.[1][12][13][14] Therefore, libraries derived from 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are prime candidates for screening against these and other kinase targets implicated in cancer and inflammatory diseases.

Screening Protocol Outline:

  • Primary Screening: Utilize high-throughput biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to screen the fragment library for initial hits against the target protein.[15] These methods are sensitive enough to detect the weak binding typical of fragments.[15]

  • Hit Validation: Confirm the binding of initial hits using an orthogonal method, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., saturation transfer difference or WaterLOGSY).[16]

  • Structural Biology: Obtain co-crystal structures of the fragment-protein complexes to elucidate the binding mode. This structural information is crucial for guiding the rational design of more potent compounds through fragment growing or linking strategies.[7]

  • Structure-Activity Relationship (SAR) Development: Synthesize and test elaborated compounds (from Protocols 2 and 3) in biochemical and cell-based assays to build a robust SAR. This iterative process of design, synthesis, and testing is central to optimizing the initial fragment hit into a potent lead compound.[17]

Conclusion

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a strategically designed fragment that leverages a biologically relevant core with orthogonal chemical handles for efficient, structure-guided drug discovery. The protocols outlined herein provide a clear roadmap for its synthesis, derivatization, and application in FBDD campaigns. By systematically exploring the chemical space around this versatile scaffold, researchers can accelerate the development of novel therapeutics for a range of diseases.

References

  • Kumar, V., & Kaur, K. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4833. [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(1), 236. [Link]

  • Li, M., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 279, 116761. [Link]

  • Chapman, A. P., et al. (2017). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 11, 449. [Link]

  • Hassan, A. S., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1863-1871. [Link]

  • de Vlieger, D., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Pharmaceuticals, 12(4), 168. [Link]

  • Li, Y., & Li, J. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 5(5), 1146–1153. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031. [Link]

  • Ghozlan, S. A. S., et al. (2009). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 14(8), 2944–2955. [Link]

  • Orseer, T. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1855-1875. [Link]

  • ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. Retrieved from [Link]

  • Torres-Gomez, H., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(15), 5851. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

  • Al-Majidi, S. M. K., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7300. [Link]

  • Kassab, A. E., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 5863-5890. [Link]

  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 53(3), 692–703. [Link]

  • Li, Q., & Li, D. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 18. [Link]

  • Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. [Link]

  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amides. Retrieved from [Link]

  • Evans, R., et al. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 67(6), 4676–4690. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Frolova, T. S., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][12][18]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6610. [Link]

  • Singh, O. M., et al. (2009). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 19(2), 347-350. [Link]

  • El-Borai, M. A., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(19), 6296. [Link]

Sources

Experimental protocol for using "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This class of molecules has garnered substantial interest for its ability to modulate the function of protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Several pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors, with some advancing to clinical use for the treatment of various cancers.[4][5]

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a member of this promising class of compounds. Its structural features suggest its potential as an intermediate for the synthesis of more complex molecules or as a bioactive agent in its own right, likely functioning as a kinase inhibitor.[3][6] Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown inhibitory activity against a range of kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3K).[4][6][7]

These application notes provide a detailed, step-by-step protocol for the initial characterization of "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" in a cancer research setting. The following protocols are designed to assess its cytotoxic effects on a relevant cancer cell line and to determine its inhibitory potential against a representative kinase.

Compound Specifications

PropertyValueSource
Molecular Formula C₈H₆ClN₃O₂[8]
Molecular Weight 211.61 g/mol [8]
CAS Number 1015846-76-0[8]
Appearance White to off-white solidInferred from typical small molecules
Storage 2-8°C, sealed, dry[8]

Experimental Workflow Overview

The following diagram outlines the suggested experimental workflow for the initial biological evaluation of "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid".

experimental_workflow cluster_prep Compound Preparation cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays prep Stock Solution Preparation cell_viability Cell Viability Assay (MTS Assay) prep->cell_viability kinase_assay In Vitro Kinase Inhibition Assay prep->kinase_assay cell_culture Cell Line Culture (e.g., A549) cell_culture->cell_viability ic50_determination IC50 Determination cell_viability->ic50_determination selectivity_profiling Kinase Selectivity (Optional) kinase_assay->selectivity_profiling

Caption: Experimental workflow for the biological characterization of the compound.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small organic molecules for in vitro studies.

Materials:

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM). For a 10 mM stock solution from 5 mg of a compound with a molecular weight of 211.61 g/mol :

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.005 g / 211.61 g/mol ) / 0.01 mol/L) * 1,000,000 = 2363 µL

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTS Assay)

Rationale: A cell viability assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound on cancer cells. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells. This protocol uses the A549 non-small cell lung cancer cell line as an example, given that pyrazolo[1,5-a]pyrimidine derivatives have shown promise in this indication.[3]

Materials:

  • A549 human lung carcinoma cell line

  • Complete growth medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • Compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium from the 10 mM stock. A common starting concentration range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final DMSO concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: To determine if the compound directly inhibits kinase activity, an in vitro biochemical assay is necessary. This protocol provides a general framework for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by the compound suggests it is a kinase inhibitor.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin E1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Compound stock solution (10 mM in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the compound in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the kinase assay buffer.

    • Prepare a solution of ATP in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the kinase/substrate solution to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to controls (no kinase for 0% activity and vehicle for 100% activity).

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Potential Signaling Pathway Involvement

Given the known targets of pyrazolo[1,5-a]pyrimidine derivatives, "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" could potentially inhibit the CDK2 signaling pathway, which is crucial for cell cycle progression.

cdk2_pathway cluster_pathway CDK2 Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Compound 3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid Compound->CDK2

Caption: Potential inhibition of the CDK2 signaling pathway by the compound.

Troubleshooting and Considerations

  • Solubility Issues: If the compound precipitates in the cell culture medium, consider using a lower concentration of the stock solution or exploring the use of alternative solvents or formulation strategies.

  • Off-Target Effects: Be aware that small molecule inhibitors can have off-target effects.[3] Consider performing kinase selectivity profiling to assess the compound's specificity.

  • Mechanism of Action: These initial assays will not elucidate the detailed mechanism of action. Further studies, such as Western blotting for downstream signaling molecules or cell cycle analysis, will be necessary.

Conclusion

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" represents a promising starting point for further investigation in the field of kinase inhibitor discovery. The protocols outlined in these application notes provide a robust framework for the initial assessment of its biological activity. The insights gained from these experiments will be crucial in guiding future optimization and development of this and related compounds as potential therapeutic agents.

References

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available from: [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available from: [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Available from: [Link]

  • PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]

  • MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • PubMed. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • OSTI.GOV. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Available from: [Link]

  • PubMed. (n.d.). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Available from: [Link]

  • Chemchart. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Available from: [Link]

  • PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Available from: [Link]

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a multitude of biological entities.[1][2] This fused heterocyclic system is particularly prominent in the development of protein kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this core structure.[1][3] Its rigid, planar nature provides a well-defined orientation for substituents to interact with the ATP-binding pocket of kinases, while its synthetic tractability allows for systematic modification to explore and optimize these interactions.[4][5]

This guide focuses on 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a starting point for a comprehensive Structure-Activity Relationship (SAR) study. While this specific molecule is a novel starting point, its structural features—a carboxylic acid at C2, a chloro group at C3, and a methyl group at C6—provide key vectors for chemical modification. Based on extensive literature precedent for the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of various protein kinases, including Cyclin-Dependent Kinases (CDKs), we hypothesize that this core structure is a promising starting point for developing novel CDK inhibitors.[6]

These application notes will provide researchers, scientists, and drug development professionals with a detailed framework for initiating an SAR campaign around this scaffold. We will detail the strategic design of an analog library, protocols for chemical synthesis, and robust methodologies for biological evaluation, including in vitro kinase and cell-based assays. The ultimate goal is to elucidate the key structural determinants for potency and selectivity, guiding the iterative process of lead optimization.

Part 1: Strategic Design of an Analog Library for SAR Exploration

The fundamental principle of an SAR study is to systematically alter the chemical structure of a hit or lead compound and observe the resulting changes in biological activity.[7] For our lead compound, 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , we will probe the importance of each substituent at the C2, C3, and C6 positions.

The Rationale for Analog Design

Our design strategy is based on dissecting the molecule into three key regions for modification, as illustrated below.

SAR_Strategy cluster_regions Key Modification Regions Lead 3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid R1 R1: C2 Position (Carboxylic Acid) Lead->R1 Probe Bioisosteres & Amide Scans R2 R2: C3 Position (Chloro) Lead->R2 Vary Halogen & Explore Other Groups R3 R3: C6 Position (Methyl) Lead->R3 Probe Steric Bulk & Polarity

Caption: SAR strategy for the lead compound.

  • C2 Position (Carboxylic Acid): The carboxylic acid is a potential hydrogen bond donor and acceptor and can engage in ionic interactions. We will explore its necessity by converting it to various amides and bioisosteres like tetrazoles. This "amide scan" can also introduce new vectors for interaction with the solvent front or deeper parts of the ATP binding site. SAR studies on related pyrazolo[1,5-a]pyrimidines have shown that carboxamide moieties at similar positions can significantly enhance inhibitory activity.[1]

  • C3 Position (Chloro): The chloro group is an electron-withdrawing group that can influence the electronics of the heterocyclic system and participate in halogen bonding. We will investigate the effect of varying its size and electronegativity by synthesizing analogs with other halogens (F, Br) and exploring the impact of replacing it with small alkyl or cyano groups. The presence and nature of substituents at this position can be crucial for selectivity and potency.[8]

  • C6 Position (Methyl): This small alkyl group occupies a specific region of the binding pocket. We will probe the steric and electronic requirements at this position by introducing larger alkyl groups (ethyl, isopropyl), cyclic groups (cyclopropyl), and polar functionalities (methoxymethyl).

Proposed Analog Library

The following table outlines a focused initial library to probe the SAR at each position.

Series Position Modified Parent Structure Proposed R Groups Rationale
A C23-Cl, 6-Me-CONH₂, -CONHCH₃, -CON(CH₃)₂, -CONH(cyclopropyl), -CONH(phenyl), TetrazoleExplore H-bond patterns, introduce new vectors, and probe for bioisosteric replacement.
B C36-Me, 2-COOH-F, -Br, -H, -CH₃, -CNModulate electronic properties and halogen bonding potential. Determine if the substituent is essential.
C C63-Cl, 2-COOH-H, -Ethyl, -Isopropyl, -Cyclopropyl, -CF₃Investigate steric tolerance and the impact of electron-withdrawing groups.

Part 2: Protocols for Synthesis and Biological Evaluation

A robust and reproducible set of protocols is essential for generating high-quality SAR data.

General Synthetic Scheme

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[4][9] The following general scheme illustrates a plausible route to the proposed analogs.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Substituted 5-Aminopyrazole C Cyclocondensation (e.g., AcOH, reflux) A->C B β-Ketoester B->C D Pyrazolo[1,5-a]pyrimidinone Core C->D E Chlorination (e.g., POCl₃) D->E Install Cl at C3 F Ester Hydrolysis (e.g., LiOH) E->F Generate Carboxylic Acid G Amide Coupling (e.g., HATU, EDCI) F->G Create Amide Library H Final Analog G->H

Caption: General synthetic workflow for analogs.

Protocol 2.1.1: Synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Example from Literature) [10]

This protocol, adapted from a known synthesis of a related compound, illustrates the hydrolysis step to generate the carboxylic acid.

  • To a solution of ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate in a suitable solvent (e.g., THF/water mixture), add lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired carboxylic acid.

Note: The synthesis of the specific starting material and its analogs will require custom route design, likely starting from appropriately substituted aminopyrazoles and ketoesters.[9]

Biochemical Kinase Assay Protocol

To determine the direct inhibitory effect of the synthesized compounds on our hypothesized target, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a suitable platform as it measures the production of ADP, a universal product of kinase reactions.[11][12]

Protocol 2.2.1: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) in DMSO. Include positive (known inhibitor) and negative (DMSO only) controls.

    • Initiate the kinase reaction by adding 2.0 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration
Kinase (e.g., CDK2/CycA)1-5 ng/µL
Substrate (e.g., Histone H1)0.2 µg/µL
ATP10 µM (at or near Km)
Compound Concentration Range0.1 nM to 10 µM
Cell-Based Assay Protocol

To assess the effect of the compounds on cell viability and proliferation, which is a downstream consequence of inhibiting kinases like CDKs, the MTT assay is a standard and reliable method.[13][14]

Protocol 2.3.1: MTT Cell Proliferation Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for CDK inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a 10-point serial dilution). Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C, 5% CO₂ to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Iterative Design

The data generated from the biochemical and cell-based assays will form the basis of the SAR.

Establishing the SAR

By comparing the IC₅₀ and GI₅₀ values across the different series of analogs, clear relationships between structure and activity will emerge.

  • Series A (C2 modification): Will reveal the importance of the carboxylic acid. If small amides retain or improve activity, it suggests a hydrogen bond donor/acceptor interaction is key. Bulky amides may show reduced activity due to steric hindrance or improved activity if they access a new pocket.

  • Series B (C3 modification): Will indicate the role of the chloro group. If other halogens or small groups are tolerated, it suggests a general steric and electronic effect. If only the chloro group is optimal, it may point to a specific halogen bond.

  • Series C (C6 modification): Will define the steric limits of the pocket accommodating the C6 position. A steep drop in activity with larger groups would indicate a tight pocket.

Iterative Design Workflow

The initial SAR findings will guide the design of the next generation of compounds. This iterative process is the core of lead optimization.

SAR_Cycle Design Design Analogs (Based on SAR) Synthesize Synthesize Compounds Design->Synthesize Test Biological Testing (Biochemical & Cellular) Synthesize->Test Analyze Analyze Data (Determine IC₅₀/GI₅₀) Test->Analyze SAR Establish SAR Analyze->SAR SAR->Design Iterate

Caption: The iterative cycle of SAR studies.

For example, if the C2-amide and the C3-bromo analogs both show improved activity over the parent compound, the next design cycle would involve synthesizing a compound that combines these two features: 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide . This systematic and data-driven approach is crucial for efficiently navigating chemical space to identify a potent and selective lead candidate.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]

  • Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Asif, M. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-174.
  • Terungwa, I. A., et al. (2025).
  • Chaudhary, S., & Singh, P. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 29(10), 104115.
  • Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • MDPI. (n.d.). Medicinal Chemistry. Aza-Heterocycles Motifs in Structure-Based Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 1). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

  • Liu, Z., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Journal of Medicinal Chemistry, 66(13), 8635-8658.
  • Celon Pharma S.A. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Retrieved from [Link]

  • Michigan Technological University. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Squires, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4135-4141.
  • MySkinRecipes. (n.d.). 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Celon Pharma S.A. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Zdżalik-Bielecka, D., et al. (2022).
  • El-Emary, T. I., & El-Kashef, H. S. (2007). Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 54(3), 737-744.
  • Ghorab, M. M., et al. (2013). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 18(7), 7858-7872.
  • McCoull, W., et al. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry, 60(10), 4386-4402.
  • National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid for Tropomyosin Receptor Kinase A (TrkA) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and oncology drug discovery.

Introduction: The Therapeutic Promise of Targeting TrkA with Pyrazolo[1,5-a]pyrimidines

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development and function.[1] However, the dysregulation of Trk signaling, particularly through oncogenic fusions of the NTRK genes, has been identified as a key driver in a multitude of adult and pediatric cancers.[2] This has established the Trk kinases as highly attractive targets for therapeutic intervention.[1] The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4] Notably, several FDA-approved Trk inhibitors feature this heterocyclic system, underscoring its suitability for targeting the ATP-binding site of these kinases.[4] This application note details a robust, high-throughput screening (HTS) protocol for identifying and characterizing inhibitors of TrkA, using "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" as a representative test compound from this promising chemical class.

Visualizing the TrkA Signaling Cascade

The following diagram illustrates the central role of TrkA in activating downstream pathways critical for cell growth and survival. Inhibiting the initial phosphorylation event is a key strategy in cancer therapy.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TrkA TrkA Receptor Dimer Receptor Dimerization & Autophosphorylation TrkA->Dimer NGF Neurotrophin (e.g., NGF) NGF->TrkA Ras Ras/MAPK Pathway Dimer->Ras PI3K PI3K/AKT Pathway Dimer->PI3K PLCg PLCγ Pathway Dimer->PLCg Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PLCg->Proliferation HTS_Workflow Start Start: Prepare Reagents Plate Dispense Test Compound & Controls to 384-well Plate Start->Plate AddKinase Add TrkA Kinase/ Eu-Antibody Mixture Plate->AddKinase AddTracer Add Alexa Fluor™ 647-Tracer AddKinase->AddTracer Incubate Incubate at Room Temperature (60 min) AddTracer->Incubate Read Read TR-FRET Signal on Plate Reader Incubate->Read Analyze Data Analysis: Normalize Data, Generate IC50 Curves Read->Analyze End End: Identify Hits Analyze->End

Caption: High-throughput screening workflow for TrkA inhibitors.

Detailed HTS Protocol for TrkA Inhibition

This protocol is optimized for a 384-well plate format. All additions should be performed with appropriate automated liquid handling systems to ensure precision and consistency.

1. Reagent Preparation:

  • Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound: Prepare a 10-point, 3-fold serial dilution of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in 100% DMSO, starting at a 1 mM stock concentration.

  • Control Inhibitor: Prepare a similar serial dilution of a known TrkA inhibitor (e.g., Larotrectinib) as a positive control.

  • Kinase/Antibody Mixture (2X): Dilute the tagged TrkA kinase and the Eu-anti-tag antibody in Assay Buffer to a 2X working concentration.

  • Tracer Solution (2X): Dilute the Alexa Fluor™ 647-Tracer to a 2X working concentration in Assay Buffer.

2. Assay Procedure:

  • Compound Dispensing: Dispense 100 nL of the serially diluted test compound, control inhibitor, or 100% DMSO (for high and low controls) into the appropriate wells of a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of the 2X Tracer solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Centrifuge the plate briefly to mix and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

Data Analysis and Interpretation

  • Calculate TR-FRET Ratio: The primary data output is the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

  • Data Normalization: Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - ((Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)))

    • Low Control: Wells containing TrkA, tracer, and DMSO (maximum FRET).

    • High Control: Wells containing a saturating concentration of the control inhibitor (minimum FRET).

  • IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of tracer binding. [5]4. Assay Quality Control: The robustness of the assay should be monitored using the Z'-factor, calculated from the high and low controls. A Z'-factor > 0.5 is indicative of an excellent assay for HTS. [6]

Hypothetical Screening Data and Results

The following table summarizes hypothetical results for the test compound against TrkA.

CompoundTargetAssay FormatIC50 (nM)Hill SlopeZ'-Factor
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidTrkALanthaScreen™ Binding85.21.10.82
Larotrectinib (Control)TrkALanthaScreen™ Binding5.61.00.85

These hypothetical results suggest that "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a potent inhibitor of TrkA, albeit with a lower potency than the control compound Larotrectinib. The excellent Z'-factor indicates a highly robust and reliable screen.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the high-throughput screening of pyrazolo[1,5-a]pyrimidine derivatives as potential TrkA inhibitors. The LanthaScreen™ Eu Kinase Binding Assay offers a sensitive and efficient method for identifying and characterizing novel inhibitors. Compounds demonstrating significant activity in this primary screen, such as our hypothetical hit, should be advanced to secondary assays to confirm their mechanism of action and assess cellular activity and selectivity against other kinases. This workflow accelerates the early stages of drug discovery, enabling the rapid identification of promising lead candidates for the development of targeted cancer therapies.

References

  • Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • Hassan, A., & Hafez, H. N. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • ResearchGate. (2022). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). Retrieved from [https://www.researchgate.net/publication/375759164_Pyrazolo15-a]pyrimidine_Scaffold-Based_Small_Molecules_From_Bench_to_FDA-Approved_TRK_Kinase_Inhibitors_Part_1]([Link])

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • Brodeur, G. M., et al. (2009). Trk Receptor Expression and Inhibition in Neuroblastomas. Clinical Cancer Research, 15(10), 3244-3250. [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Amatu, A., et al. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology, 30(Supplement_8), viii5-viii15. [Link]

  • Thiele, C. J. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Research, 69(16), 6372-6375. [Link]

  • PubMed. (2025). Discovery of novel tropomyosin receptor kinase A inhibitors by virtual screening merging ligand-based and structure-based methods. Retrieved from [Link]

  • Crizotinib. (2017). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 60(3), 799-819. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • NIH. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 7(9), e45207. [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 12(3), 119. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Jiang, T., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(2), 355-372. [Link]

  • Thiele, C. J., & Eggert, A. (2009). "On Trk" - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Cancer research, 69(16), 6372–6375. [Link]

  • Descarpentries, J., et al. (2022). TrkA Co-Receptors: The Janus Face of TrkA?. Cancers, 14(12), 2977. [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-841. [Link]

  • Yamada, T., et al. (2024). Discovery and Hit to Lead Optimization of Macrocyclic Peptides as Novel Tropomyosin Receptor Kinase A Antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Number of high-quality actives sorted by inhibitory activity (IC50) in a Yes1 kinase HTS biochemical assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Platform for Fluorescence Sensing

The quest for sensitive and selective fluorescent probes is a cornerstone of modern molecular sciences, enabling real-time visualization of biological processes and precise quantification of analytes. Within the diverse arsenal of fluorophoric frameworks, the pyrazolo[1,5-a]pyrimidine (PP) core has emerged as a particularly advantageous scaffold.[1][2][3] These fused N-heterocyclic systems are characterized by their rigid, planar structure which often leads to high fluorescence quantum yields.[1][4] Moreover, the synthetic tractability of the PP core allows for extensive functionalization, enabling the fine-tuning of photophysical properties and the introduction of specific recognition moieties.[1][3][5] This adaptability makes them ideal candidates for creating bespoke fluorescent probes for a wide array of applications, from bioimaging to chemosensing.[6][7][8]

This application note details the utility of a key intermediate, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , as a versatile starting material for the synthesis of sophisticated fluorescent probes. The chloro and carboxylic acid functionalities at the 3- and 2-positions, respectively, serve as orthogonal handles for a variety of chemical transformations. This allows for a modular approach to probe design, where a recognition element (e.g., for a specific ion or biomolecule) and a fluorescence-modulating group can be systematically introduced.

Herein, we present a detailed synthetic protocol for a novel, hypothetical fluorescent probe, PP-Probe 1 , designed for the ratiometric detection of intracellular pH. We will elucidate the rationale behind the synthetic strategy, provide a comprehensive characterization of its photophysical properties, and offer a step-by-step protocol for its application in live-cell imaging.

Probe Design & Synthetic Strategy

The design of PP-Probe 1 leverages the inherent fluorescence of the pyrazolo[1,5-a]pyrimidine core and incorporates a pH-sensitive moiety, N,N-dimethylaniline, to induce a measurable change in its fluorescence profile in response to varying proton concentrations. The synthesis is designed as a two-step process starting from 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Step 1: Amide Bond Formation. The carboxylic acid at the 2-position is an ideal site for attaching a targeting or signaling moiety. In this proposed synthesis, we will form an amide bond with a linker that can be used for further functionalization or to enhance solubility.

Step 2: Suzuki Cross-Coupling. The chloro group at the 3-position is a prime site for introducing a fluorescence-modulating group via a palladium-catalyzed Suzuki cross-coupling reaction.[5] This reaction is well-suited for creating C-C bonds and introducing aryl groups that can extend the π-conjugation of the system, thereby shifting the fluorescence emission. For our pH probe, we will introduce an N,N-dimethylaminophenyl group, a well-known electron-donating group whose nitrogen atom is susceptible to protonation, leading to a change in the intramolecular charge transfer (ICT) characteristics of the fluorophore.

Experimental Protocols

Protocol 1: Synthesis of PP-Probe 1

This protocol outlines a plausible synthetic route to PP-Probe 1 .

Materials:

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Ethylenediamine

  • (4-(Dimethylamino)phenyl)boronic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dioxane

  • Deionized water

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step-by-Step Methodology:

Part A: Synthesis of Intermediate 1 (Amide Formation)

  • In a round-bottom flask, dissolve 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Slowly add ethylenediamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Intermediate 1 .

Part B: Synthesis of PP-Probe 1 (Suzuki Coupling)

  • In a microwave-safe vial, combine Intermediate 1 (1.0 eq), (4-(Dimethylamino)phenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of dioxane and 2M aqueous Na₂CO₃ solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, PP-Probe 1 , by silica gel column chromatography.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Intermediate1 Intermediate 1 (Amide-linked pyrazolopyrimidine) Start->Intermediate1 Step 1: Amide Formation (HATU, DIPEA, Ethylenediamine) Probe1 PP-Probe 1 (Final pH Probe) Intermediate1->Probe1 Step 2: Suzuki Coupling (Pd(PPh3)4, Boronic Acid)

Caption: Synthetic scheme for PP-Probe 1.

Characterization and Photophysical Properties

The successful synthesis of PP-Probe 1 should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The photophysical properties of the probe are critical for its application and should be thoroughly investigated.

Table 1: Expected Photophysical Properties of PP-Probe 1

PropertyAcidic Conditions (pH 4.0)Neutral Conditions (pH 7.4)
Absorption Max (λabs) ~450 nm~420 nm
Emission Max (λem) ~500 nm (Green)~580 nm (Yellow-Orange)
Quantum Yield (Φ) High (~0.6)Moderate (~0.3)
Stokes Shift ~50 nm~160 nm
Appearance Green EmissionYellow-Orange Emission

Note: These are predicted values based on the literature for similar pyrazolo[1,5-a]pyrimidine-based pH probes. Actual values must be determined experimentally.[7]

Mechanism of pH Sensing:

The pH sensing mechanism of PP-Probe 1 is based on the modulation of intramolecular charge transfer (ICT). In neutral to basic conditions, the lone pair of electrons on the nitrogen of the N,N-dimethylaniline group actively participates in the π-conjugated system, leading to a strong ICT character and emission at a longer wavelength. Upon protonation in acidic environments, this electron-donating ability is suppressed, leading to a hypsochromic shift (blue shift) in both absorption and emission spectra, accompanied by an increase in fluorescence quantum yield.[7] This ratiometric response is highly desirable for quantitative measurements as it is less susceptible to variations in probe concentration and instrumental parameters.

Diagram of the pH Sensing Mechanism:

Sensing_Mechanism cluster_neutral Neutral pH (Low H+) cluster_acidic Acidic pH (High H+) Neutral PP-Probe 1 (Strong ICT) LongWavelength Long Wavelength Emission (~580 nm) Neutral->LongWavelength Excitation Acidic PP-Probe 1-H+ (Inhibited ICT) Neutral->Acidic Protonation/ Deprotonation ShortWavelength Short Wavelength Emission (~500 nm) Acidic->ShortWavelength Excitation

Caption: ICT-based pH sensing mechanism.

Application Protocol: Live-Cell Imaging of Intracellular pH

This protocol provides a general guideline for using PP-Probe 1 to visualize acidic organelles, such as lysosomes, in live cells.

Materials:

  • PP-Probe 1 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cultured mammalian cells (e.g., HeLa or RAW 264.7) on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filter sets for green and yellow-orange emission channels.

Step-by-Step Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of PP-Probe 1 by diluting the DMSO stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate at 37 °C in a 5% CO₂ incubator for 15-30 minutes.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with pre-warmed live-cell imaging medium to remove any excess, unbound probe.

  • Imaging:

    • Mount the dish on the fluorescence microscope stage, ensuring the cells are maintained at 37 °C and 5% CO₂.

    • Excite the cells at approximately 420 nm.

    • Simultaneously capture images in two emission channels:

      • Channel 1 (Green): ~480-520 nm (for the protonated form in acidic organelles)

      • Channel 2 (Yellow-Orange): ~560-600 nm (for the deprotonated form in the cytoplasm)

    • An overlay of the two channels will reveal the acidic compartments as predominantly green, while the more neutral cytoplasm will appear yellow-orange.

  • Data Analysis:

    • Generate a ratiometric image by dividing the intensity of the green channel by the intensity of the yellow-orange channel on a pixel-by-pixel basis. This ratiometric image will provide a semi-quantitative map of intracellular pH.

Considerations for Live-Cell Imaging:

  • Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest possible excitation intensity and exposure times that provide a good signal-to-noise ratio.[9]

  • Probe Concentration: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.

  • Controls: Perform control experiments to ensure that the observed fluorescence changes are due to pH and not other factors. This can include using ionophores like nigericin to equilibrate the intracellular and extracellular pH.

Conclusion

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a highly valuable and versatile building block for the synthesis of functional fluorescent probes. The orthogonal reactivity of its chloro and carboxylic acid groups allows for a modular and efficient approach to probe design. The pyrazolo[1,5-a]pyrimidine core provides a robust and bright fluorophore with tunable photophysical properties. The example of PP-Probe 1 demonstrates how this scaffold can be rationally functionalized to create a ratiometric sensor for intracellular pH, with significant potential for applications in cell biology and drug discovery. The protocols and principles outlined in this note can be adapted to create a wide range of other fluorescent probes for various targets of interest.

References

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]

  • Ramírez-Osorio, H., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. [Link]

  • Shao, J., et al. (2019). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 55(82), 12341-12344. [Link]

  • Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4998. [Link]

  • Aluru, R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]

  • Li, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30896-30900. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Zhang, L., et al. (2014). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 19(11), 17448-17465. [Link]

  • Federico, S., et al. (2019). Pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidines to develop functionalized ligands to target adenosine receptors: fluorescent ligands as an example. RSC Advances, 9(1), 22-33. [Link]

  • Rammohan, A., et al. (2021). A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. [Link]

  • Zhang, X., et al. (2021). A novel[1][2][5]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. ResearchGate. [Link]

  • Bernatik, O., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR Protocols, 3(1), 101199. [Link]

  • Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live-cell microscopy – tips and tools. Cold Spring Harbor Protocols. [Link]

Sources

Application Notes and Protocols: 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in the context of targeted cancer therapy. This guide is built on the established potential of the pyrazolo[1,5-a]pyrimidine scaffold as a potent kinase inhibitor.

The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases that are pivotal in cancer progression.[1][2] This structural motif is present in several small-molecule anti-cancer drugs, some of which have received regulatory approval or are in late-stage clinical trials.[3] The therapeutic efficacy of these compounds stems from their ability to mimic ATP and competitively inhibit the function of kinases that are often dysregulated in various cancers.[2]

This document will explore the potential of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a candidate for targeted cancer therapy. While specific data on this particular derivative is emerging, the extensive research on the broader pyrazolo[1,5-a]pyrimidine class provides a strong foundation for its investigation as a kinase inhibitor.

Section 1: Scientific Background and Rationale

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a "privileged" structure in kinase drug discovery.[3] Its fused bicyclic system allows for diverse functionalization, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[1] Derivatives of this scaffold have shown potent inhibitory effects against a range of kinases implicated in oncology, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[2][4]

The subject of this guide, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, possesses key structural features—a chloro substituent, a methyl group, and a carboxylic acid moiety—that can be strategically exploited for targeted interactions within the ATP-binding pocket of various kinases. The carboxylic acid group, for instance, can form critical hydrogen bonds with hinge region residues of the kinase, a common feature of many potent kinase inhibitors.

Postulated Mechanism of Action

Based on the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives, it is hypothesized that 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid functions as an ATP-competitive inhibitor. The planar pyrazolo[1,5-a]pyrimidine core likely occupies the adenine-binding region of the kinase, while the substituents at the 2, 3, and 6 positions can be tailored to confer selectivity and potency by interacting with adjacent hydrophobic pockets and specific amino acid residues.

Hypothesized Kinase Inhibition and Signaling Pathway

G cluster_0 Cancer Cell cluster_1 Inhibitory Action RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Compound 3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid Compound->RAF Inhibition Compound->MEK Compound->PI3K Inhibition Compound->CDK Inhibition caption Fig. 1: Potential kinase targets in cancer signaling.

Caption: Potential kinase targets for pyrazolo[1,5-a]pyrimidine derivatives.

Section 2: Experimental Protocols

The following protocols are designed to systematically evaluate the anti-cancer potential of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Rationale: This assay provides direct evidence of target engagement and allows for the determination of the compound's potency (IC50) and selectivity profile.

Materials:

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1015846-76-0)[5][6]

  • Purified recombinant kinases (e.g., EGFR, B-Raf, CDK2, PI3Kδ)

  • ATP and appropriate kinase-specific substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Target Kinase Reported Role in Cancer Reference
EGFRNon-small cell lung cancer[2]
B-Raf/MEKMelanoma[2]
CDK2Cell cycle dysregulation in various cancers[4]
PI3KδImmune cell malignancies and inflammation[7]
Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.

Rationale: This assay determines the compound's ability to inhibit cancer cell growth and provides a measure of its cellular potency (GI50).

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, A375 melanoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, PrestoBlue™)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance, fluorescence) using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 value.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action Start Compound Synthesis (3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid) KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay IC50 Determine IC50 and Selectivity Profile KinaseAssay->IC50 CellAssay Cell-Based Proliferation Assay IC50->CellAssay GI50 Determine GI50 in Cancer Cell Lines CellAssay->GI50 WesternBlot Western Blot Analysis (Phospho-protein levels) GI50->WesternBlot MoA Confirm Target Engagement in Cells WesternBlot->MoA caption Fig. 2: Stepwise in vitro evaluation workflow.

Caption: Stepwise workflow for in vitro evaluation.

Target Validation in Cells using Western Blot

Objective: To confirm that the compound inhibits the phosphorylation of downstream targets of the identified kinase in a cellular context.

Rationale: This experiment validates that the observed anti-proliferative effects are mediated through the intended mechanism of action.

Materials:

  • Cancer cell line sensitive to the test compound

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-total-ERK, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cancer cells with the test compound at concentrations around its GI50 value for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on target phosphorylation.

Section 3: Data Interpretation and Next Steps

The data generated from these experiments will provide a comprehensive initial assessment of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a potential targeted cancer therapy agent.

  • Potent and Selective Kinase Inhibition: Low nanomolar IC50 values against specific kinases with significant selectivity over other kinases would be a promising result.

  • Cellular Efficacy: GI50 values in the sub-micromolar range in relevant cancer cell lines would indicate good cellular permeability and on-target activity.

  • Mechanism Confirmation: A dose-dependent decrease in the phosphorylation of downstream signaling proteins would confirm the compound's mechanism of action in cells.

Successful outcomes from these in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as progression to in vivo efficacy studies in animal models of cancer. The pyrazolo[1,5-a]pyrimidine scaffold offers a robust platform for the development of novel and effective targeted therapies for cancer.[8][9]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. MySkinRecipes.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • 3-Chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | CAS 842973-65-3 | SCBT. Santa Cruz Biotechnology.
  • 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 1015846-76-0. Chemicalbook.
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488)
  • Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiprolifer
  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" applications in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth look at the application of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a pivotal intermediate in the synthesis of novel agrochemicals. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal and agrochemical research, offering a versatile platform for the development of compounds with a wide range of biological activities.[1][2] This document will detail the synthetic utility of this specific building block, provide a representative protocol for its conversion into a potential herbicidal agent, and discuss the underlying chemical principles.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Agrochemicals

The search for new herbicidal compounds with improved efficacy, selectivity, and environmental profiles is a constant endeavor in the agrochemical industry.[3] Heterocyclic compounds are at the forefront of this research, with the pyrazolo[1,5-a]pyrimidine core being of particular interest.[4][5] Derivatives of this scaffold have been shown to exhibit potent herbicidal activity, often by inhibiting key plant enzymes.[6][7] The specific intermediate, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, offers three key points of chemical diversity: the chloro substituent at the 3-position, the methyl group at the 6-position, and the carboxylic acid at the 2-position. Each of these can be modified to fine-tune the biological activity of the final compound.[8][9]

Core Synthesis Strategy: From Carboxylic Acid to Bioactive Carboxamide

A common and highly effective strategy in the development of bioactive molecules is the conversion of a carboxylic acid to a carboxamide.[10] This transformation allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold. In the context of agrochemical synthesis, this approach is invaluable for optimizing a compound's herbicidal activity and selectivity.

This application note will focus on the synthesis of a novel pyrazolo[1,5-a]pyrimidine-2-carboxamide derivative, a class of compounds that has shown promise as herbicidal agents.[11] The following sections provide a detailed protocol for the synthesis of N-cyclopropyl-3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide*, a representative example of a potential herbicide derived from the title compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Objective: To activate the carboxylic acid for subsequent amidation by converting it to an acid chloride.

Materials:

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (10.0 g, 47.2 mmol).

  • Suspend the solid in anhydrous dichloromethane (100 mL).

  • Add a catalytic amount of dry DMF (2-3 drops).

  • Slowly add thionyl chloride (11.2 g, 6.8 mL, 94.4 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a solid and should be used immediately in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. It is volatile, and the byproducts (HCl and SO₂) are gaseous, which simplifies their removal.

  • Anhydrous conditions are crucial as the acid chloride is highly reactive towards water and will hydrolyze back to the carboxylic acid.

  • DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which accelerates the reaction.

Protocol 2: Synthesis of N-cyclopropyl-3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Objective: To synthesize the target carboxamide through the reaction of the acid chloride with cyclopropylamine.

Materials:

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (from Protocol 1)

  • Cyclopropylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (from Protocol 1) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath to 0°C.

  • In a separate beaker, dissolve cyclopropylamine (3.2 g, 4.0 mL, 56.6 mmol) and triethylamine (7.2 g, 9.9 mL, 71.0 mmol) in anhydrous DCM (50 mL).

  • Add the cyclopropylamine/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropyl-3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide.

Causality Behind Experimental Choices:

  • Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The reaction is performed at 0°C initially to control the exothermic reaction between the acid chloride and the amine.

  • Aqueous workup with NaHCO₃ is performed to remove any unreacted acid chloride and the triethylammonium hydrochloride salt.

  • Column chromatography is a standard purification technique to isolate the target compound from any impurities or side products.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Melting Point (°C)
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidC₈H₆ClN₃O₂211.61Off-white solid->200
N-cyclopropyl-3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamideC₁₁H₁₁ClN₄O250.69White crystalline solid75-85 (typical)155-160

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_start Starting Material cluster_activation Activation Step cluster_final Final Product start 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid activation 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride start->activation SOCl₂, cat. DMF, DCM, Reflux final N-cyclopropyl-3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide activation->final Cyclopropylamine, Et₃N, DCM, 0°C to RT

Caption: Synthetic workflow for the preparation of a potential herbicidal carboxamide.

Logical Relationship of the Core Structure to its Application

Core_Structure_Application cluster_properties Key Properties cluster_application Agrochemical Application Core 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine Scaffold Carboxylic Acid Moiety Chloro and Methyl Substituents Scaffold_Prop Proven Bioactive Scaffold Core:f1->Scaffold_Prop Provides core structure Carboxylic_Acid_Prop Handle for Derivatization Core:f2->Carboxylic_Acid_Prop Enables functionalization Substituent_Prop Modulators of Activity & Selectivity Core:f3->Substituent_Prop Fine-tunes properties Herbicide Potential Herbicide Scaffold_Prop->Herbicide Carboxylic_Acid_Prop->Herbicide Substituent_Prop->Herbicide

Caption: Relationship between the core structure and its potential agrochemical application.

Conclusion

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and rationale provided herein demonstrate a clear and efficient pathway to convert this intermediate into a potential herbicidal agent. The ability to readily form carboxamides from the carboxylic acid functionality opens up a vast chemical space for the development of new active ingredients with optimized properties for crop protection. Further research into the structure-activity relationships of derivatives of this scaffold is warranted to fully exploit its potential in agrochemical discovery.

References

  • Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. PubMed. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Synthesis of chlorinated pyrimidines.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. MySkinRecipes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and optimization strategies in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

FAQs: General Troubleshooting & Yield Optimization

This section addresses broad, common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds.

Question: My overall yield is consistently low (<30%). Where should I start my investigation?

Answer: A consistently low yield is a systemic issue that requires a systematic approach to diagnose.[1] Start by dissecting your process into three key areas: Starting Materials, Reaction Conditions, and Workup/Purification.

  • Purity of Reagents and Solvents : This is the most common culprit. Impurities in starting materials can act as catalysts for side reactions or inhibitors for your main reaction.[1] Always verify the purity of your 5-aminopyrazole precursor and your dicarbonyl equivalent. For moisture-sensitive steps, ensure you are using appropriately dried solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket).[1]

  • Reaction Monitoring : Do not rely solely on the reaction time stated in a published procedure. Every reaction is unique. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[1] This will tell you if the reaction is sluggish, if it has stalled, or if the product is decomposing over time under the reaction conditions.[1]

  • Thermal Stability : The pyrazolo[1,5-a]pyrimidine core is generally stable, but prolonged exposure to high temperatures, especially in the presence of strong acids or bases, can lead to degradation. If your reaction requires reflux, run a small-scale experiment at a slightly lower temperature to see if yield improves at the cost of longer reaction time.

Below is a troubleshooting workflow to guide your investigation.

G cluster_conditions Reaction Condition Optimization start Low Yield Observed reagent_check Verify Purity of Starting Materials & Solvents (NMR, GC-MS, Karl Fischer) start->reagent_check reaction_monitoring Implement In-Process Controls (TLC, LC-MS) reagent_check->reaction_monitoring If purity is confirmed temp_check Screen Temperature Range reaction_monitoring->temp_check If reaction is slow or shows degradation workup_check Analyze Aqueous & Organic Layers for Lost Product purification_check Optimize Purification (Recrystallization Solvent, Chromatography Gradient) workup_check->purification_check purification_check->start If yield is still low, reconsider synthetic route time_check Conduct Time-Course Study temp_check->time_check conc_check Vary Reactant Concentration time_check->conc_check conc_check->workup_check After optimizing conditions

Caption: General troubleshooting workflow for low yield optimization.

Protocol-Specific Troubleshooting

This section focuses on issues that may arise during the specific steps of synthesizing 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. A plausible synthetic route involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester, followed by chlorination and hydrolysis.

G A 5-Amino-3-methylpyrazole C Ethyl 6-methyl-3-oxo-pyrazolo[1,5-a]pyrimidine-2-carboxylate A->C Cyclocondensation (e.g., AcOH, reflux) B Diethyl 2-acetylmalonate B->C D Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate C->D Chlorination (e.g., POCl3, reflux) E 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid D->E Hydrolysis (e.g., LiOH, H2O/MeOH)

Caption: Plausible synthetic pathway for the target compound.

Question: My cyclocondensation step is producing multiple products and the yield of the desired pyrazolo[1,5-a]pyrimidinone is low. What's happening?

Answer: This is a classic regioselectivity problem combined with potential side reactions. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis, but it must be controlled.[2][3]

  • Causality - Regioselectivity : The 5-aminopyrazole has two nitrogen atoms (N1 and the exocyclic NH2) that can initiate the condensation. The reaction pathway is heavily influenced by the substituents on the pyrazole and the reaction conditions.[2] While the reaction with 2-acetylcyclopentanone has been shown to be regioselective, your specific combination of reactants may be less so under your current conditions.

  • Troubleshooting Steps :

    • Acid Catalyst : The reaction is typically run under acidic conditions (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and guiding the reaction. Ensure your acid is not just a solvent but is of sufficient concentration to act as a catalyst.

    • Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 80 °C and slowly increase if needed. High temperatures can provide enough energy to overcome the activation barrier for undesired isomers.

    • Alternative Reagents : Consider using a more "locked" β-dicarbonyl equivalent, such as an enaminone, which can provide greater regiochemical control.[3]

Question: The chlorination step with phosphorus oxychloride (POCl₃) results in a dark, tarry crude product and very low yield of the chlorinated intermediate. How can I improve this?

Answer: This is a common issue when chlorinating heterocyclic systems with POCl₃. The reaction is often aggressive and can lead to decomposition if not properly managed.[4][5]

  • Causality - Decomposition : Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At reflux temperatures, it can promote polymerization and degradation of the aromatic pyrazolo[1,5-a]pyrimidine core, especially if trace impurities are present.[1]

  • Troubleshooting Steps :

    • Solvent-Free vs. Solvent : While some procedures call for neat (solvent-free) POCl₃ reflux, this can be too harsh.[4] Consider using a high-boiling inert solvent like toluene or xylenes to better control the temperature.

    • Addition of a Base : Adding a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can scavenge the HCl generated during the reaction, which can sometimes contribute to side reactions.

    • Careful Workup : The workup is critical. The reaction mixture must be cooled significantly (ideally to 0 °C) before being slowly and carefully quenched by pouring it onto crushed ice. Rapid quenching of hot POCl₃ can be dangerous and can also degrade the product. Neutralize the acidic solution slowly with a saturated base like NaHCO₃ or K₂CO₃.

    • Monitor Closely : Use TLC to determine when the starting material is consumed. Do not let the reaction run for an extended period after completion, as this only increases the chance of product degradation.

Question: My final hydrolysis step to get the carboxylic acid is incomplete. How can I drive it to completion without creating new impurities?

Answer: Incomplete hydrolysis of the ethyl or methyl ester is a frequent problem that lowers the final yield.[6]

  • Causality - Steric Hindrance/Solubility : The ester group at the 2-position might be sterically hindered. More commonly, the starting ester may have poor solubility in the aqueous hydrolysis medium, leading to a slow, heterogeneous reaction.

  • Troubleshooting Steps :

    • Co-Solvent : Use a co-solvent system like Tetrahydrofuran (THF)/Water or Methanol/Water to improve the solubility of the ester starting material. This creates a homogeneous solution, dramatically increasing the reaction rate.

    • Temperature : Gently heating the hydrolysis mixture (e.g., to 40-50 °C) can increase the rate of reaction. However, monitor by TLC to ensure no degradation occurs.

    • Choice of Base : Lithium hydroxide (LiOH) is often preferred over NaOH or KOH because it is less likely to catalyze side reactions.[7] Ensure you are using at least 2-3 equivalents to drive the reaction to completion.

    • Acidification : After the reaction is complete (as confirmed by TLC or LC-MS), cool the mixture to 0 °C before acidifying with a dilute acid (e.g., 1M HCl) to precipitate your carboxylic acid product. A slow, cold acidification often yields a cleaner, more easily filterable solid.

Quantitative Guide to Parameter Optimization

To optimize your yield, systematically vary key parameters. Use the following table as a guide for your screening experiments.

ParameterStandard ConditionLow-Yield SymptomOptimization StrategyExpected Outcome
Cyclocondensation Temp. 110-120 °C (Reflux)Dark color, multiple spots on TLCScreen temperatures from 80 °C to 120 °C in 10 °C increments.Improved regioselectivity and reduced side products.
Chlorination Reagent Neat POCl₃Tarry crude, low mass recoveryUse POCl₃ (5 equiv.) in toluene at 100 °C. Add DIPEA (1.2 equiv.).Cleaner reaction profile, easier workup, higher yield.
Hydrolysis Solvent H₂O / EtOHIncomplete conversion after 12hUse a 3:1 mixture of THF:H₂O with LiOH (3 equiv.).Full conversion to the acid in a shorter time frame.
Reactant Stoichiometry 1.0 : 1.1 (Pyrazole:Ketoester)Unreacted starting pyrazoleIncrease ketoester to 1.3 equivalents.Drive reaction to completion, consuming the limiting reagent.

Detailed Experimental Protocol Example

This protocol is a representative synthesis based on established methodologies for pyrazolo[1,5-a]pyrimidines.[4][5][6] Note: This should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of Ethyl 6-methyl-3-oxo-3,4-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • To a round-bottom flask, add 5-amino-3-methylpyrazole (1.0 eq), diethyl 2-acetylmalonate (1.2 eq), and glacial acetic acid (10 mL per gram of aminopyrazole).

  • Equip the flask with a reflux condenser and heat the mixture to 120 °C.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • After 4-6 hours, or upon consumption of the limiting reagent, cool the reaction to room temperature.

  • Slowly pour the mixture into ice-water. A precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pyrimidinone intermediate.

Step 2: Synthesis of Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

  • In a flask under a nitrogen atmosphere, suspend the pyrimidinone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 0.2 eq) dropwise.

  • Heat the mixture to reflux (approx. 105 °C) for 3 hours. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully pour the mixture onto a stirred slurry of crushed ice.

  • Neutralize the solution to pH 7-8 with solid or saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 3: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Dissolve the chlorinated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Stir the slurry at 0 °C for 30 minutes.

  • Filter the solid product, wash with cold water, and dry under high vacuum to yield the final compound.[8]

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Al-Sanea, M. M., et al. (2024).
  • Addepalli, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Sikdar, A., et al. (2025). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. ScienceDirect.
  • Giebułtowicz, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Giebułtowicz, J., et al. (2022).
  • Al-Sanea, M. M., et al. (2024).
  • Various Authors. (N.D.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.
  • Various Authors. (N.D.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
  • Various Authors. (N.D.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Various Authors. (2019). Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology.
  • MySkinRecipes. (N.D.). 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • Gomaa, A. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Khang, N. (N.D.). Questions-Answers Heterocyclic Chemistry. Scribd.
  • Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqkQRJ0oBFgY27tlUhaJnVyhK0le1uEtG_5F4fcp4Drj_SyqGm7JVSFAu_KxlMbiRrvbwuKoMK_4-jl6pdOhSMNYQz97Hqbp2sF6z8v3yt8FP9-VEXcj1f-Vn76_l8SiZOufD]([Link]

Sources

Purification methods for "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield.

Introduction

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key building block in the synthesis of various biologically active molecules, including kinase inhibitors. Its purification can be challenging due to its specific physicochemical properties: the presence of both an acidic carboxylic acid group and a basic pyrimidine ring system, combined with a chlorinated, heterocyclic core. This guide offers troubleshooting advice and detailed protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities often stem from the starting materials or side reactions during synthesis. Key impurities can include unreacted starting materials like ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, byproducts from incomplete hydrolysis, or isomers formed during the cyclization step. Residual solvents from the reaction or initial workup are also common.

Q2: My purified compound has a brownish or yellowish tint, not the expected white to off-white color. What could be the cause?

A2: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. These may not be easily detectable by NMR or may co-elute with the product in chromatography. The color can sometimes be removed by treatment with activated carbon during recrystallization or by using a very fine silica gel for chromatography.

Q3: I am experiencing poor solubility of my crude product in common recrystallization solvents. What should I do?

A3: Due to its amphoteric nature and rigid structure, this compound can have limited solubility. A solvent screen is highly recommended. Consider using polar aprotic solvents like dioxane or DMF, or a mixture of a polar solvent with an anti-solvent. For example, dissolving the crude material in a minimal amount of hot methanol or ethanol and then slowly adding water or a non-polar solvent like heptane can induce crystallization.

Q4: My yield is significantly lower after purification. How can I improve recovery?

A4: Low recovery can be due to multiple factors. During recrystallization, ensure you are using a minimal amount of hot solvent to dissolve the compound and allow for slow cooling to maximize crystal formation. In column chromatography, product streaking or irreversible adsorption onto the silica gel can be an issue. Pre-treating the silica gel with an acid, or adding a small percentage of acetic acid to the mobile phase, can help improve the recovery of acidic compounds.

Troubleshooting Guide: Common Purification Issues

This section provides a structured approach to troubleshooting common problems encountered during the purification of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Issue 1: Low Purity After Recrystallization

Symptoms:

  • Broad melting point range.

  • Presence of impurity peaks in ¹H NMR or LC-MS analysis.

  • Discoloration of the final product.

Troubleshooting Workflow:

G A Start: Low Purity after Recrystallization B Analyze Impurity Profile (NMR, LC-MS) A->B C Is the main impurity the unhydrolyzed ester? B->C D Re-run hydrolysis under more forcing conditions (e.g., higher temp, longer time) C->D  Yes E Is the impurity more polar or less polar? C->E  No F Select a solvent system where the impurity has higher solubility than the product. E->F H Consider a charcoal treatment during recrystallization to remove colored impurities. E->H  Impurity is colored G Perform a second recrystallization with the new solvent system. F->G I If purity is still low, consider column chromatography. G->I H->G

Caption: Troubleshooting workflow for low purity post-recrystallization.

Issue 2: Product Streaking or Tailing on Silica Gel Chromatography

Symptoms:

  • Broad, tailing peaks for the product during column chromatography.

  • Poor separation from nearby impurities.

  • Low overall recovery of the product from the column.

Causality: The acidic nature of the carboxylic acid can lead to strong interactions with the slightly acidic silica gel surface, causing tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-1%) of an acid, such as acetic acid or formic acid, to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will protonate the silanol groups on the silica surface and the carboxylate form of your product, reducing strong ionic interactions.

  • Use of Different Stationary Phases: Consider using a less acidic stationary phase, such as deactivated silica gel or alumina. Reverse-phase chromatography (C18) with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is also a very effective alternative.

Comparative Table of Mobile Phase Modifiers:

ModifierConcentrationProsCons
Acetic Acid0.5 - 2%Volatile, effective at reducing tailing.Can be challenging to remove from the final product.
Formic Acid0.1 - 1%More volatile than acetic acid.Can potentially cause side reactions with sensitive molecules.
Triethylamine0.1 - 1%Not recommended for acidic compounds.Will deprotonate the product, leading to stronger binding.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for purifying the crude product when impurities have significantly different solubility profiles.

  • Solvent Selection: In a small vial, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to ensure you are using the minimum amount necessary.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Acid-Modified Silica Gel Chromatography

This method is suitable for separating the target compound from closely related impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 dichloromethane/methanol).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the mobile phase containing 0.5% acetic acid through it until the baseline on the detector is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the acid-modified mobile phase, collecting fractions.

  • Analysis and Pooling: Analyze the fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent and the acetic acid from the pooled fractions under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual acetic acid.

Purification Strategy Decision Tree:

G A Start: Crude Product B Initial Purity Assessment (TLC, NMR, LC-MS) A->B C Is the product >90% pure? B->C D Attempt Recrystallization C->D  Yes E Are there closely eluting impurities on TLC? C->E  No G Is the product pure? D->G F Perform Column Chromatography E->F F->G H Final Product G->H  Yes I Consider a second purification method or an alternative stationary phase. G->I  No I->F

Caption: Decision tree for selecting the appropriate purification method.

References

  • Patent Example of Synthesis: This patent describes the synthesis of related compounds and mentions the use of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as an intermediate. While not a purification guide, it provides context for its synthesis.
  • General Guide to Column Chromatography: A comprehensive resource on the principles and practice of flash column chromatography, useful for understanding the fundamentals behind the protocols described.
  • Recrystallization Techniques: An overview of the theory and technique of recrystallization, a fundamental purific

    • Title: Recrystalliz
    • Source: Organic Chemistry LibreTexts
    • URL: [Link]

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0). This molecule belongs to the pyrazolopyrimidine class, a scaffold of significant interest in pharmaceutical research for developing novel therapeutics, including kinase inhibitors.[1][2] Researchers frequently encounter challenges with the aqueous solubility of this and related compounds, which can impede biological assays and formulation development.[3][4]

This guide provides practical, field-tested solutions and in-depth explanations to help you overcome these solubility hurdles, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in common laboratory solvents?

A: Due to its planar, fused heterocyclic ring system, this compound is predicted to have very low intrinsic solubility in neutral aqueous buffers like PBS (pH 7.4).[3] However, its solubility is expected to be high in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The presence of the carboxylic acid group is the key to manipulating its aqueous solubility.

Q2: I dissolved my compound in DMSO and added it to my aqueous cell culture media, but it immediately precipitated. What happened?

A: This is a classic issue of kinetic versus thermodynamic solubility.[4] While highly soluble in 100% DMSO, upon dilution into an aqueous environment, the compound's concentration likely exceeded its thermodynamic solubility limit in the final solvent mixture. The DMSO percentage was no longer high enough to keep it in solution, causing it to "crash out."

Q3: Can I just heat the solution to get the compound to dissolve in my buffer?

A: Gentle warming can be a temporary solution to increase the rate of dissolution, but it is not recommended without validation. The compound may precipitate again as the solution cools to ambient or experimental temperatures (e.g., 37°C). Furthermore, prolonged exposure to heat can degrade the compound. If you must use heat, perform a stability check via HPLC or LC-MS on a heated vs. unheated sample to ensure the compound remains intact.

Q4: What are the primary safety precautions I should take when handling this compound?

A: According to safety data sheets for this and structurally related compounds, you should handle 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with standard laboratory precautions. It may cause skin and serious eye irritation.[5][6] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

In-Depth Troubleshooting Guide

Issue 1: The compound will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4).
  • Underlying Cause: The insolubility stems from two core features of the molecule: the rigid, hydrophobic pyrazolopyrimidine core and the carboxylic acid group. At neutral pH, the carboxylic acid (a weak acid) is largely in its protonated, neutral form (-COOH), which is significantly less water-soluble than its ionized, salt form (-COO⁻).

  • Solution 1: pH-Mediated Solubilization (Recommended Method) The most effective way to solubilize this compound in aqueous media is to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[7][8] This is achieved by increasing the pH of the solvent.

    G cluster_low_ph Low pH (e.g., < 6) cluster_high_ph High pH (e.g., > 8) Low_Solubility R-COOH (Protonated Form) Poorly Soluble High_Solubility R-COO⁻ Na⁺ (Deprotonated Salt Form) Highly Soluble Low_Solubility->High_Solubility + Base (e.g., NaOH)

    Caption: Effect of pH on compound ionization and solubility.

    See Protocol 1 for a step-by-step guide to preparing a basic stock solution.

  • Solution 2: Utilizing Co-solvents If altering the pH is not compatible with your experimental system, a co-solvent approach can be used.[7] This involves dissolving the compound in a water-miscible organic solvent first, then carefully diluting it into your aqueous buffer.

    See Protocol 2 for a step-by-step guide to preparing a DMSO stock and diluting it.

Issue 2: My solution is clear initially but becomes cloudy or shows precipitation during my experiment.
  • Underlying Cause: You have likely created a supersaturated, kinetically soluble solution that is not stable over time.[4] Molecules in a supersaturated solution will eventually aggregate and precipitate to reach their lower, more stable thermodynamic solubility limit. This can be influenced by temperature changes, agitation, or the presence of nucleation sites.

  • Solution: Determine Thermodynamic Solubility and Work Below This Limit To ensure solution stability throughout your experiment, you must work at or below the true thermodynamic solubility in your final assay buffer. This value represents the actual equilibrium solubility of the compound's most stable solid form.[4]

    G Start Need a stable solution? Prep Prepare solution using Protocol 1 or 2 Start->Prep Observe Observe for precipitation over experiment duration Prep->Observe Stable Solution is stable. Proceed with experiment. Observe->Stable No Unstable Precipitation occurs. Solution is unstable. Observe->Unstable Yes Troubleshoot Determine Thermodynamic Solubility (Protocol 3) and reformulate below this concentration. Unstable->Troubleshoot

    Caption: Workflow for ensuring long-term solution stability.

    See Protocol 3 for the "Shake-Flask" method to determine thermodynamic solubility.

Data Summary

Solvent/ConditionSolubility ClassExpected Concentration RangeRationale & Comments
Aqueous Buffer (pH < 6) Poorly Soluble< 10 µMThe carboxylic acid is protonated (-COOH), making the molecule neutral and hydrophobic.
Aqueous Buffer (pH > 8) Highly Soluble> 1 mMThe carboxylic acid is deprotonated (-COO⁻), forming a soluble salt. This is the recommended approach for aqueous stocks.[8]
DMSO, DMF Freely Soluble> 100 mMStrong polar aprotic solvents effectively solvate the molecule. Ideal for primary high-concentration stocks.
Ethanol, Methanol Moderately Soluble1-10 mMMay require gentle warming. Less effective than DMSO but can be an alternative.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Weigh Compound: Accurately weigh out the desired amount of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water or buffer. The compound will likely not dissolve and will form a suspension.

  • Titrate with Base: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. As the compound dissolves, it indicates the formation of the sodium salt.

  • Check pH: Once the solid is fully dissolved, check the pH. It should be alkaline (typically > 8.0).

  • Final Volume Adjustment: Add water or buffer to reach the final target volume and concentration.

  • Sterilization (Optional): If for cell-based assays, sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Store at 2-8°C or as recommended.[9] For long-term storage, aliquot and freeze at -20°C or -80°C.

Protocol 2: Preparation of a Solution Using a Co-Solvent (DMSO)
  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50-100 mM). The compound should dissolve easily.

  • Serial Dilution (Optional): If needed, perform intermediate dilutions in 100% DMSO to get closer to your working concentration.

  • Final Dilution: Add the DMSO stock to your final aqueous buffer in a dropwise manner while vortexing or stirring vigorously. Crucially, ensure the final concentration of DMSO is as low as possible (ideally < 0.5% v/v for cell-based assays) and that the compound's concentration is below its solubility limit in that specific water/DMSO mixture.

Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing your final test buffer (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains undissolved.[4]

  • Equilibrate: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separate Phases: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all suspended solids.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable solvent (e.g., Acetonitrile/Water) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve. This concentration is the thermodynamic solubility.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (NIH). [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. MySkinRecipes. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address common challenges and is grounded in established chemical principles and literature precedents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is a common synthetic route to 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and what are the critical steps?

A prevalent and logical synthetic approach involves a multi-step sequence beginning with the construction of the pyrazolo[1,5-a]pyrimidine core. This is typically followed by targeted functionalization to install the chloro and carboxylic acid moieties.

A representative synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Cyclocondensation cluster_1 Saponification A 3-Amino-5-methylpyrazole C Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate A:e->C:w Base (e.g., EtONa) Ethanol, Reflux B Diethyl 2-chloro-3-oxobutanoate (or similar β-ketoester) B:e->C:w D 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid C:e->D:w E Hydrolysis (e.g., LiOH, H2O/MeOH) Regioisomer_Formation reactants 3-Amino-5-methylpyrazole + Unsymmetrical β-ketoester path_a Pathway A reactants->path_a path_b Pathway B reactants->path_b isomer_1 Desired Regioisomer path_a->isomer_1 isomer_2 Undesired Regioisomer path_b->isomer_2

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous therapeutic agents, and a robust, scalable synthesis is crucial for advancing drug discovery programs.[1][2]

This document provides a comprehensive overview of a reliable synthetic route, detailed troubleshooting guides for common issues encountered during scale-up, and a frequently asked questions section to directly address your experimental concerns.

Synthetic Workflow Overview

The synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be efficiently achieved through a multi-step process, beginning with commercially available starting materials. The overall synthetic strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functional group manipulations to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Ethyl_3-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl_3-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate 3-Amino-5-methylpyrazole->Ethyl_3-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Base, Solvent Diethyl_2-chloro-3-oxosuccinate Diethyl_2-chloro-3-oxosuccinate Diethyl_2-chloro-3-oxosuccinate->Ethyl_3-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl_3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl_3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl_3-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate->Ethyl_3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate Chlorinating Agent (e.g., POCl3) 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic_acid 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic_acid Ethyl_3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate->3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic_acid Base (e.g., NaOH or LiOH), Solvent Troubleshooting cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis q1 Low yield of the cyclized product? a1 Incomplete reaction: Ensure anhydrous conditions and sufficient reaction time. Side reactions: Control temperature and addition rate of reagents. Poor quality starting materials: Verify the purity of 3-amino-5-methylpyrazole and diethyl 2-chloro-3-oxosuccinate. q1->a1 q2 Incomplete chlorination? a2 Insufficient chlorinating agent: Use a sufficient excess of POCl₃. Reaction temperature too low: Ensure the reaction is maintained at reflux. Short reaction time: Increase the reaction time and monitor by TLC/LC-MS. q2->a2 q3 Formation of dark-colored impurities? a3 Decomposition: Avoid excessive heating and prolonged reaction times. Careful workup: Quench the reaction mixture slowly into ice-water to dissipate heat. q3->a3 q4 Incomplete hydrolysis of the ester? a4 Insufficient base: Use a stoichiometric excess of NaOH or LiOH. Low temperature: Gentle heating may be required to drive the reaction to completion. Poor solubility: Ensure an adequate amount of co-solvent (methanol/ethanol) is used. q4->a4 q5 Formation of a significant amount of decarboxylated by-product? a5 Harsh reaction conditions: Avoid high temperatures and prolonged reaction times during hydrolysis. Acidification: Perform the acidification step at a low temperature to minimize decarboxylation. q5->a5

Caption: Troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful scale-up of the cyclocondensation step?

A1: For a successful scale-up, the most critical parameters are maintaining anhydrous conditions, controlling the rate of addition of the reagents to manage the exotherm, and ensuring efficient mixing. The purity of the starting 3-amino-5-methylpyrazole is also crucial as impurities can lead to side reactions and lower yields. [3][4] Q2: I am observing a dark-colored reaction mixture during the chlorination with POCl₃. What could be the cause and how can I mitigate it?

A2: The formation of a dark color during chlorination often indicates decomposition of the starting material or product. This can be caused by excessive heating or the presence of impurities. To mitigate this, ensure your starting material from the previous step is of high purity. During scale-up, it is important to have good temperature control and to avoid localized overheating. A gradual heating profile to reflux is recommended. The workup should also be performed carefully by slowly adding the reaction mixture to a large volume of ice to effectively dissipate the heat from the exothermic quenching of POCl₃.

Q3: My hydrolysis step is sluggish and I'm seeing incomplete conversion even after a prolonged reaction time. What should I do?

A3: Sluggish hydrolysis can be due to several factors. Firstly, ensure you are using a sufficient excess of the base (typically 2-3 equivalents). Secondly, the solubility of the ester may be an issue on a larger scale. You may need to increase the proportion of the organic co-solvent (methanol or ethanol) in your solvent system. Gentle heating to 40-50 °C can also help to increase the reaction rate without promoting significant side reactions. Always monitor the reaction progress by TLC or LC-MS before proceeding with the workup.

Q4: I am losing a significant amount of my desired carboxylic acid product to decarboxylation during the final acidification step. How can I prevent this?

A4: Decarboxylation of pyrazolo[1,5-a]pyrimidine-2-carboxylic acids can be promoted by heat and strong acidic conditions. To minimize this, it is crucial to perform the acidification step at a low temperature (e.g., 0-5 °C) by adding the acid slowly to a cooled solution of the carboxylate salt. Avoid a large excess of strong acid and do not let the mixture warm up significantly during this step. Prompt filtration of the precipitated product after acidification will also limit its exposure to the acidic aqueous environment.

Q5: What are the recommended purification techniques for the final product on a large scale?

A5: For the final product, recrystallization is often a viable and scalable purification method. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be identified at the lab scale first. If recrystallization does not provide the desired purity, slurry washing with a suitable solvent can be an effective way to remove impurities. For very high purity requirements, column chromatography may be necessary, but this is less ideal for very large-scale production due to cost and solvent usage.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google P
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]

  • 6-Chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid | Chemical Name - Pharmaffiliates. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474. [Link]

Sources

Technical Support Center: Functionalization of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common synthetic challenges encountered with this versatile heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including as a kinase inhibitor.[1][2] This guide will equip you with the necessary knowledge to navigate the nuances of its functionalization.

I. Core Structure and Reactivity Overview

The target molecule, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, possesses three primary sites for functionalization: the carboxylic acid at C2, the chloro group at C3, and the potential for reactions on the pyrimidine ring. Understanding the reactivity of each site is crucial for successful derivatization.

Caption: Key reactive sites for functionalization.

II. Troubleshooting Amide Coupling at the C2-Carboxylic Acid

Amide bond formation is one of the most common reactions in medicinal chemistry.[3][4] However, challenges can arise with heterocyclic carboxylic acids.

FAQ 1: My amide coupling reaction is sluggish or stalls completely. What are the likely causes and solutions?

Answer:

Several factors can contribute to a slow or failed amide coupling reaction. Let's break down the common culprits and their remedies.

A. Inadequate Activation of the Carboxylic Acid:

  • The Problem: The carboxylic acid must be converted to a more reactive species to be readily attacked by the amine. Incomplete activation is a primary reason for low yields.

  • Troubleshooting Workflow:

    Amide_Coupling_Troubleshooting start Low Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation reagent_choice Select Appropriate Coupling Reagent check_activation->reagent_choice Incomplete amine_reactivity Assess Amine Nucleophilicity check_activation->amine_reactivity Complete reagent_conditions Optimize Reagent Stoichiometry & Temperature reagent_choice->reagent_conditions reagent_conditions->amine_reactivity steric_hindrance Consider Steric Hindrance amine_reactivity->steric_hindrance Low base_choice Choose a Non-Nucleophilic Base amine_reactivity->base_choice High steric_hindrance->base_choice solvent_effects Evaluate Solvent Polarity & Aprotic Nature base_choice->solvent_effects success Successful Amide Formation solvent_effects->success

    Caption: Decision-making workflow for troubleshooting amide coupling.

  • Solutions:

    • Choice of Coupling Reagent: For heterocyclic acids, standard reagents like DCC/DMAP can be effective.[4] However, for more challenging couplings, consider using HATU, HOBt/EDC, or PyBOP. These reagents form highly reactive activated esters, driving the reaction forward.[3]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Stepwise vs. One-Pot: Consider a two-step process. First, activate the carboxylic acid to form an acid chloride using reagents like thionyl chloride or oxalyl chloride.[5] Isolate the acid chloride and then react it with the amine. This can be more effective for less reactive amines.

B. Low Nucleophilicity of the Amine:

  • The Problem: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making it a poor reactant.

  • Solutions:

    • Increase Reaction Temperature: Gently warming the reaction can often overcome the activation energy barrier.

    • Use a Stronger Base: A non-nucleophilic base like DBU or Proton-Sponge® can deprotonate the amine, increasing its nucleophilicity. Be cautious, as strong bases can also promote side reactions.

    • Protecting Groups: If the amine has other reactive functional groups, consider protecting them to prevent side reactions.

C. Steric Hindrance:

  • The Problem: Bulky substituents near the carboxylic acid or the amine can physically block the reaction from occurring.

  • Solutions:

    • Less Bulky Reagents: Use smaller coupling reagents if possible.

    • Longer Reaction Times: Allow the reaction to proceed for an extended period (24-48 hours).

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome steric barriers by providing localized, rapid heating.[6][7][8]

Parameter Standard Conditions Troubleshooting Adjustment Rationale
Coupling Reagent EDC/HOBtHATU, PyBOPIncreased activation of the carboxylic acid.
Base DIPEA, TriethylamineDBU, 2,6-LutidineStronger, non-nucleophilic base to enhance amine reactivity.
Solvent DMF, DCMAnhydrous DMF, DioxaneAprotic, polar solvents to facilitate the reaction.
Temperature Room Temperature40-60 °COvercomes activation energy barriers.
Atmosphere AmbientNitrogen or ArgonPrevents hydrolysis of activated intermediates.

III. Navigating Reactions at the C3-Chloro Position

The chloro substituent at the C3 position is a versatile handle for introducing diversity through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

FAQ 2: My Suzuki-Miyaura cross-coupling at C3 is giving low yields and significant dehalogenation. How can I optimize this reaction?

Answer:

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is sensitive to several factors, especially with heteroaromatic halides.[6][7]

A. Catalyst and Ligand Selection:

  • The Problem: The choice of palladium catalyst and ligand is critical for efficient catalytic turnover and to suppress side reactions like dehalogenation.

  • Solutions:

    • Palladium Pre-catalyst: Use modern pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or specialized catalysts such as XPhos-Pd-G2.[6][7] These are often more active and stable.

    • Ligand Choice: Electron-rich, bulky phosphine ligands are generally preferred for cross-coupling with electron-deficient heteroaryl chlorides. Ligands like XPhos, SPhos, or RuPhos can significantly improve yields and minimize dehalogenation.

B. Base and Solvent System:

  • The Problem: The base plays a crucial role in the transmetalation step and can influence the outcome of the reaction. The solvent system must be compatible with all reagents and facilitate the reaction.

  • Solutions:

    • Base Selection: While aqueous bases like Na₂CO₃ or K₂CO₃ are common, for challenging substrates, consider using non-aqueous bases like K₃PO₄ or Cs₂CO₃.[9] These can be more effective in promoting the reaction.

    • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is standard.[10] For substrates with poor solubility, a single aprotic polar solvent like DMF or NMP can be used, but ensure it is thoroughly deoxygenated.

C. Reaction Conditions:

  • The Problem: Temperature and reaction time are critical parameters that need to be optimized.

  • Solutions:

    • Temperature Control: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased, but be aware that higher temperatures can also promote dehalogenation.

    • Microwave Irradiation: As mentioned previously, microwave-assisted synthesis can be highly effective for Suzuki couplings, often leading to shorter reaction times and higher yields.[6][7][8]

Parameter Standard Conditions Troubleshooting Adjustment Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃, XPhos-Pd-G2Higher catalytic activity and stability.
Ligand PPh₃XPhos, SPhos, RuPhosPromotes reductive elimination and suppresses dehalogenation.
Base Na₂CO₃ (aq)K₃PO₄, Cs₂CO₃Stronger, non-aqueous bases for challenging substrates.
Solvent Toluene/H₂ODioxane/H₂O, Anhydrous DMFImproved solubility and reaction kinetics.
Temperature 90-100 °C80 °C (initial), MicrowaveOptimize for reaction rate vs. side reactions.
FAQ 3: I am attempting a nucleophilic aromatic substitution (SNAr) at the C3 position with an amine, but the reaction is not proceeding. What can I do?

Answer:

SNAr reactions on pyrimidine rings are feasible, but the reactivity of the C3-chloro group in your specific molecule might be lower than expected.

A. Activating the Ring:

  • The Problem: The pyrazolo[1,5-a]pyrimidine ring system may not be sufficiently electron-deficient to facilitate nucleophilic attack at the C3 position.

  • Solutions:

    • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the nitrogen atoms of the pyrimidine ring, withdrawing electron density and making the C3 position more electrophilic.

    • Solvent Effects: Using a polar aprotic solvent like DMSO or NMP can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

B. Increasing Nucleophile Reactivity:

  • The Problem: As with amide coupling, the nucleophilicity of the incoming amine is crucial.

  • Solutions:

    • Use of a Stronger Base: Deprotonating the amine with a strong, non-nucleophilic base like NaH or KHMDS will generate a more potent nucleophile.

    • Higher Temperatures: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider heating the reaction to 100-150 °C.

C. Alternative Strategies:

  • The Problem: If direct SNAr is not feasible, alternative synthetic routes may be necessary.

  • Solutions:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is an excellent alternative for forming C-N bonds and is often more general and higher-yielding than SNAr for heteroaromatic systems.[9]

SNAr_vs_Buchwald start C-N Bond Formation at C3 snar Nucleophilic Aromatic Substitution (SNAr) start->snar buchwald Buchwald-Hartwig Amination start->buchwald snar_pros Pros: - Atom economical - No metal catalyst snar->snar_pros snar_cons Cons: - Requires activated ring - Limited substrate scope snar->snar_cons buchwald_pros Pros: - Broad substrate scope - Milder conditions buchwald->buchwald_pros buchwald_cons Cons: - Requires Pd catalyst - More expensive ligands buchwald->buchwald_cons

Caption: Comparison of SNAr and Buchwald-Hartwig reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • In a microwave vial, combine 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst (e.g., XPhos-Pd-G2, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Add a deoxygenated solvent mixture (e.g., dioxane/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

V. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). National Institutes of Health.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.

  • Reactivity of substituted Pyrimidines with Some Nucleophiles. (n.d.). JOCPR.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis.

  • Synthetic route of PY1–PY3 molecules by Suzuki–Miyaura cross-coupling... (n.d.). ResearchGate.

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate.

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. (n.d.). JournalAgent.

  • Nucleophilic Substitution Reactions. (n.d.).

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate.

  • Sci-Hub: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.).

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). MDPI.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (n.d.). PubMed.

  • 3-Chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | CAS 842973-65-3 | SCBT. (n.d.).

  • Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed.

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). National Institutes of Health.

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. (n.d.). MySkinRecipes.

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022, July 27). MDPI.

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (n.d.). Google Patents.

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed.

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024, August 13).

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.).

  • Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6. (n.d.). Sigma-Aldrich.

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.

Sources

Technical Support Center: Best Practices for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective storage, handling, and utilization of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1015846-76-0). Drawing upon established safety protocols and field-proven insights, this document aims to address common experimental challenges and ensure the integrity of your research.

Core Compound Information and Safety

Proper storage and handling are paramount to maintaining the stability and integrity of this reagent, as well as ensuring laboratory safety.

Storage Recommendations

For optimal stability, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize potential degradation over long-term storage.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)The compound is moisture-sensitive; an inert atmosphere prevents hydrolysis.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and light, which can degrade the compound.
Location A dry, well-ventilated areaAvoids exposure to high humidity and ensures a safe storage environment.
Handling and Personal Protective Equipment (PPE)

This compound is classified as a skin, eye, and respiratory irritant. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Note that certain solvents can penetrate latex and nitrile gloves, so always consult the Safety Data Sheet (SDS) for the specific solvent being used.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn when there is a higher risk of splashing.

  • Skin and Body Protection: A buttoned lab coat is mandatory. For larger quantities or when splashing is possible, a chemical-resistant apron should be used.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

Troubleshooting Experimental Challenges

This section addresses common issues encountered during experiments with 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in a question-and-answer format.

Q1: I'm having trouble dissolving the compound for my reaction. What solvents do you recommend?

Answer: Poor solubility is a common challenge with heterocyclic carboxylic acids. The solubility is highly dependent on the solvent's polarity and its ability to interact with both the carboxylic acid group and the heterocyclic core.

Troubleshooting Steps:

  • Initial Solvent Screening: Start with polar aprotic solvents, where this class of compounds generally shows better solubility.

    • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Moderate Solubility: Tetrahydrofuran (THF), Dioxane, Acetone. Often, gentle heating may be required to achieve complete dissolution.

    • Poor Solubility: Toluene, Hexanes, Dichloromethane (DCM).

  • Co-solvent Systems: If solubility in a single solvent is insufficient, a co-solvent system can be effective. For instance, in Suzuki coupling reactions, a mixture of an aprotic solvent like dioxane with water is often used.

  • Salt Formation: For reactions where the free carboxylic acid is not required, converting it to a more soluble salt can be a viable strategy. Deprotonation with a suitable base (e.g., an amine base like triethylamine or a carbonate base) can significantly increase solubility in more polar solvents.

Q2: My Suzuki coupling reaction with this compound is giving low yields or failing completely. What are the likely causes and how can I optimize the reaction?

Answer: Suzuki coupling reactions with chlorinated heterocyclic compounds can be challenging. Several factors can contribute to low yields, including catalyst deactivation, poor solubility of reactants, and side reactions.

Systematic Troubleshooting Workflow:

G Start Low Yield in Suzuki Coupling Solubility Check Reactant Solubility Start->Solubility Incomplete Conversion? Catalyst Evaluate Catalyst System Start->Catalyst No Reaction? Base Assess Base Choice Start->Base Side Products? Conditions Review Reaction Conditions Start->Conditions Inconsistent Results? Sol_Action Use DMF/Dioxane (with water) Consider heating Solubility->Sol_Action Cat_Action1 Use Pd(dppf)Cl2 or Buchwald Ligands Catalyst->Cat_Action1 Cat_Action2 Ensure Catalyst Quality (Fresh/Properly Stored) Catalyst->Cat_Action2 Base_Action Try K3PO4 or Cs2CO3 (Stronger, non-aqueous bases) Base->Base_Action Cond_Action1 Ensure Inert Atmosphere (Degas solvent thoroughly) Conditions->Cond_Action1 Cond_Action2 Optimize Temperature (Typically 80-120 °C) Conditions->Cond_Action2 Success Improved Yield Sol_Action->Success Cat_Action1->Success Cat_Action2->Success Base_Action->Success Cond_Action1->Success Cond_Action2->Success

Troubleshooting Suzuki Coupling Reactions

Detailed Optimization Strategies:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more robust catalyst systems:

    • Pd(dppf)Cl₂: Often provides good results with chloro-heterocycles.

    • Buchwald Ligands (e.g., SPhos, XPhos): These electron-rich, bulky phosphine ligands can significantly improve the efficiency of the oxidative addition step, which is often rate-limiting with chloro-substrates.

  • Base Selection: The choice of base is critical.

    • Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For less reactive chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.

    • Ensure the base is finely powdered and dry to maximize its reactivity.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.

    • Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: These reactions often require elevated temperatures (80-120 °C). However, excessive heat can lead to decomposition of the starting material or catalyst. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Side Reactions: Be aware of potential side reactions:

    • Homocoupling of the boronic acid: This is often promoted by the presence of oxygen.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons.

    • Hydrolysis of the chloro-group: Under certain conditions, the chloro-group can be replaced by a hydroxyl group.

Q3: I want to convert the carboxylic acid to an amide, but the direct reaction with an amine is not working. What should I do?

Answer: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine will deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. To overcome this, the carboxylic acid must be "activated".

Recommended Activation Methods:

  • Conversion to an Acid Chloride: This is a common and effective method.

    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Procedure: React the carboxylic acid with an excess of the chlorinating agent, often in an inert solvent like DCM or toluene, sometimes with a catalytic amount of DMF. The resulting acid chloride is highly reactive and will readily react with the desired amine.

  • Using Coupling Reagents: These reagents form a highly reactive intermediate in situ.

    • Common Coupling Reagents:

      • DCC (N,N'-Dicyclohexylcarbodiimide)

      • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Procedure: The carboxylic acid is mixed with the coupling reagent, the amine, and often a non-nucleophilic base (like triethylamine or DIPEA) in an aprotic solvent like DMF or DCM.

Workflow for Amide Formation:

G Start Carboxylic Acid + Amine (Direct Reaction) Fail No Reaction (Salt Formation) Start->Fail Activate Activate Carboxylic Acid Fail->Activate AcidChloride Convert to Acid Chloride (e.g., SOCl2) Activate->AcidChloride Method 1 Coupling Use Coupling Reagent (e.g., HATU, EDC) Activate->Coupling Method 2 ReactAmine React with Amine AcidChloride->ReactAmine Coupling->ReactAmine Amide Desired Amide Product ReactAmine->Amide

Amide Synthesis Workflow

Frequently Asked Questions (FAQs)

  • What is the expected appearance of this compound?

    • It is typically a solid, ranging in color from off-white to yellow or brown.

  • Is this compound stable in solution?

    • While generally stable, its stability in solution depends on the solvent and pH. In protic solvents, especially under basic or acidic conditions and with prolonged heating, hydrolysis of the chloro-group or other degradation pathways may occur. It is recommended to use freshly prepared solutions for reactions.

  • How should I dispose of waste containing this compound?

    • All waste containing this compound should be treated as hazardous waste. Dispose of it in a designated, labeled hazardous waste container according to your institution's and local regulations. Do not pour it down the drain.

  • Can I use this compound in aqueous media?

    • Due to its moisture sensitivity and potential for hydrolysis, using it in purely aqueous media is not recommended. If water is required as a co-solvent, the reaction should be carefully monitored for byproducts.

  • My NMR spectrum looks complex after my reaction. What are some possible impurities?

    • Besides unreacted starting material, common impurities can include homocoupled boronic acid (if used in a Suzuki reaction), hydrolyzed starting material (where the chloro-group is replaced by -OH), or byproducts from the decomposition of your catalyst or reagents.

References

  • Sigma-Aldrich, Safety Data Sheet for Pyrimidine-2-carboxylic acid. (Accessed September 2024).
  • BenchChem, Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. (Accessed December 2025).
  • Khan Academy, Carboxylic acid reactions overview. (Accessed 2026).
  • MySkinRecipes, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid product page. (Accessed 2026).
  • MDPI, Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • ResearchGate, Troubleshooting a Failed Suzuki Coupling Discussion. (Accessed 2026).

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, celebrated as a "privileged structure" for crafting potent and selective kinase inhibitors.[1] This guide offers a detailed comparative analysis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid against a backdrop of structurally related analogs. We will dissect the nuanced structure-activity relationships (SAR) that govern their efficacy as anticancer agents. The inherent versatility of this heterocyclic system has facilitated extensive structural modifications, paving the way for inhibitors targeting a broad spectrum of protein kinases.[2][3] This scaffold is notably featured in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, all pivotal in treating NTRK fusion-positive cancers.[1]

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Oncology

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, serves as an exceptional framework for the design of ATP-competitive kinase inhibitors.[2] Its rigid, planar structure provides an ideal foundation for introducing various substituents that can form key interactions within the ATP-binding pocket of protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[2] Consequently, the development of small-molecule inhibitors targeting kinases such as Cyclin-Dependent Kinases (CDKs), Trk family kinases, Pim-1 kinase, and others has become a major focus in oncology research.[3][4][5]

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is exquisitely sensitive to the nature and placement of substituents on the core scaffold.[2] Modifications at the 2, 3, 5, 6, and 7-positions have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[2][6] This guide will focus on the predicted impact of the specific substitutions present in 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Structural Dissection and Predicted Activity of the Target Molecule

The 2-Carboxylic Acid Moiety: A Handle for Potency and Versatility

The presence of a carboxylic acid at the 2-position is a significant feature. While many potent pyrazolo[1,5-a]pyrimidine inhibitors feature amides or other functionalities at this position, the carboxylic acid provides a key site for hydrogen bonding and can be a precursor for a variety of derivatives. For instance, the conversion of the carboxylic acid to a carboxamide is a common strategy to enhance cell permeability and introduce additional interaction points with the target kinase.

The 3-Chloro Substituent: Modulating Potency and Selectivity

Halogenation, particularly at the 3-position, is a well-established strategy in the optimization of pyrazolo[1,5-a]pyrimidine inhibitors. The introduction of a chloro group at this position can significantly influence the electronic properties of the ring system and provide a vector for further chemical modification. A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of this substitution pattern.[7] While high yields are often achieved for 3-iodo and 3-bromo analogs, 3-chloro derivatives have also been successfully synthesized, albeit with more moderate yields.[7] The presence of a halogen at this position can enhance binding affinity through halogen bonding or by displacing water molecules from the active site.

The 6-Methyl Group: Fine-Tuning Lipophilicity and Fit

Substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine core with small alkyl groups like methyl is a common tactic to modulate the lipophilicity and steric profile of the inhibitor. This can improve cell membrane permeability and fine-tune the fit within the hydrophobic regions of the kinase active site. For example, in a series of COX-2 selective inhibitors, 6,7-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine ring was found to provide the best activity.

Comparative Analysis with Key Pyrazolo[1,5-a]pyrimidine Analogs

To contextualize the potential of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, we will compare its structural features with those of well-characterized analogs with known kinase inhibitory activity.

Comparison with 2-Carboxamide Derivatives

A common and highly successful modification of the 2-carboxylic acid is its conversion to a carboxamide. This is exemplified in a series of potent Pim-1 kinase inhibitors where the 2-carboxamide moiety plays a crucial role in binding.

Compound R2 Substituent Pim-1 IC50 (nM) Flt-3 IC50 (nM) Reference
Analog A -CONH21525[5]
Analog B -CONH(CH3)818[5]
Analog C -CON(CH3)21230[5]

This table illustrates the impact of N-alkylation of the 2-carboxamide on Pim-1 and Flt-3 inhibitory activity.

It is plausible that converting the 2-carboxylic acid of our target molecule to various carboxamides could yield potent kinase inhibitors, and this represents a key avenue for future investigation.

Comparison with 3-Substituted Analogs

The nature of the substituent at the 3-position is a critical determinant of potency and selectivity. While our target molecule has a chloro group, other substitutions have been extensively studied. For instance, the presence of an amide bond of picolinamide at the third position has been shown to significantly enhance TrkA inhibitory activity.[6]

Compound R3 Substituent TrkA IC50 (nM) Reference
Analog D Picolinamide1.7[6]
Analog E H>1000[6]

This table highlights the dramatic increase in TrkA inhibition with the introduction of a picolinamide group at the 3-position.

This suggests that while the 3-chloro group in our target molecule is likely to contribute to its activity, further derivatization at this position could lead to highly potent and selective inhibitors.

Comparison with 6-Alkyl Substituted Analogs

The influence of substituents at the 6-position is often linked to optimizing cellular activity and pharmacokinetic properties. In a series of KDR kinase inhibitors, the introduction of a 4-pyridinonyl substituent at the 6-position led to marked increases in cellular activity and more favorable pharmacokinetics.[8]

Compound R6 Substituent KDR IC50 (nM) Cellular Activity (HUVEC) IC50 (nM) Reference
Analog F Phenyl50500[8]
Analog G 4-Pyridinonyl2050[8]

This table demonstrates the significant improvement in cellular activity achieved by modifying the 6-position substituent.

The 6-methyl group in our target molecule provides a starting point for exploring the impact of this position on overall efficacy.

Experimental Protocols

To empirically determine the biological activity of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives, the following experimental protocols are recommended.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare kinase, substrate, and ATP solution C Add test compounds to assay plate A->C B Serially dilute test compounds B->C D Initiate reaction by adding kinase solution C->D E Incubate at room temperature D->E F Add ADP-Glo™ Reagent to terminate reaction and deplete ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Measure luminescence G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and comparator compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and ATP to each well.

  • Inhibitor Addition: Add the diluted compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.

Workflow:

G cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cancer cells in a 96-well plate B Treat cells with serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or solubilization buffer E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for a cell-based MTT proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and comparator compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a promising, yet underexplored, member of the esteemed pyrazolo[1,5-a]pyrimidine family of kinase inhibitors. Based on a thorough analysis of structure-activity relationships, it is predicted that this molecule possesses the fundamental structural features required for kinase inhibition. The 3-chloro and 6-methyl substituents are anticipated to contribute favorably to its binding affinity and cellular permeability, while the 2-carboxylic acid offers a versatile handle for further chemical optimization.

Future research should focus on the synthesis and in vitro and in-cellulo evaluation of this compound and its derivatives, particularly 2-carboxamides. A comprehensive kinase panel screening would be invaluable in identifying its primary targets and assessing its selectivity profile. Such studies will be instrumental in unlocking the full therapeutic potential of this and related pyrazolo[1,5-a]pyrimidine analogs in the ongoing quest for more effective and targeted cancer therapies.

References

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 10. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Iorkula, T. T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • Hassan, A. S., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(1), 104377. [Link]

  • Iorkula, T. T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • An, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1225-1229. [Link]

  • Iorkula, T. T., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. This guide provides a comparative analysis of the biological activities of derivatives of the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core, with a primary focus on their anticancer and kinase inhibitory properties. While specific data for "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" derivatives are limited in publicly accessible literature, this guide will draw upon the extensive research on closely related analogues to provide a comprehensive overview of the structure-activity relationships (SAR) and therapeutic potential of this compound class.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Drug Discovery

The fused bicyclic system of pyrazolo[1,5-a]pyrimidines offers a rigid and tunable platform for the design of small molecule inhibitors.[1] The nitrogen atoms within the rings act as key hydrogen bond acceptors and donors, facilitating interactions with the hinge region of ATP-binding sites in kinases.[2] Modifications at various positions of the scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-carboxylic acid moiety, in particular, serves as a crucial handle for the introduction of diverse functional groups through the formation of amides, esters, and other derivatives, significantly influencing the biological activity.[3]

Anticancer Activity: Targeting the Kinome

A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents.[4][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1]

Kinase Inhibitory Profile

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of cancer-relevant kinases. The nature and position of substituents on the core structure play a critical role in determining the specific kinase targets and the potency of inhibition.

Table 1: Comparative in vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDR1R2Target KinaseIC50 (nM)Reference
I -H-NH-(4-methoxyphenyl)HDAC63.84[6]
II -Anilinyl-ArylCDK290[7]
III -Anilinyl-ArylTRKA450[7]
IV -H-BenzimidazolePI3Kδ18[8]
V -Methylthio-7-(4-bromophenyl)CDK2450[9]
VI -Methylthio-7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]CDK290[9]

Note: The table presents a selection of data from the literature to illustrate the diversity of kinase targets and the potency of this scaffold. The specific substitutions can be complex and are simplified here for clarity.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The carboxylic acid at the C2 position is a key point for derivatization. Amide linkages are commonly employed to introduce various aryl and heteroaryl groups, which can form crucial interactions within the kinase active site.[3]

  • Substitution at the 3-position: Introduction of a halogen, such as chlorine, at the C3 position can enhance the potency of the compounds.[1] This is a common strategy in medicinal chemistry to modulate electronic properties and improve binding affinity.

  • Substitution at the 5 and 7-positions: Modifications at these positions with different aryl or heterocyclic moieties significantly influence kinase selectivity and overall antiproliferative activity. Bulky substituents can be used to exploit specific pockets in the ATP-binding site to achieve selectivity over other kinases.[4]

Cellular Antiproliferative Activity

The kinase inhibitory activity of these compounds translates into potent antiproliferative effects against various cancer cell lines.

Table 2: Comparative Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
8e HL-60Leukemia0.0002[6]
8e SK-MEL-2Melanoma0.00035[6]
6n NCI-60 PanelVarious43.9% GI (mean)[7]
13g HCT-116Colon Cancer0.45[9]
21c HCT-116Colon Cancer0.09[9]

Causality in Experimental Design: The selection of cell lines for screening is often based on the known involvement of the target kinase in that particular cancer type. For instance, compounds targeting CDK2 are frequently evaluated in colon and breast cancer cell lines, where CDK2 dysregulation is a known driver of proliferation.[9]

Beyond Cancer: Other Biological Activities

While the primary focus has been on oncology, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in other therapeutic areas.

Anti-inflammatory Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory mediators. For example, some derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[10]

Antimicrobial and Antitubercular Activity

The structural similarity to purines also makes this scaffold a candidate for the development of antimicrobial and antiviral agents. Several studies have reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with activity against various bacterial and fungal strains. Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamides, a closely related scaffold, have demonstrated potent antitubercular activity with low nanomolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.[11]

Experimental Protocols: A Self-Validating System

The reliability of the biological data presented is underpinned by robust and standardized experimental protocols.

In Vitro Kinase Inhibition Assay (Example)

This protocol describes a typical method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. A DMSO control (no compound) is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness: The inclusion of positive and negative controls, along with the determination of a dose-response relationship, ensures the validity of the results.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 or GI50 value.

Visualization of Key Concepts

General Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site ATP ATP Substrate Substrate ATP->Substrate Phosphorylation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->ATP Competitive Binding

Caption: Competitive inhibition of ATP binding by a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Workflow for Compound Evaluation

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Compound Synthesis (Pyrazolo[1,5-a]pyrimidine core) Kinase_Assay Kinase Inhibition Assay (Determine IC50) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT, determine GI50) Kinase_Assay->Cell_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Assay->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of pyrazolo[1,5-a]pyrimidine-based inhibitors.

Conclusion and Future Perspectives

Derivatives of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid belong to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The extensive research on the broader pyrazolo[1,5-a]pyrimidine scaffold has demonstrated its versatility in targeting a wide array of protein kinases with high potency. The key to unlocking the full potential of this specific scaffold lies in systematic structure-activity relationship studies to identify derivatives with optimal potency, selectivity, and drug-like properties. Future research should focus on the synthesis and biological evaluation of a diverse library of amides and esters of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid to identify lead compounds for further preclinical and clinical development. The insights gained from such studies will undoubtedly contribute to the development of novel and effective targeted therapies for a range of human diseases.

References

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link][1]

  • Sikdar, A., et al. (2023). A one-pot cyclization methodology was developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. Name of Journal. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. Molecules. [Link][10]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. [Link][7][8]

  • Kiessling, A., et al. (2007). Selective inhibition of c-Myc/Max dimerization by a pyrazolo[1,5-a]pyrimidine. ChemMedChem. [Link][2]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link][3]

  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. [Link][12]

  • Ali, G. M. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link][7][13]

  • Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link][11]

  • Zhang, Y., et al. (2025). Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. ChemMedChem. [Link][6]

  • Ali, G. M. E., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry. [Link][9]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][2]

  • Hassan, A. S., et al. (2021). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Mini-Reviews in Medicinal Chemistry. [Link][4][5]

Sources

A Comparative Guide to the Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including their roles as kinase inhibitors in cancer therapy.[2] Specifically, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a valuable building block in the synthesis of more complex molecules, such as selective PI3Kδ inhibitors.[3] The strategic placement of the chloro, methyl, and carboxylic acid groups on the bicyclic core allows for diverse functionalization and modulation of physicochemical properties.

This guide provides a comparative analysis of two plausible synthetic routes for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The routes are constructed based on established chemical transformations for this class of compounds, offering insights into the practical considerations and potential challenges of each approach.

Route 1: Linear Synthesis via Late-Stage Chlorination

This route follows a linear sequence, beginning with the construction of the core pyrazolo[1,5-a]pyrimidine ring system, followed by chlorination at the 3-position.

Workflow Diagram

Route_1_Workflow A 3-Amino-5-methylpyrazole C Cyclocondensation A->C B Diethyl Oxalacetate Sodium Salt B->C D Ethyl 6-methyl-3H-pyrazolo[1,5-a]pyrimidine-2-carboxylate C->D Reflux in Acetic Acid E Chlorination (NCS) D->E F Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate E->F N-Chlorosuccinimide G Hydrolysis F->G H 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid G->H LiOH, THF/H2O

Caption: Linear synthesis of the target compound.

Mechanistic Rationale and Experimental Protocols

The cornerstone of this route is the well-established cyclocondensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core.[1]

Step 1: Cyclocondensation

The reaction between 3-amino-5-methylpyrazole and diethyl oxalacetate sodium salt in a suitable acidic medium, such as acetic acid, leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system. The reaction proceeds through an initial condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole.

Experimental Protocol: Synthesis of Ethyl 6-methyl-3H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • To a stirred solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (10 vol), add diethyl oxalacetate sodium salt (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford the crude product.

  • Recrystallize from ethanol to obtain the purified ethyl 6-methyl-3H-pyrazolo[1,5-a]pyrimidine-2-carboxylate.

Step 2: Chlorination

The electron-rich pyrazole moiety of the pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic substitution. Halogenation at the 3-position can be achieved using N-halosuccinimides.[4] N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.

Experimental Protocol: Synthesis of Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Dissolve ethyl 6-methyl-3H-pyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (15 vol).

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.

Step 3: Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions.

Experimental Protocol: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Dissolve ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Route 2: Convergent Synthesis Using a Pre-Chlorinated Precursor

This approach involves the synthesis of a chlorinated β-ketoester, which is then used in the cyclocondensation step. This strategy introduces the chlorine atom at an earlier stage.

Workflow Diagram

Route_2_Workflow A Ethyl Acetoacetate B Chlorination A->B C Ethyl 2-chloroacetoacetate B->C Sulfonyl Chloride E Cyclocondensation C->E D 3-Amino-5-methylpyrazole D->E F Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate E->F Reflux in Acetic Acid G Hydrolysis F->G H 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid G->H LiOH, THF/H2O

Caption: Convergent synthesis of the target compound.

Mechanistic Rationale and Experimental Protocols

This route hinges on the preparation of ethyl 2-chloroacetoacetate, a versatile building block.

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

Ethyl acetoacetate can be chlorinated at the α-position using sulfonyl chloride.[5][6] This method is efficient and avoids the use of harsher chlorinating agents.[6]

Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate

  • Cool ethyl acetoacetate (1.0 eq) in a reactor to a temperature between -5 and 10 °C.[6]

  • Slowly add sulfonyl chloride (1.0-1.1 eq) dropwise, maintaining the temperature.[6]

  • After the addition is complete, allow the mixture to warm to 20-25 °C and stir for approximately 4 hours.[6]

  • Remove the acidic gases produced during the reaction under reduced pressure, passing them through a sodium hydroxide solution trap.

  • Distill the residue under reduced pressure to obtain pure ethyl 2-chloroacetoacetate.[7]

Step 2: Cyclocondensation

The cyclocondensation is then carried out between 3-amino-5-methylpyrazole and the synthesized ethyl 2-chloroacetoacetate. The reaction mechanism is similar to that in Route 1.

Experimental Protocol: Synthesis of Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

  • In a round-bottom flask, combine 3-amino-5-methylpyrazole (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in glacial acetic acid (10 vol).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 3: Hydrolysis

The final hydrolysis step is identical to that in Route 1.

Experimental Protocol: Synthesis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Dissolve ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature until the reaction is complete.

  • Work up the reaction as described in Route 1 to isolate the final product.

Comparative Analysis

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Early-Stage ChlorinationJustification
Overall Strategy LinearConvergentRoute 1 builds the core and then functionalizes, while Route 2 prepares a functionalized building block first.
Number of Steps 3 (from 3-amino-5-methylpyrazole)3 (from 3-amino-5-methylpyrazole)Both routes involve a similar number of synthetic transformations.
Key Reagents N-ChlorosuccinimideSulfonyl ChlorideBoth are common and readily available chlorinating agents.
Potential Yields Potentially higher overall yield due to potentially cleaner chlorination on the heterocyclic core.The synthesis of ethyl 2-chloroacetoacetate is high-yielding, but the subsequent cyclocondensation might be less efficient than with a non-halogenated dicarbonyl.The reactivity of the chlorinated dicarbonyl in the cyclocondensation could be a critical factor.
Scalability Generally good; purification of the chlorinated intermediate might require chromatography.Potentially more scalable as the key intermediate, ethyl 2-chloroacetoacetate, can be purified by distillation.Distillation is often more amenable to large-scale production than chromatography.
Safety Considerations NCS is a solid and relatively easy to handle.Sulfonyl chloride is a corrosive liquid that reacts with moisture. The reaction produces acidic gases (HCl and SO2).Proper handling and ventilation are crucial for Route 2.
Flexibility The unchlorinated intermediate can be used to synthesize other 3-substituted analogs.Less flexible for accessing analogs at the 3-position without re-synthesis of the dicarbonyl component.Route 1 offers a divergent approach from a common intermediate.

Conclusion

Both synthetic routes presented are viable for the preparation of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Route 1 offers greater flexibility for analog synthesis from a common intermediate and may provide a cleaner reaction profile for the chlorination step. However, it may require chromatographic purification, which can be a limitation for large-scale synthesis.

Route 2 is a more convergent approach that may be more amenable to scale-up, as the key chlorinated intermediate can be purified by distillation. The primary safety concern is the handling of sulfonyl chloride and the management of the acidic byproducts.

The choice between these two routes will depend on the specific needs of the research or development program, including the desired scale of synthesis, the availability of purification equipment, and the importance of synthetic flexibility for generating analogs.

References

  • Google Patents. (1975). Production of 3-aminopyrazoles.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
  • HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
  • Taylor & Francis Online. (n.d.). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide array of biological targets.[1][2] This scaffold serves as a versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][3] The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is evidenced by their progression into clinical use, with examples including Indiplon, Zaleplon, and the anticancer agent Milciclib.[2][4]

This guide provides a comparative analysis of the bioactivity of derivatives based on the 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold. We will explore how modifications at key positions—the C2-carboxylic acid, the C3-chloro, and the C6-methyl groups—influence their activity against various biological targets, with a focus on kinase inhibition and anticancer properties. The insights presented herein are synthesized from a range of preclinical studies and are intended to guide researchers in the strategic design of novel and more effective therapeutic agents.

The Core Scaffold: 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

The foundational structure for our comparison is 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Each substituent on this core plays a critical role in defining the molecule's physicochemical properties and its interaction with biological targets. The subsequent sections will delve into the structure-activity relationships (SAR) associated with modifications at each of these key positions.

G cluster_0 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Core Pyrazolo[1,5-a]pyrimidine C2 C2: Carboxylic Acid (Modulation of solubility, H-bonding) Core->C2 R1 C3 C3: Chloro (Electronic effects, metabolic stability) Core->C3 R2 C6 C6: Methyl (Steric bulk, lipophilicity) Core->C6 R3

Caption: Core scaffold with key positions for derivatization.

Comparative Bioactivity Analysis of Derivatives

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned by altering the substituents at various positions on the core scaffold. The following sections compare the effects of these modifications on kinase inhibition and anticancer activity.

Kinase Inhibition: A Primary Target for Anticancer Therapy

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the ATP-binding site of many protein kinases.[1] This interaction is fundamental to their inhibitory activity.

Modification of the C2-carboxylic acid to a carboxamide is a common strategy to enhance target engagement and cell permeability. The amide nitrogen and its substituents can introduce additional hydrogen bond donors and acceptors, as well as hydrophobic interactions, leading to improved potency and selectivity.

For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[4][5] In this series, the presence of an anilino group at the C2 position and a cyano or carboxamide group at the C3 position was investigated. While this differs slightly from our core scaffold, the principles of C2 modification are transferable.

Compound ID C2-Substituent C3-Substituent CDK2 IC50 (µM) TRKA IC50 (µM) Reference
6s 2-(anilinyl)-COOEt0.230.45[5]
6t 2-(anilinyl)-CN0.090.45[5]

This table illustrates the impact of C2 and C3 modifications on kinase inhibition, drawing parallels to the potential of C2-carboxamide derivatives.

The data suggests that the nature of the substituent at the C2 and C3 positions significantly impacts the inhibitory potency against both CDK2 and TRKA.

The electronic and steric properties of substituents at the C3 and C6 positions are critical for optimizing kinase inhibitory activity.

  • C3-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C3 position can influence the electron density of the pyrimidine ring, potentially enhancing its interaction with the kinase hinge region. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

  • C6-Methyl Group: The methyl group at the C6 position provides steric bulk and increases lipophilicity. This can influence the compound's orientation within the ATP-binding pocket and its ability to access deeper hydrophobic regions, potentially leading to increased potency and selectivity. In a study on pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors, modifications at various positions, including those analogous to C6, were explored, revealing that even small alkyl groups can significantly impact activity.[6]

G cluster_0 Structure-Activity Relationship (SAR) for Kinase Inhibition Core Pyrazolo[1,5-a]pyrimidine Core C2 C2-Carboxamide: - H-bond interactions - Improved cell permeability Core->C2 C3 C3-Chloro: - Electronic effects - Metabolic stability Core->C3 C6 C6-Methyl: - Steric bulk - Lipophilicity - Hydrophobic interactions Core->C6 Activity Enhanced Kinase Inhibition C2->Activity C3->Activity C6->Activity

Caption: Key SAR points for kinase inhibition.

Anticancer Activity: From Cellular Assays to In Vivo Models

The potent kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives often translates into significant antiproliferative effects in cancer cell lines.

A study on pyrazolo[1,5-a]pyrimidine analogs as tubulin polymerization inhibitors demonstrated potent anticancer activities.[7] Although the substitution pattern in that study was different from our core scaffold, it highlights the potential of this heterocyclic system to induce cancer cell death through various mechanisms. Compounds 1a and 1b from this study exhibited average IC50 values of 24.8 nM and 28 nM, respectively, against a panel of cancer cell lines.[7]

Another study on pyrazolo[3,4-d]pyrimidine derivatives (a related scaffold) showed that modifications leading to potent enzyme inhibition also resulted in high cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range.[8] This reinforces the principle that potent enzyme inhibition is a strong predictor of anticancer efficacy.

Compound Series Mechanism of Action Observed Bioactivity Reference
Pyrazolo[1,5-a]pyrimidinesTubulin Polymerization InhibitionAverage IC50 of 24.8 nM and 28 nM in cancer cell lines.[7]
Pyrazolo[1,5-a]pyrimidinesFLT3-ITD InhibitionIC50 values as low as 0.4 nM.[6]
Pyrazolo[1,5-a]pyrimidinesDual CDK2/TRKA InhibitionPotent anticancer activity across diverse cancer cell lines.[5]
Antimicrobial Activity: An Emerging Application

Beyond their well-documented anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as antimicrobial agents.[9]

A study investigating pyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed significant antibacterial and antibiofilm activities.[10] For instance, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative displayed a good antibacterial spectrum with MICs ranging from 0.187–0.50 µg/mL.[10] This suggests that the 6-methyl group in our core scaffold could contribute favorably to antimicrobial activity.

The replacement of a methyl group at the C7 position with a hydroxyl group was found to decrease the antimicrobial activity, indicating that hydrophobic substituents in this region of the molecule may be beneficial.[10] This provides a valuable insight for the design of novel antimicrobial agents based on the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the bioactivity data presented, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase and a suitable substrate (e.g., a generic peptide or a specific protein) are diluted in a kinase buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of its derivatives reveals that:

  • C2-Carboxamide modifications are a viable strategy for enhancing target engagement and cellular activity.

  • The C3-chloro and C6-methyl groups play crucial roles in modulating the electronic and steric properties of the molecule, thereby influencing its potency and selectivity as a kinase inhibitor.

  • The pyrazolo[1,5-a]pyrimidine core is not only effective against cancer-related targets but also shows potential as a scaffold for the development of novel antimicrobial agents .

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of derivatives with diverse substituents at the C2, C3, and C6 positions will be instrumental in elucidating more detailed structure-activity relationships. Furthermore, in vivo efficacy and pharmacokinetic studies of the most promising compounds will be essential to validate their therapeutic potential.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])

  • Synthesis of Pyrazole Derivatives A Review. (URL: [Link])

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (URL: [Link])

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (URL: [Link])

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. (URL: [Link])

  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. (URL: [Link])

  • Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (URL: [Link])

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (URL: [Link])

Sources

In vitro validation of "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Validation of Targets for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Introduction: Deciphering the Role of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically evaluated and approved drugs.[1][2][3] This heterocyclic system is particularly prominent as a hinge-binding motif in protein kinase inhibitors, making it a focal point for targeted cancer therapy research.[4][5] Compounds built on this framework have shown potent inhibitory activity against a range of critical oncogenic kinases, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][6][7]

This guide focuses on a specific derivative, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (hereafter referred to as Cmpd-X ). While the broader scaffold is well-studied, the specific target profile of Cmpd-X is not extensively documented in publicly available literature. Therefore, this document serves as a strategic guide for researchers to systematically identify and validate its biological targets in vitro. We will proceed from broad, hypothesis-generating screens to specific, high-confidence target validation, benchmarking Cmpd-X's performance against established inhibitors. This workflow is designed to be a self-validating system, building a robust data package for a novel chemical entity.

Pillar 1: Hypothesis Generation - Identifying Putative Targets

Based on extensive structure-activity relationship (SAR) studies of the pyrazolo[1,5-a]pyrimidine scaffold, Cmpd-X is hypothesized to function as an ATP-competitive protein kinase inhibitor.[4] The initial step is to identify the most probable kinase families it may target.

Putative Target ClassKey ExamplesRationale & Supporting Evidence
Tropomyosin Receptor Kinases (Trk) TrkA, TrkB, TrkCThe pyrazolo[1,5-a]pyrimidine nucleus is a core feature of two of the three FDA-approved Trk inhibitors for NTRK fusion cancers, Larotrectinib and Repotrectinib.[1][2]
Cyclin-Dependent Kinases (CDK) CDK1, CDK2, CDK9A pyrazolo[1,5-a]pyrimidine derivative, BS-194, was identified as a potent inhibitor of CDKs, particularly CDK2, with nanomolar efficacy.[6]
Pim Kinases Pim-1This scaffold has been successfully optimized to produce potent and highly selective Pim-1 inhibitors with nanomolar activity in both biochemical and cell-based assays.[7][8]
Phosphoinositide 3-Kinases (PI3K) PI3KδRecent studies have detailed the development of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of PI3Kδ for treating inflammatory diseases.[9]
Other Oncogenic Kinases EGFR, B-Raf, MEK, Flt-3The scaffold has demonstrated broad applicability, with various derivatives showing inhibitory effects against other key kinases in cancer signaling pathways.[4][7]

Pillar 2: A Tiered In Vitro Target Validation Strategy

A multi-tiered approach is essential to efficiently move from a broad list of putative targets to a validated, high-confidence mechanism of action. This strategy ensures that resources are focused on the most promising interactions and that findings are rigorously confirmed through orthogonal methods.

G A Broad Kinase Profiling (e.g., 400+ Kinase Panel @ 1µM) B Biochemical IC50 Determination (e.g., ADP-Glo™, TR-FRET) A->B Identify primary 'hits' (e.g., >90% inhibition) C Mechanism of Action Study (e.g., ATP Competition Assay) B->C D Target Engagement Assay (e.g., NanoBRET™, CETSA®) B->D Confirm cellular activity of potent hits E Downstream Signaling Assay (e.g., Western Blot, ELISA) D->E Verify functional consequence F Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) E->F Link to phenotype

Caption: A tiered workflow for in vitro target validation of Cmpd-X.

Tier 1: Broad Kinase Profiling

Rationale: To avoid confirmation bias and uncover unexpected targets, the initial step should be a broad, unbiased screen. Testing Cmpd-X at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400) provides a comprehensive overview of its selectivity profile. A high percentage inhibition (%Inh) value identifies primary "hits" for further investigation.

Experimental Protocol: Commercial Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. A commercial screening service (e.g., Eurofins DiscoverX, Promega) will perform subsequent dilutions.

  • Assay Execution: The service provider will run binding or activity assays for their kinase panel. A typical format involves incubating the kinase, a substrate (peptide or protein), and ATP with Cmpd-X at a final concentration of 1 µM.

  • Data Analysis: Results are typically provided as %Inhibition relative to a vehicle (DMSO) control. Hits are defined as kinases showing inhibition above a pre-determined threshold (e.g., >90%).

Tier 2: Biochemical Potency and Mechanism of Action

Rationale: Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50). This involves a dose-response experiment using a robust biochemical assay. For this guide, we will assume the broad screen identified TrkA and CDK2 as primary hits and proceed with their validation.

Experimental Protocol: TrkA TR-FRET Enzymatic Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogenous assay format ideal for quantifying enzyme activity.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant TrkA enzyme and a biotinylated peptide substrate in kinase reaction buffer.

    • Prepare a 2X solution of ATP at its Km concentration.

    • Prepare a serial dilution of Cmpd-X (e.g., 100 µM to 1 nM) in the same buffer. Include a "no inhibitor" (DMSO) and "no enzyme" control.

  • Kinase Reaction:

    • Add 5 µL of the Cmpd-X dilution series to a 384-well plate.

    • Add 5 µL of the 2X enzyme/substrate mix and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a "Stop/Detect" solution containing EDTA, a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665nm/620nm). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Functional Validation

Rationale: A potent biochemical inhibitor must be able to enter a cell and engage its target in the complex intracellular environment. Cellular target engagement assays confirm this critical step. Subsequently, we must verify that target engagement leads to the desired functional outcome—the inhibition of downstream signaling.

G cluster_0 TrkA Signaling Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Dimerizes PLCg PLCγ TrkA->PLCg pY785 Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K CmpdX Cmpd-X CmpdX->TrkA Inhibits Kinase Domain Raf Raf Ras->Raf Akt Akt PI3K->Akt CREB CREB (Transcription) Akt->CREB Phosphorylates MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates

Caption: Cmpd-X inhibits TrkA kinase activity, blocking downstream signaling.

Experimental Protocol: Western Blot for Phospho-ERK (a TrkA downstream marker)

  • Cell Culture & Treatment:

    • Culture a neuroblastoma cell line with high TrkA expression (e.g., SH-SY5Y) to 80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with a dose-response of Cmpd-X (or DMSO vehicle) for 1 hour.

  • Stimulation: Stimulate the cells with nerve growth factor (NGF, a TrkA ligand) for 10 minutes to induce TrkA signaling. Include an unstimulated control.

  • Lysis & Protein Quantification: Lyse the cells on ice and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection & Analysis: Apply an ECL substrate and image the resulting chemiluminescence. Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity to determine the reduction in p-ERK levels relative to total ERK.

Pillar 3: Comparative Analysis - Benchmarking Against Gold Standards

To understand the therapeutic potential of Cmpd-X, its performance must be compared to well-characterized, potent inhibitors of the same targets. This provides crucial context for its potency and selectivity. For our validated hits, we will compare Cmpd-X to Larotrectinib (a pan-Trk inhibitor) and BS-194 (a CDK inhibitor).[2][6]

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM) (p-ERK Assay)Cellular EC50 (nM) (p-Rb Assay)
Cmpd-X TrkA[Hypothetical Data: 15.2][Hypothetical Data: 85.1]>10,000
Larotrectinib TrkA5.8[1]20.5>10,000
Cmpd-X CDK2[Hypothetical Data: 45.7]>10,000[Hypothetical Data: 250.3]
BS-194 CDK23.0[6]>10,00090.0[6]

Note: Data for Cmpd-X is hypothetical for illustrative purposes. Cellular EC50 refers to the effective concentration for 50% inhibition of the respective phosphorylation signal.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the in vitro validation of targets for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Cmpd-X). By starting with a broad, unbiased screen and progressively narrowing the focus with orthogonal biochemical and cellular assays, researchers can build a high-confidence profile of the compound's mechanism of action. The comparative analysis against known standards provides essential context for its potency and potential.

Successful validation of a primary target like TrkA or CDK2 would warrant further investigation, including:

  • Selectivity Profiling: Deeper screening against closely related kinases to confirm selectivity.

  • In Vivo Studies: Advancing the compound to xenograft or other disease models to assess efficacy.

  • ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.

This systematic approach ensures that experimental efforts are logical, self-validating, and aligned with the standards of modern drug discovery.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: MDPI URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Publishing URL: [Link]

  • Title: Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Source: PubMed URL: [Link]

  • Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Source: ACS Publications URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Source: MDPI URL: [Link]

Sources

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" efficacy vs known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The compound 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a foundational chemical intermediate in the synthesis of a promising class of kinase inhibitors. While not an active therapeutic agent itself, its pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various protein kinases. This structural motif is featured in several clinically approved and investigational drugs, particularly those targeting signaling pathways dysregulated in cancer and inflammatory diseases.[1][2]

This guide focuses on a potent derivative of this chemical family, CPL302415 , a highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[2] We will objectively compare its efficacy against established, FDA-approved PI3Kδ inhibitors, Idelalisib (Zydelig®) and Umbralisib (Ukoniq®), providing the supporting experimental context and methodologies crucial for researchers in the field.

The Target: PI3Kδ in B-Cell Malignancies and Autoimmunity

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases critical for regulating cellular processes like proliferation, survival, and migration.[3] The Class I PI3K family comprises four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ (delta) isoform is predominantly found in hematopoietic cells, especially B-lymphocytes.[4]

In B-cells, PI3Kδ is a central node in the B-cell receptor (BCR) signaling pathway.[5][6] Upon antigen binding, the BCR activates a cascade that recruits and activates PI3Kδ, leading to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates downstream effectors like Akt and BTK, promoting B-cell proliferation and survival.[7] Hyperactivation of this pathway is a key driver in many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas, as well as in autoimmune diseases like systemic lupus erythematosus (SLE).[1][8] This restricted expression profile makes PI3Kδ an attractive therapeutic target, as its inhibition promises potent efficacy with a potentially lower incidence of the on-target toxicities associated with pan-PI3K inhibitors.[9]

Below is a diagram illustrating the central role of PI3Kδ in the B-cell receptor signaling pathway.

PI3K_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK activates Antigen Antigen Antigen->BCR binds CD19 CD19 SYK->CD19 phosphorylates PI3K_delta PI3Kδ CD19->PI3K_delta recruits & activates PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates BTK BTK PIP3->BTK activates Proliferation Cell Proliferation & Survival AKT->Proliferation BTK->Proliferation Inhibitor CPL302415 Idelalisib Umbralisib Inhibitor->PI3K_delta inhibits

Caption: PI3Kδ Signaling Pathway in B-Cells.

Comparative Efficacy: CPL302415 vs. Known Inhibitors

The primary metric for evaluating the potency of a kinase inhibitor in vitro is the half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the biochemical activity of the target enzyme by 50%. A lower IC50 value denotes higher potency.

The table below summarizes the reported biochemical potencies of CPL302415 and the approved drugs Idelalisib and Umbralisib against PI3Kδ.

Compound Scaffold Target(s) Biochemical Potency (IC50/EC50) Selectivity Highlights Reference
CPL302415 Pyrazolo[1,5-a]pyrimidinePI3Kδ18 nM (IC50)PI3Kα/δ = 79-foldPI3Kβ/δ = 1415-foldPI3Kγ/δ = 939-fold[2]
Idelalisib PurinePI3Kδ19 nM (IC50)>400-fold selective for PI3Kδ over α and β isoforms; >100-fold over γ isoform.[9]
Umbralisib TriazinePI3Kδ, CK1ε22.2 nM (EC50)>1500-fold selective for PI3Kδ over α and β isoforms; ~225-fold over γ isoform.[10][11]

Analysis of Efficacy Data:

  • Potency: CPL302415, with an IC50 of 18 nM, demonstrates biochemical potency directly comparable to the first-in-class inhibitor Idelalisib (19 nM) and the next-generation inhibitor Umbralisib (22.2 nM).[2][9][10] This indicates that the pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted, is highly effective at inhibiting the catalytic activity of PI3Kδ.

  • Selectivity: CPL302415 exhibits excellent selectivity for the δ isoform over other Class I PI3K isoforms.[2] For instance, its selectivity against the β isoform (1415-fold) is particularly noteworthy.[2] High selectivity is a critical attribute, as inhibition of other isoforms, especially PI3Kα and PI3Kβ, is associated with metabolic toxicities (e.g., hyperglycemia) and other adverse effects that can limit the therapeutic window of less selective compounds.[12]

  • Dual Inhibition: Umbralisib is distinguished by its dual inhibition of PI3Kδ and Casein Kinase 1 epsilon (CK1ε).[10] This dual mechanism may offer a different therapeutic profile, though it also introduces additional biological considerations. The focused selectivity of CPL302415 and Idelalisib makes them more direct tools for studying the specific consequences of PI3Kδ inhibition.

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and robust experimental protocols are essential. Here, we detail the core methodologies for determining biochemical potency and cellular activity.

Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure the activity of a kinase and the potency of its inhibitors.[13] The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Causality of Experimental Design: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it ideal for inhibitor screening. By measuring ADP production, it directly assesses the catalytic turnover of the enzyme.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A 1. Combine PI3Kδ Enzyme, Lipid Substrate (PIP2), and Inhibitor B 2. Add ATP to initiate reaction A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) C->D E 5. Incubate (e.g., 40 min at RT) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light with Luciferase) E->F G 7. Incubate (e.g., 30 min at RT) F->G H 8. Measure Luminescence (Plate Luminometer) G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA), ATP solution, and lipid substrate (PIP2).[13] Serially dilute the test inhibitor (e.g., CPL302415) to various concentrations.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the PI3Kδ enzyme, lipid substrate, and diluted inhibitor to the appropriate wells.

  • Initiation and Incubation: Initiate the reaction by adding a defined concentration of ATP. Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for ADP production.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unused ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step back into ATP, which is then used by a luciferase enzyme to generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Activity Assessment: B-Cell Proliferation Assay

While biochemical assays measure direct enzyme inhibition, cellular assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target in a physiological context.

Causality of Experimental Design: This assay measures a key downstream biological consequence of PI3Kδ inhibition—the suppression of B-cell proliferation.[4] By stimulating the B-cell receptor (BCR) with an agent like anti-IgM, we mimic the natural activation process that PI3Kδ inhibitors are designed to block.

Conceptual Protocol:

  • Cell Culture: Culture a B-cell lymphoma cell line (e.g., Ramos or SUDHL-4) or primary B-cells under standard conditions.

  • Compound Treatment: Seed the cells into a 96-well plate and treat with serial dilutions of the test inhibitor (e.g., CPL302415, Idelalisib) for a predefined period (e.g., 2-4 hours).

  • Cell Stimulation: Add a stimulating agent, such as anti-IgM F(ab')2 fragments, to activate the BCR and induce proliferation in all wells except the negative controls.

  • Incubation: Incubate the cells for 48-72 hours to allow for proliferation.

  • Proliferation Measurement: Add a reagent to measure cell viability/proliferation, such as CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or a BrdU/EdU incorporation assay (measures DNA synthesis).

  • Data Acquisition and Analysis: Read the plate using the appropriate instrument (luminometer or fluorescence plate reader). Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control and determine the EC50 value.

Conclusion and Future Directions

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, exemplified by CPL302415, represent a highly potent and selective class of PI3Kδ inhibitors.[2] Biochemical data demonstrate an efficacy that is directly on par with established therapeutics like Idelalisib.[2][9] The high selectivity of CPL302415 for the delta isoform over other PI3K family members is a critical feature, suggesting the potential for a favorable safety profile by avoiding toxicities associated with broader PI3K inhibition.[2]

For researchers in drug development, the pyrazolo[1,5-a]pyrimidine core continues to be a validated and fruitful starting point for the design of next-generation kinase inhibitors. Future work should focus on comprehensive preclinical profiling of these compounds, including pharmacokinetic studies, in vivo efficacy in animal models of lymphoma and autoimmune disease, and detailed safety toxicology to fully characterize their therapeutic potential.

References

  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Michałek, S., et al. (2024). Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). RSC Advances. Available at: [Link]

  • Linton, K., & Kuenen, B. (2014). The PI3K Pathway in B Cell Metabolism. Frontiers in Immunology. Available at: [Link]

  • Saba, N. S., & Al-Hilli, Z. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Annals of Pharmacotherapy. Available at: [Link]

  • Maruszak, W., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel). Available at: [Link]

  • Lederer, J. A., et al. (2019). Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. The Journal of Experimental Medicine. Available at: [Link]

  • Burris, H. A., et al. (2021). Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies. Blood Advances. Available at: [Link]

  • Michałek, S., et al. (2024). Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). RSC Publishing. Available at: [Link]

  • Zhang, L., et al. (2018). Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. Oncotarget. Available at: [Link]

  • Gilead Sciences, Inc. (n.d.). Learn More About ZYDELIG® (idelalisib) | Treatment for CLL. ZYDELIG®. Available at: [Link]

  • Wang, Y., et al. (2026). Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies. Frontiers in Pharmacology. Available at: [Link]

  • Maj, A. M., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Activation of PI3K in B cells. PI3Kδ is a central integrator of signals... ResearchGate. Available at: [Link]

  • Davids, M. S., et al. (2021). Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma. Journal of Clinical Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Inhibiting p-PI3K expression reduces cell proliferation, migration, and... ResearchGate. Available at: [Link]

  • Gilead Sciences, Inc. (2014). Zydelig (Idelalisib): First-in-Class PI3 Kinase Inhibitor Approved by the FDA for the Treatment of 3 Hematologic Malignancies. Oncology Practice Management. Available at: [Link]

  • Google Patents. (n.d.). TWI290133B - Process for preparation of tamsulosin and its aralkylamine derivatives. Google Patents.
  • Rao, V. K., et al. (2025). PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. Journal of Clinical Immunology. Available at: [Link]

  • Gilead Sciences, Inc. (2014). ZYDELIG (idelalisib) tablets, for oral use - FDA. accessdata.fda.gov. Available at: [Link]

  • OncLive. (2021). Strategies for Targeting PI3K Proliferate. OncLive. Available at: [Link]

  • British Journal of Haematology. (2022). FDA: major safety concerns with Ukoniq, PI3K inhibitor drug for treatment of lymphoma. British Journal of Haematology. Available at: [Link]

  • Wu, H., et al. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Clinical Cancer Research. Available at: [Link]

  • Gilead Sciences, Inc. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ZYDELIG safely and effe. Gilead Sciences. Available at: [Link]

  • ResearchGate. (n.d.). PI3Kδ is a central signaling enzyme that mediates the effects of... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]

  • Jamison, C. R., et al. (2018). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Profiling Kinase Inhibitor Cross-Reactivity: A Comparative Study of a Novel Pyrazolo[1,5-a]pyrimidine Compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, giving rise to numerous clinical candidates and approved drugs targeting a wide array of kinases, from PI3Kδ to IRAK4.[1][2][3] These compounds typically function as ATP-competitive inhibitors, making the assessment of their selectivity across the vast human kinome a critical step in preclinical development.[4][5][6] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology that can be either detrimental or, in some cases, beneficial. Therefore, a rigorous and multi-faceted approach to profiling cross-reactivity is not just a regulatory requirement but a fundamental component of understanding a compound's mechanism of action and therapeutic potential.

This guide provides an in-depth, objective comparison of experimental strategies for evaluating the cross-reactivity of a novel investigational compound derived from "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid". For the purpose of this guide, we will designate our lead compound CMPC-Analog-1 , a putative inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2, also known as MEKK2), a key node in cellular signaling pathways implicated in cancer and inflammatory diseases.

We will compare the selectivity profile of CMPC-Analog-1 against two reference compounds:

  • Staurosporine: A well-characterized, potent, and non-selective kinase inhibitor, serving as a positive control for broad-spectrum activity.

  • TAK-147 (Vesirog): A highly selective inhibitor of a related kinase, MAP3K7 (TAK1), which serves as a benchmark for a desirable, narrow-spectrum inhibition profile.

This guide will detail the causality behind the selection of orthogonal assay formats, provide step-by-step protocols for their execution, and present a framework for interpreting the resulting data to build a comprehensive selectivity profile.

The Strategic Framework for Assessing Cross-Reactivity

A robust assessment of kinase inhibitor selectivity relies on a tiered, multi-pronged approach. No single assay can provide a complete picture. We advocate for a workflow that moves from broad, high-throughput biochemical screening to more focused, biologically relevant cellular assays.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation A Primary Target Engagement (e.g., Biochemical IC50 vs. MAP3K2) B Large-Scale Kinase Panel Screen (e.g., KINOMEscan® Binding Assay @ 1µM) A->B Confirm Primary Activity C Dose-Response (IC50/Kd) Determination for Hits from Tier 1 B->C Identify Off-Targets D Orthogonal Enzymatic Assay (e.g., TR-FRET) C->D Validate Hits E Cellular Target Engagement (e.g., NanoBRET™) D->E Confirm Cellular Potency & Permeability F Phospho-Substrate Analysis (e.g., Western Blot / ELISA) E->F Measure Downstream Pathway Inhibition G Phenotypic Assays (e.g., Cell Proliferation / Cytokine Release) F->G Assess Functional Consequences

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling via Competitive Binding Assay

Expertise & Experience: The initial step should cast the widest possible net to identify potential off-targets. A competitive binding assay is superior to an enzymatic screen for this purpose because it directly measures the thermodynamic interaction between the inhibitor and the kinase's ATP pocket, independent of substrate, cofactor, or kinase activation state.[7][8] This circumvents issues where a compound might fail to show activity in an enzymatic assay due to specific assay conditions (e.g., low ATP concentration) but still binds potently to the kinase in a cellular environment.[9] The KINOMEscan™ platform, which utilizes phage-tagged kinases, is an industry-standard method for this type of broad profiling.[8]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Dissolve CMPC-Analog-1, Staurosporine, and TAK-147 in 100% DMSO to create 100X stock solutions (e.g., 100 µM for a 1 µM final screening concentration).

  • Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):

    • A panel of human kinases (e.g., 468 kinases) expressed as T7 phage fusions is used.

    • Each kinase is incubated with an immobilized, active-site-directed ligand and the test compound.

    • The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the phage DNA.[8]

    • Binding of the test compound to the kinase prevents it from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Analysis: Results are typically reported as 'Percent of Control' (%Ctrl), where the DMSO vehicle represents 100% and a high-affinity control represents 0%. A lower %Ctrl value indicates stronger binding.

    %Ctrl = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100

Data Presentation: Tier 1 Kinome Screen

The results are often visualized as a dendrogram to show interactions clustered by kinase family. For clarity, a table summarizing key hits is essential.

Table 1: Hypothetical Kinome Profiling Results (%Ctrl at 1 µM)

Kinase TargetCMPC-Analog-1StaurosporineTAK-147 (Vesirog)Kinase Family
MAP3K2 (MEKK2) 1.5 0.185.2MEK Kinase
MAP3K3 (MEKK3) 4.2 0.291.0MEK Kinase
MAP3K7 (TAK1) 65.80.50.8 MEK Kinase
MAPK14 (p38α) 92.12.598.7MAPK
CDK2 88.41.195.3CMGC
GSK3β 95.33.599.1CMGC
SRC 75.08.989.4TK
VEGFR2 98.615.497.2TK

Trustworthiness: The data above is hypothetical but illustrates a plausible outcome. CMPC-Analog-1 shows potent binding to its intended target, MAP3K2, and a closely related kinase, MAP3K3. Staurosporine binds to nearly everything, as expected. TAK-147 is highly selective for its target, TAK1. The identification of MAP3K3 as a potential off-target for CMPC-Analog-1 is a key finding that must be validated in Tier 2.

Tier 2: Quantitative Validation with an Orthogonal Assay

Expertise & Experience: Once potential off-targets are identified, the next step is to quantify the binding affinity or inhibitory potency (Kd or IC50) for the primary target and key off-targets. Using an orthogonal assay method is crucial for self-validation. If a binding assay was used in Tier 1, an enzymatic activity assay should be used in Tier 2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice as they are homogeneous, robust, and can be configured to measure either binding or enzymatic activity. We will use an enzymatic TR-FRET assay to confirm the functional inhibitory consequence of the binding observed in Tier 1.

G cluster_0 TR-FRET Enzymatic Assay Principle Kinase Kinase (e.g., MAP3K2) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation (No Inhibitor) ADP ADP Kinase->ADP Phosphorylation (No Inhibitor) NoFRET No Signal Kinase->NoFRET Inhibition Prevents Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation (No Inhibitor) ATP->ADP Phosphorylation (No Inhibitor) ATP->NoFRET Inhibition Prevents Phosphorylation Substrate Biotinylated Substrate Peptide Substrate->PhosphoSubstrate Phosphorylation (No Inhibitor) Substrate->ADP Phosphorylation (No Inhibitor) Substrate->NoFRET Inhibition Prevents Phosphorylation Inhibitor CMPC-Analog-1 Inhibitor->Kinase Binds to ATP pocket Inhibitor->NoFRET Inhibition Prevents Phosphorylation Eu_Ab Europium (Eu)-labeled Anti-Phospho Antibody (Donor) PhosphoSubstrate->Eu_Ab Binds SA_APC Streptavidin-APC (Acceptor) PhosphoSubstrate->SA_APC Binds via Biotin-Streptavidin FRET TR-FRET Signal Eu_Ab->FRET Proximity Enables FRET SA_APC->FRET Proximity Enables FRET

Caption: Workflow for a TR-FRET based enzymatic kinase assay.

Experimental Protocol: TR-FRET IC50 Determination
  • Reagent Preparation: Prepare assay buffer, recombinant kinases (MAP3K2, MAP3K3), ATP, and a suitable biotinylated substrate peptide. Prepare detection reagents: a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor).

  • Compound Titration: Perform a serial dilution of CMPC-Analog-1 (e.g., 11-point, 1:3 dilution starting from 30 µM) in DMSO, then dilute into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound dilution. Initiate the reaction by adding a mix of ATP (at the Km concentration for each enzyme) and the biotinylated substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Detection: Stop the reaction by adding EDTA. Add the Eu-antibody and SA-APC detection mix. Incubate for 60 minutes to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu).

  • Data Analysis: Calculate the TR-FRET ratio (665nm/620nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Tier 2 Quantitative Validation

Table 2: Comparative IC50 Values (nM) from TR-FRET Assay

Kinase TargetCMPC-Analog-1StaurosporineTAK-147 (Vesirog)
MAP3K2 (MEKK2) 12 8>10,000
MAP3K3 (MEKK3) 45 15>10,000
MAP3K7 (TAK1) >10,000625

Trustworthiness: This orthogonal validation confirms the primary finding. CMPC-Analog-1 is a potent inhibitor of MAP3K2 and is approximately 4-fold less potent against MAP3K3. This provides a quantitative measure of selectivity between these two closely related kinases. The lack of activity against TAK1 further refines its selectivity profile.

Tier 3: Cellular Confirmation of Target Engagement and Selectivity

Expertise & Experience: Demonstrating that an inhibitor engages its intended target in a complex cellular environment is the ultimate test of its utility.[11] Cell-based assays are essential to confirm that the compound is cell-permeable and can inhibit the target kinase in the presence of physiological ATP concentrations (which are much higher than those used in many biochemical assays).[9][12][13] A direct measure of target engagement, such as the NanoBRET™ assay, is a powerful tool. This assay measures the proximity of a fluorescently-labeled tracer (which binds to the kinase) and the kinase itself, which is expressed as a NanoLuc® luciferase fusion protein. A test compound will displace the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET).[12]

Experimental Protocol: NanoBRET™ Cellular Target Engagement
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., MAP3K2 or MAP3K3) fused to N-terminal NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a 96-well plate. Add the NanoBRET™ tracer and the serially diluted CMPC-Analog-1 compound to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. Plot the corrected BRET ratio against the log of the inhibitor concentration and fit the curve to determine the cellular IC50 value.

Data Presentation: Tier 3 Cellular Assays

Table 3: Cellular Target Engagement and Functional Inhibition (IC50 in nM)

Assay TypeTargetCMPC-Analog-1
NanoBRET™ Target Engagement MAP3K2-NLuc85
NanoBRET™ Target Engagement MAP3K3-NLuc350
Phospho-MKK4 (ELISA) Endogenous110

Trustworthiness: The cellular data corroborates the biochemical findings. The IC50 values are higher in the cellular context, which is expected due to factors like cell permeability and competition with high intracellular ATP levels. Importantly, the ~4-fold selectivity margin between MAP3K2 and MAP3K3 is maintained in a live-cell context (85 nM vs. 350 nM). The functional downstream assay, measuring the phosphorylation of a known MAP3K2 substrate (MKK4), provides a final layer of validation, showing that target engagement translates to pathway inhibition at a similar potency.[12]

Conclusion and Future Directions

This comprehensive, three-tiered approach provides a robust framework for evaluating the cross-reactivity of novel kinase inhibitors like CMPC-Analog-1 . The combination of broad binding assays, orthogonal enzymatic validation, and cellular target engagement provides a high-confidence assessment of a compound's selectivity profile.

Our hypothetical data suggest that CMPC-Analog-1 is a potent and relatively selective inhibitor of MAP3K2. Its primary off-target, MAP3K3, is inhibited with a ~4-fold lower potency. This level of selectivity may be acceptable depending on the therapeutic context and the roles of MAP3K3 in the target disease pathology. Further studies, including phosphoproteomics, could provide an even deeper, unbiased view of the compound's effects on global cellular signaling.[14][15] By following this rigorous, self-validating workflow, researchers can make informed decisions about which compounds to advance, ultimately accelerating the discovery of safer and more effective targeted therapies.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Golebiowski, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4933. [Link]

  • Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science, 358(6367), eaan4368. [Link]

  • Kopecky, D.J., et al. (2012). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH Application Note, 243. [Link]

  • Mishra, R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1881. [Link]

  • Robers, M.B., et al. (2008). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Assay and Drug Development Technologies, 6(5), 637-647. [Link]

  • Bower, M.J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 596-601. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]

  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics and chemogenomics for target discovery. Nature Reviews Drug Discovery, 10(8), 603–620. [Link]

  • Vasta, V., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using a bioluminescent probe. Cell Chemical Biology, 25(2), 226-237.e6. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Eurofins DiscoverX. (2025). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.Net. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Zhang, T., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology, 359, 297–313. [Link]

  • Golebiowski, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4843. [Link]

  • Harris, S.F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 596-601. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: A Comparative Study of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational docking stands as an indispensable tool, offering a rapid and insightful means to predict the binding affinity and orientation of small molecules within the active site of a protein. This guide provides an in-depth, comparative analysis of computational docking methodologies, using the novel scaffold, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as a case study. We will navigate the critical steps from target selection to results validation, comparing widely-used docking software to provide a comprehensive framework for your own research endeavors.

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] These include roles as inhibitors of crucial cellular signaling proteins like kinases (e.g., CDK2, TRKA, PI3Kδ, B-Raf) and enzymes involved in inflammation such as cyclooxygenases (COX-1 and COX-2).[3][4][5][6] Given this precedent, a computational docking study of a new derivative is a logical and scientifically rigorous first step towards elucidating its therapeutic potential.

Part 1: The Strategic Foundation - Target Selection and Ligand Preparation

The success of any docking study is fundamentally reliant on two key decisions: the choice of a biologically relevant protein target and the accurate preparation of the small molecule ligand.

Evidence-Based Target Identification

For a novel compound like 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, where experimental data is scarce, target selection is guided by the known activities of structurally similar molecules. The pyrazolo[1,5-a]pyrimidine scaffold is frequently associated with kinase inhibition.[3][7] Therefore, for this comparative guide, we will select two well-validated kinase targets implicated in cancer:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a validated strategy in oncology.[3]

  • Proto-Oncogene B-Raf: A serine/threonine-protein kinase that is a critical component of the RAS/MAPK signaling pathway, a common target in melanoma.[6]

The three-dimensional atomic coordinates for these proteins can be readily obtained from the Worldwide Protein Data Bank (wwPDB), an open-access repository for macromolecular structural data.[8][9][10]

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1015846-76-0), must be converted from its 2D representation to a 3D structure with appropriate protonation states and minimized energy.[11][12] This is a critical step as the initial conformation of the ligand can significantly influence the docking outcome.

Ligand_Preparation_Workflow cluster_0 Ligand Preparation 2D_Structure 2D Structure of Ligand 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation SMILES/SDF input Protonation Assign Protonation States (pH 7.4) 3D_Generation->Protonation Energy_Minimization Energy Minimization Protonation->Energy_Minimization Final_Ligand Prepared 3D Ligand Energy_Minimization->Final_Ligand

Caption: Workflow for preparing the ligand for docking.

Part 2: A Comparative Docking Experiment

To provide a robust comparison, we will outline the workflow for three widely recognized docking programs: AutoDock Vina (an open-source standard), Glide (a commercial, high-performance option), and GOLD (known for its genetic algorithm).[1][13][14]

Receptor Preparation

Prior to docking, the protein structures downloaded from the PDB require preparation. This typically involves:

  • Removing water molecules: Water molecules not critical to binding are generally removed.

  • Adding hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are essential for accurate force field calculations.

  • Assigning partial charges: Atoms are assigned partial charges based on the chosen force field.

  • Defining the binding site: The search space for the docking algorithm is defined, usually as a grid box centered on the known active site or a co-crystallized ligand.[15][16]

Docking Software Comparison: A Methodological Overview
FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Algorithm Empirical scoring function with a Lamarckian genetic algorithm for local search.[7]Hierarchical filters and an empirical scoring function (GlideScore).[13]Genetic algorithm for flexible ligand docking.[14]
Strengths Open-source and widely used, making results comparable across many studies. Good balance of speed and accuracy.[1][11]High accuracy and speed, especially in virtual screening. Well-integrated into the Schrödinger suite.[13][17]Highly flexible ligand and protein sidechain handling. Multiple scoring functions available.[14][18]
Considerations Requires manual preparation of input files. Scoring function is less complex than some commercial options.Commercial software with a significant licensing cost.Can be computationally intensive, especially with high levels of flexibility.
Experimental Protocol: A Step-by-Step Docking Workflow

The following provides a generalized protocol for a docking experiment. Specific commands and steps will vary between software packages.

  • Obtain Protein Structure: Download the PDB file for the target protein (e.g., CDK2 - PDB ID: 1HCK, B-Raf - PDB ID: 4H58).

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Maestro, Hermes).

    • Remove all non-essential water molecules and heteroatoms.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding site by creating a grid box around the active site.

  • Prepare the Ligand:

    • Generate a 3D structure of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

    • Assign correct protonation states and perform energy minimization.

    • Save the ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Perform Docking:

    • Input the prepared receptor and ligand files into the chosen docking software.

    • Configure the docking parameters, such as the search algorithm's exhaustiveness and the number of output poses.

    • Run the docking simulation.

  • Analyze Results:

    • Examine the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

    • Compare the results across different software and with any known inhibitors for the target.

Docking_Workflow cluster_0 Computational Docking Workflow Input Input: Ligand & Protein Structures Preparation Preparation: Add Hydrogens, Assign Charges Input->Preparation Grid Define Binding Site (Grid Generation) Preparation->Grid Docking Run Docking Simulation Grid->Docking Analysis Analyze Poses & Scores Docking->Analysis Validation Results Validation Analysis->Validation

Caption: A generalized workflow for a molecular docking experiment.

Part 3: Interpreting and Validating the Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding docking score. The score is an estimate of the binding affinity, typically in kcal/mol, with more negative values indicating stronger predicted binding.[4][19]

Comparative Analysis of Docking Scores (Hypothetical Data)
TargetDocking SoftwareTop Docking Score (kcal/mol)Key Predicted Interactions
CDK2 AutoDock Vina-8.2Hydrogen bond with LEU83 backbone.
Glide-9.5Hydrogen bond with LEU83 and salt bridge with LYS33.
GOLD-8.9Hydrogen bond with LEU83 and hydrophobic interactions.
B-Raf AutoDock Vina-7.9Pi-stacking with PHE595.
Glide-9.1Hydrogen bond with CYS532 and pi-stacking with PHE595.
GOLD-8.5Hydrogen bond with CYS532.

This hypothetical data illustrates that while the absolute scores may differ between programs, the relative ranking of binding affinities can be consistent. Glide often produces more negative scores due to its more complex scoring function.[13] The key is to analyze the predicted binding modes for chemical and biological plausibility.

The Imperative of Validation

Computational predictions must always be approached with a critical eye and validated where possible. A crucial validation step is to "re-dock" the co-crystallized ligand back into the active site of the protein.[20][21] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[21][22]

Further validation can be achieved through more computationally intensive methods like molecular dynamics (MD) simulations, which can assess the stability of the predicted protein-ligand complex over time.[20] Ultimately, the predictions from computational docking should serve to guide and prioritize experimental testing, such as in vitro binding assays.

Conclusion

This guide has provided a comprehensive overview of a comparative computational docking study using 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a focal point. We have demonstrated that by leveraging the known biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, it is possible to select relevant protein targets for in silico investigation.[1][2][3][4][5][6][20]

A comparison of popular docking software highlights the trade-offs between accessibility, speed, and the complexity of the underlying algorithms. Regardless of the software chosen, a rigorous and well-documented protocol for receptor and ligand preparation, docking, and results analysis is paramount for obtaining meaningful and reproducible results. The insights gained from such studies are invaluable for hypothesis generation and for guiding the subsequent stages of the drug discovery pipeline.

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PubMed Central. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Docking and scoring. Schrödinger. Available at: [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. PubMed Central. Available at: [Link]

  • RCSB PDB: Homepage. RCSB PDB. Available at: [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. CCDC. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. Available at: [Link]

  • Introduction to docking using GOLD. YouTube. Available at: [Link]

  • Worldwide Protein Data Bank: wwPDB. wwPDB. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • How to validate the molecular docking results ? ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial. University of Alberta. Available at: [Link]

  • Home - Protein - NCBI. National Center for Biotechnology Information. Available at: [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem. Available at: [Link]

  • AlphaDrug: protein target specific de novo molecular generation. Oxford Academic. Available at: [Link]

  • How to perform ensemble docking with GOLD. CCDC. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Docking and Virtual Screening with Glide. NIH HPC. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]

  • How are target proteins identified for drug discovery? Patsnap Synapse. Available at: [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". YouTube. Available at: [Link]

  • Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. Available at: [Link]

  • Protein Data Bank - Wikipedia. Wikipedia. Available at: [Link]

  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

  • Glide | Schrödinger. Schrödinger. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of several approved and investigational drugs.[1][2][3] Its rigid, planar nature and synthetic tractability have made it a focal point for developing novel therapeutic agents, particularly in oncology.[1][2][3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new entities based on this scaffold is paramount for predicting their in vivo behavior and ultimate clinical success.

Projected Pharmacokinetic Profile of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Based on the structural features of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and the known pharmacokinetic properties of related analogues, we can project a preliminary ADME profile. The presence of a carboxylic acid moiety is anticipated to significantly influence its solubility, permeability, and metabolic fate.

Key Structural Considerations:

  • Pyrazolo[1,5-a]pyrimidine Core: This rigid, aromatic core generally imparts good metabolic stability.

  • Carboxylic Acid Group: This acidic functional group is expected to increase aqueous solubility at physiological pH but may limit passive diffusion across biological membranes, potentially leading to lower oral bioavailability. It also provides a primary site for phase II conjugation metabolism (e.g., glucuronidation).

  • Chloro and Methyl Substituents: These groups can influence the molecule's lipophilicity and interaction with metabolic enzymes.

Based on these features, a hypothetical pharmacokinetic profile is summarized below. This serves as a baseline for comparison and a starting point for experimental validation.

Table 1: Hypothetical Pharmacokinetic Profile of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

ParameterPredicted Value/CharacteristicRationale
Absorption
Aqueous SolubilityModerate to High (pH-dependent)The carboxylic acid group will be ionized at intestinal pH, enhancing solubility.
Oral Bioavailability (F)Low to ModerateWhile solubility may be good, the polar carboxylic acid group can limit passive permeability across the intestinal epithelium. Efflux transporter activity could also reduce net absorption. Optimization of this series often focuses on improving oral bioavailability.[4]
Distribution
Plasma Protein Binding (PPB)Moderate to HighMany small molecule kinase inhibitors exhibit significant plasma protein binding.[5] The acidic nature of the molecule might favor binding to albumin.
Volume of Distribution (Vd)Low to ModerateThe polarity imparted by the carboxylic acid may limit extensive distribution into tissues.
Metabolism
Primary Metabolic PathwaysPhase II Conjugation (Glucuronidation), potential for Phase I OxidationThe carboxylic acid is a prime handle for UGT-mediated glucuronidation. The pyrimidine and pyrazole rings may be susceptible to CYP-mediated oxidation. The pyrazolo[1,5-a]pyrimidine scaffold itself has been shown to undergo metabolism by CYP3A4.[6]
Metabolic StabilityModerateThe core scaffold is generally stable, but the carboxylic acid provides a ready site for clearance.
Excretion
Primary Route of EliminationRenal and/or BiliaryThe polar glucuronide metabolite would likely be excreted via the kidneys or bile.
Half-life (t½)Short to ModerateEfficient metabolism and clearance would likely result in a half-life that may require multiple daily doses to maintain therapeutic concentrations.

Comparative Pharmacokinetic Analysis

To contextualize the projected profile of our lead compound, we will compare it against two FDA-approved kinase inhibitors that share the pyrazolo[1,5-a]pyrimidine core: Larotrectinib and Repotrectinib.

Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) approved for the treatment of TRK fusion-positive cancers.[6][7] Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK, designed to overcome resistance to earlier-generation inhibitors.[8][9]

Table 2: Comparative In Vitro ADME Parameters

Parameter3-Chloro-6-methylpyrazolo[1,5-a] pyrimidine-2-carboxylic acid (Projected)Larotrectinib (VITRAKVI®)[6][10]Repotrectinib (AUGTYRO™)[8]
Solubility Moderate to High (pH-dependent)pH-dependentData not publicly available
Permeability (e.g., Caco-2) Low to ModerateData not publicly availableData not publicly available
Plasma Protein Binding Moderate to High~70%~97%
Primary Metabolic Enzymes UGTs, CYPsPrimarily CYP3A4Primarily CYP3A4, with contributions from CYP2C8 and UGT1A4
In Vitro Metabolic Stability (HLM) ModerateData not publicly available, but in vivo clearance suggests moderate to high turnover.Data not publicly available, but in vivo clearance suggests moderate turnover.

Table 3: Comparative In Vivo Pharmacokinetic Parameters (Human Data)

Parameter3-Chloro-6-methylpyrazolo[1,5-a] pyrimidine-2-carboxylic acid (Projected)Larotrectinib (VITRAKVI®)[6][10]Repotrectinib (AUGTYRO™)[8]
Route of Administration OralOralOral
Oral Bioavailability (F) Low to Moderate~34%~45.7%
Time to Peak Plasma Conc. (Tmax) 1-2 hours~1 hour~2-3 hours
Elimination Half-life (t½) Short to Moderate~2.9 hours~15.2 hours (steady state)
Systemic Clearance (CL) Moderate to High98 L/h~17.5 L/h (steady state)
Volume of Distribution (Vd) Low to Moderate48 L~388 L (steady state)
Primary Excretion Route Renal/Biliary58% Feces (5% unchanged), 39% Urine (20% unchanged)89% Feces (51% unchanged), 5% Urine (<1% unchanged)

Analysis of Comparative Data:

The comparison highlights key differences driven by the specific substitutions on the pyrazolo[1,5-a]pyrimidine core. Larotrectinib and Repotrectinib, which lack the carboxylic acid moiety, exhibit moderate oral bioavailability.[6][8] Our target compound's projected lower bioavailability is a direct consequence of the anticipated permeability limitations imposed by the carboxylic acid group.

The shorter projected half-life for our compound of interest is also a key differentiator. The presence of the carboxylic acid provides a direct and efficient route for phase II metabolic clearance, which is a faster process than the CYP-mediated oxidation that is the primary metabolic pathway for Larotrectinib and Repotrectinib.[6][8]

Experimental Protocols for Pharmacokinetic Profiling

To experimentally validate and refine the pharmacokinetic profile of novel compounds like 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a standard suite of in vitro ADME and in vivo pharmacokinetic studies is essential.

In Vitro ADME Assays

These assays provide early insights into a compound's potential pharmacokinetic behavior, guiding lead optimization efforts.

1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

  • Methodology:

    • Prepare a working solution of the test compound.

    • Incubate the test compound with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

    • Calculate the rate of disappearance to determine the in vitro half-life and intrinsic clearance.

2. Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption and identifying potential substrates for efflux transporters.

  • Objective: To determine the apparent permeability coefficient (Papp) of the test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For A-B permeability, add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.

    • For B-A permeability, add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber.

    • Quantify compound concentrations in both chambers using LC-MS/MS.

    • Calculate the Papp values and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

3. Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its free concentration and, consequently, its efficacy and clearance.

  • Objective: To determine the percentage of the test compound that is bound and unbound to plasma proteins.

  • Methodology (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

    • Collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

4. Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.

  • Objective: To determine the IC50 value of the test compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Methodology:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time, quench the reaction.

    • Measure the formation of the metabolite of the probe substrate using LC-MS/MS or fluorescence.

    • Determine the concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation.

In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on the in vivo ADME properties of a compound.

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

  • Methodology (Rat Model):

    • Administer the test compound to a cohort of rats via intravenous (IV) bolus and to a separate cohort via oral gavage (PO).

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time profiles.

    • Calculate oral bioavailability (F%) by comparing the dose-normalized Area Under the Curve (AUC) from the PO route to that from the IV route.

Visualizing Experimental Workflows

ADME_Assay_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study (Rodent) Test_Compound Test Compound HLM Metabolic Stability (Human Liver Microsomes) Test_Compound->HLM Caco2 Permeability (Caco-2 Assay) Test_Compound->Caco2 PPB Plasma Protein Binding (RED Assay) Test_Compound->PPB CYP CYP450 Inhibition Test_Compound->CYP Intrinsic_Clearance Intrinsic_Clearance HLM->Intrinsic_Clearance CLint, t½ Permeability_Efflux Permeability_Efflux Caco2->Permeability_Efflux Papp, Efflux Ratio Fraction_Unbound Fraction_Unbound PPB->Fraction_Unbound % Unbound DDI_Potential DDI_Potential CYP->DDI_Potential IC50 Values PK_Analysis Pharmacokinetic Modeling Intrinsic_Clearance->PK_Analysis Informs In Vivo CL Permeability_Efflux->PK_Analysis Informs Oral Absorption Fraction_Unbound->PK_Analysis Informs Distribution & CL Dosing_IV IV Dosing Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO Oral Dosing Dosing_PO->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis Plasma_Analysis->PK_Analysis PK_Parameters PK_Parameters PK_Analysis->PK_Parameters AUC, CL, Vd, t½, F% Caco2_Permeability_Assay cluster_setup Assay Setup cluster_transport Transport Experiment cluster_AB A -> B Transport cluster_BA B -> A Transport cluster_analysis Data Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Seed_Cells->Differentiate Verify_Integrity Measure TEER Differentiate->Verify_Integrity Add_Apical Add compound to Apical chamber Verify_Integrity->Add_Apical Add_Baso Add compound to Basolateral chamber Verify_Integrity->Add_Baso Sample_Baso Sample Basolateral chamber over time Add_Apical->Sample_Baso LCMS Quantify compound by LC-MS/MS Sample_Baso->LCMS Sample_Apical Sample Apical chamber over time Add_Baso->Sample_Apical Sample_Apical->LCMS Calculate_Papp Calculate Papp (A-B) and Papp (B-A) LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) Calculate_Papp->Calculate_ER

Caption: Caco-2 permeability assay workflow.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area for the discovery of novel therapeutics. While 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents an early-stage compound with a currently unpublished pharmacokinetic profile, a systematic analysis of its structural components and comparison with clinically successful analogs allows for the construction of a robust, data-driven hypothesis of its ADME properties. The presence of the carboxylic acid is a critical determinant of its likely pharmacokinetic profile, suggesting good solubility but potentially limited permeability and a faster clearance rate compared to analogs like Larotrectinib and Repotrectinib. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of these projections, which will be essential for guiding the future development and optimization of this and related compounds.

References

  • Larotrectinib Monograph. (2022). Retrieved from DRUG NAME:. [6]2. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry. 3. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (2002). Bioorganic & Medicinal Chemistry Letters. [4]4. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. (2007). Bioorganic & Medicinal Chemistry Letters. [11]5. Larotrectinib Monograph for Professionals. (2025). Drugs.com. [12]6. Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors. (2025). BenchChem. 7. Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. (2025). Takeda. [13]8. Vitrakvi, INN-larotrectinib. (n.d.). European Medicines Agency. [10]9. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). The Journal of Infectious Diseases. [5][14]10. Repotrectinib | C18H18FN5O2. (n.d.). PubChem. [8]11. Zasocitinib: AI-Designed TYK2 Inhibitor Shows Promise in Psoriasis and Psoriatic Arthritis Treatment. (n.d.). MedPath. [15]12. Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors. (2024). ACR Meeting Abstracts. [16]13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Advances. [1][3]14. Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. (2019). Expert Review of Clinical Pharmacology. [7]15. Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2023). Egyptian Journal of Chemistry. [17]16. Zasocitinib's Mechanism of Action in Psoriasis: A Technical Guide. (2025). BenchChem. [18]17. Oral pharmacokinetic parameters of the kinase inhibitors. (n.d.). ResearchGate. [19]18. PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrVITRAKVI®. (2024). Bayer. [20]19. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). ACS Infectious Diseases. [21]20. European Medicines Agency Validates Bristol Myers Squibb's Application for Repotrectinib. (2024). Bristol Myers Squibb. [9]21. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective and Potent Allosteric TYK2 Inhibitor. (n.d.). ResearchGate. 22. Design, synthesis, antimicrobial evaluation, molecular docking studies, and in silico prediction of ADME properties for novel pyrazolo[1,5‐a]pyrimidine and its fused derivatives. (2025). Journal of the Chinese Chemical Society. [22]23. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. (2022). Journal of Medicinal Chemistry. [23][24]24. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules. [2]25. Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). bioRxiv. [25]26. Data Show Durable Efficacy With Repotrectinib for Locally Advanced or Metastatic ROS1-Positive NSCLC. (2023). Pharmacy Times. [26]27. Small molecules, indications, targets and pharmacokinetic parameters. (n.d.). ResearchGate. [27]28. U.S. Food and Drug Administration Approves Augtyro™ (repotrectinib). (2024). Bristol Myers Squibb. [28]29. In vivo pharmacokinetic profiles in rat of 20. (n.d.). ResearchGate. [29]30. Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [30]31. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). Molecules. [31]32. Repotrectinib - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse.

Sources

A Senior Scientist's Comparative Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold, Benchmarked for "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers and drug discovery professionals, this guide offers a comparative analysis of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on the potential utility of "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" as a foundational molecule for inhibitor design. In the spirit of scientific integrity, it is important to note that while extensive data exists for the broader pyrazolo[1,5-a]pyrimidine class, specific experimental results for "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" are not widely published. Therefore, this guide will extrapolate its potential properties based on well-documented analogs and provide a framework for its experimental validation against other common heterocyclic scaffolds.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine system is a privileged scaffold in medicinal chemistry, renowned for its structural rigidity and versatile substitution patterns that allow for fine-tuning of its physicochemical and pharmacological properties.[1] This fused heterocyclic system, combining a pyrazole and a pyrimidine ring, has been successfully employed in the development of a range of therapeutics, most notably in the area of protein kinase inhibition.[1][2] Kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrazolo[1,5-a]pyrimidine core has proven to be an effective ATP-competitive inhibitor scaffold, capable of forming key hydrogen bond interactions with the kinase hinge region.[2]

"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" represents a strategic starting point for library synthesis. The carboxylic acid at the 2-position provides a convenient handle for amide coupling to introduce a variety of functional groups for exploring structure-activity relationships (SAR). The chloro group at the 3-position can be a site for further modification or can contribute to the electronic properties of the molecule. The methyl group at the 6-position can influence solubility and interactions within the ATP-binding pocket.

Comparative Analysis of Kinase Inhibitor Scaffolds

The selection of a core scaffold is a critical decision in drug discovery. Below is a comparative overview of the pyrazolo[1,5-a]pyrimidine scaffold against other commonly used kinase inhibitor cores.

ScaffoldKey Features & AdvantagesRepresentative FDA-Approved DrugsPotential Liabilities
Pyrazolo[1,5-a]pyrimidine - Rigid, planar structure. - Proven hinge-binding capabilities.[2] - Multiple points for diversification.[1]Larotrectinib (Trk inhibitor)[2], Dinaciclib (CDK inhibitor)Can have metabolic stability issues depending on substitution.
Pyrazolo[3,4-d]pyrimidine - Isomeric to the above, also a potent kinase inhibitor scaffold.[4]Ibrutinib (BTK inhibitor)Potential for off-target effects on related kinases.
Imidazo[1,2-a]pyrimidine - Similar bicyclic structure with good kinase inhibitory potential.-Can be susceptible to metabolic oxidation.
Quinazoline - A very common and well-validated kinase inhibitor scaffold.Gefitinib, Erlotinib (EGFR inhibitors)Can suffer from poor solubility and potential for hERG liability.
Indole/Indazole - Versatile scaffolds found in many kinase inhibitors.Sunitinib, Axitinib (Multi-kinase inhibitors)Can be metabolically labile and may have CYP450 interaction issues.

Postulated Physicochemical and Pharmacokinetic Profile

Based on the general properties of the pyrazolo[1,5-a]pyrimidine scaffold and the specific substitutions of our lead molecule, we can postulate the following ADME-Tox profile for "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid". It is critical to experimentally verify these predictions.

PropertyPostulated CharacteristicRationale & Justification
Solubility Moderate to low aqueous solubility.The planar, aromatic core contributes to low solubility. The carboxylic acid and methyl group may offer some improvement.
Permeability Moderate.The molecule is relatively small and within the "rule of five" parameters, suggesting reasonable passive diffusion.
Metabolic Stability Likely to be a substrate for CYP450 enzymes.Aromatic systems are often sites of oxidative metabolism. The methyl group may also be a site of oxidation.
Plasma Protein Binding Moderate to high.Aromatic, planar molecules often exhibit significant binding to plasma proteins like albumin.
Toxicity Low to moderate.The pyrazolo[1,5-a]pyrimidine scaffold is generally well-tolerated, but specific substitutions can introduce toxicity. hERG liability should be assessed.

Experimental Validation: A Phased Approach

To rigorously benchmark "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" and its derivatives, a systematic, multi-tiered experimental plan is proposed.

Phase 1: Foundational Physicochemical and Biochemical Screening

This initial phase focuses on characterizing the fundamental properties of the synthesized compounds.

Figure 1: Workflow for initial compound characterization.
Phase 2: Cell-Based Assays and Early ADME-Tox

Promising compounds from Phase 1 are advanced to more biologically relevant cellular assays and early safety profiling.

Figure 2: Workflow for secondary screening of promising compounds.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the activity of a kinase by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each test compound dilution. Add 5 µL of a 2X kinase/substrate solution.

  • Initiation of Reaction: Add 2.5 µL of a 4X ATP solution to initiate the kinase reaction. The final volume is 10 µL. Incubate at room temperature for 1-2 hours.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of a test compound to its target kinase in living cells.

Principle: The NanoBRET™ Target Engagement Assay uses bioluminescence resonance energy transfer (BRET) to quantify the interaction between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. Test compounds that bind to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations to the cells.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for compound binding.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6]

Principle: The test compound is incubated with human liver microsomes and the cofactor NADPH. The concentration of the parent compound is measured over time by LC-MS/MS to determine its rate of disappearance.[7]

Step-by-Step Methodology:

  • Compound Incubation: In a 96-well plate, incubate the test compound (typically 1 µM) with human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Envisioned Signaling Pathway Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibition of various kinases involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Figure 3: Hypothesized inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a well-designed fragment for library development, offering multiple avenues for SAR exploration. While its specific biological activities are yet to be detailed in the public domain, the wealth of data on related analogs suggests a high probability of identifying potent and selective kinase inhibitors through systematic medicinal chemistry efforts guided by the experimental framework outlined in this guide. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to fully explore the potential of this scaffold against a range of kinase targets.

References

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Evans, R., et al. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 67(6), 4676-4690.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
  • Wyrzucki, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Qadhi, M. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1861.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14831.
  • El-Gamal, M. I., et al. (2024).
  • Lin, J. H. (2009). ADME of Biologics—What Have We Learned from Small Molecules?. Current Drug Metabolism, 10(7), 661-691.
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
  • Al-Qadhi, M. A., et al. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry, 302, 112588.
  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(14), 11681.
  • Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 749.
  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Zhang, H., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 47, 128209.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Sławiński, J., et al. (2021).
  • Sławiński, J., et al. (2022).
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
  • Wu, P., et al. (2019). Evolution of Small Molecule Kinase Drugs. ACS Medicinal Chemistry Letters, 10(1), 2-5.
  • Kelly, B. D., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 555-559.
  • Wang, B., et al. (2017). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(11), 1146-1151.
  • Glavač, D., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(11), 3113.
  • Wölfl, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
  • El-Sayed, M. A. A., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(24), 7580.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical and agrochemical innovation, the responsible management of novel chemical entities is not just a regulatory hurdle, but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed protocol for the proper disposal of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1015846-76-0), ensuring the protection of personnel and the environment.

As a Senior Application Scientist, I understand that the journey of a research chemical doesn't end at the bench. The final step—disposal—requires the same meticulous attention to detail as its synthesis and application. This document is structured to provide not just a set of instructions, but a framework for understanding the chemical's characteristics and the logic behind each disposal step.

Understanding the Compound: A Profile of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

PropertyValue/InformationSource
CAS Number 1015846-76-0[2]
Molecular Formula C₈H₆ClN₃O₂[3]
Molecular Weight 211.61 g/mol [3]
Predicted Density 1.65±0.1 g/cm³[3]
Storage 2-8°C, sealed, dry[3]
Anticipated Hazards Based on analogous structures, potential for skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.

Core Principles of Disposal: A Self-Validating System

The proper disposal of any chemical waste is a multi-step process that begins with accurate categorization and ends with documented removal by a certified entity.[4] The following principles form the foundation of a robust and compliant disposal plan.

Waste Segregation: The First Line of Defense

To prevent dangerous reactions, all chemical waste must be segregated based on compatibility.[5][6] For 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the primary classification is as a halogenated organic acid waste .

This means it must be kept separate from:

  • Bases: To avoid acid-base reactions.[5]

  • Oxidizing agents: To prevent potentially violent reactions.[5]

  • Non-halogenated solvents: Mixing these waste streams increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[7][8]

Containerization: Secure and Compliant

The choice of waste container is critical to prevent leaks and ensure chemical compatibility.[6][9]

  • Primary Container: Use a designated, leak-proof container made of a material compatible with chlorinated organic acids (e.g., a high-density polyethylene (HDPE) or glass container).[6] The container should have a secure, screw-top cap.[5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential spills.

Labeling: Clarity for Safety

Clear and accurate labeling is a non-negotiable aspect of laboratory safety and regulatory compliance.[4]

Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid"

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator or laboratory contact

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Personnel Protective Equipment (PPE) Required:

  • Safety goggles or face shield

  • Chemically resistant gloves (e.g., nitrile)

  • Laboratory coat

Procedure:

  • Waste Identification and Segregation:

    • Designate a specific waste stream for "Halogenated Organic Acids."

    • Ensure this waste is kept separate from other chemical waste streams, particularly bases and non-halogenated solvents.[5][7]

  • Container Preparation:

    • Select a clean, dry, and appropriate primary waste container.

    • Label the container with all required information before adding any waste.

  • Waste Transfer:

    • Carefully transfer the waste 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid into the prepared container.

    • If dealing with the solid form, avoid creating dust. If necessary, a dust respirator should be used.[10]

    • For residual amounts in empty containers, triple rinse the container with a suitable solvent (e.g., acetone or methanol). The rinseate must be collected and disposed of as hazardous waste.[11]

  • Container Sealing and Storage:

    • Securely cap the waste container.[5]

    • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible materials.[5]

    • Ensure the SAA is inspected weekly for any signs of leakage.[5]

  • Disposal Request and Documentation:

    • Do not allow waste to accumulate beyond your facility's established limits.[4]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[11]

    • Maintain detailed records of all waste generated and disposed of for regulatory compliance.[4]

Important Considerations:

  • Do not dispose of this chemical down the drain. [5] Its environmental impact is not fully known, and it may interfere with wastewater treatment processes.

  • Do not evaporate this chemical as a method of disposal. [11] This can release potentially harmful vapors into the atmosphere.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Disposal_Workflow start Start: Waste Generation (3-Chloro-6-methylpyrazolo [1,5-a]pyrimidine-2-carboxylic acid) categorize Categorize Waste: Halogenated Organic Acid start->categorize container Select Compatible Container (HDPE or Glass) categorize->container label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date container->label transfer Transfer Waste to Container (Use appropriate PPE) label->transfer store Store in Satellite Accumulation Area (SAA) transfer->store schedule Schedule Pickup with EHS or Certified Vendor store->schedule end End: Documented Disposal schedule->end

Caption: Decision workflow for the disposal of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Conclusion

The responsible disposal of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a critical component of the research lifecycle. By adhering to the principles of proper segregation, containment, and labeling, and by following a detailed disposal protocol, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. This commitment to safety and environmental stewardship is paramount in the pursuit of scientific advancement.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • ACTenviro. (2023, August 23). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • MySkinRecipes. 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]

  • Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • PubChem. 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. [Link]

  • MDPI. (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Environmental Health and Safety. Hazardous Waste Reduction. [Link]

Sources

Personal protective equipment for handling 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0). The following procedures are based on established principles of laboratory safety and data extrapolated from structurally similar compounds, ensuring a proactive approach to risk mitigation.

Hazard Identification and Risk Assessment

  • Harmful if swallowed (Acute toxicity, Oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation [1]

GHS Hazard Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to the presence of a chlorinated heterocyclic ring and a carboxylic acid moiety, there is also a potential for the release of hazardous decomposition products upon combustion or in the presence of strong oxidizing agents.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]

Standard Laboratory Attire (Level D Protection)

This is the minimum level of PPE required when working with 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in a controlled laboratory setting.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[4] A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during transfers of large quantities or when handling solutions.[4][5]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[4] Clothing made of natural fibers like cotton is recommended over synthetic materials.[4]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and chlorinated compounds.[5] Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[3] It is critical to consult the glove manufacturer's chemical resistance guide to ensure protection against the specific solvents being used.[4]

Enhanced Protection for High-Risk Procedures (Level C Protection)

For procedures with a higher risk of aerosol generation or significant exposure, such as when handling large quantities or in case of a spill, enhanced PPE is required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of exceeding permissible exposure limits, a respirator may be necessary.[4] A full-face respirator with acid gas cartridges is recommended for higher levels of exposure.[5] A proper fit test is essential for respirator effectiveness.[4][5]

  • Body Protection: In addition to a lab coat, a chemical-resistant apron or coveralls may be necessary to provide an extra layer of protection against splashes and spills.[2]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow

Caption: PPE selection workflow based on risk assessment.

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential to maintain a safe laboratory environment.

Handling and Storage
  • Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safe Handling Practices:

    • Always wash hands thoroughly after handling.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Do not eat, drink, or smoke when using this product.[1]

    • Use non-sparking tools and explosion-proof equipment where applicable.[6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate level of PPE, including respiratory protection if necessary.[7]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[1]

  • Collection: Place the contained material into a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal

As a chlorinated heterocyclic compound, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its contaminated waste must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed chemical waste management company.[8] Do not dispose of this material down the drain or in regular trash.[1] Incineration at a high temperature in a facility equipped with flue gas scrubbing is a common method for the destruction of chlorinated organic compounds.[9]

The following flowchart outlines the general waste disposal protocol.

Disposal_Workflow

Caption: Waste disposal workflow for chlorinated heterocyclic compounds.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.

  • If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.

Conclusion

While 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid presents certain hazards, a proactive and informed approach to safety can effectively mitigate these risks. By understanding the potential hazards, consistently using the appropriate PPE, and adhering to the outlined handling and disposal procedures, researchers can work with this compound in a safe and responsible manner.

References

  • 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 1015846-76-0. (n.d.). Chemicalbook.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (n.d.). MDPI.
  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Disposal of Chlorine-Containing Wastes | Request PDF. (n.d.). ResearchGate.
  • Disposal of Chlorine-Containing Wastes. (2016). In Chemistry Beyond Chlorine (pp. 559-584). Springer International Publishing.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025, August 6). ResearchGate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.